molecular formula C22H45NO4 B588945 N-Butyroyl Phytosphingosine CAS No. 409085-57-0

N-Butyroyl Phytosphingosine

Cat. No.: B588945
CAS No.: 409085-57-0
M. Wt: 387.6 g/mol
InChI Key: CRVGCEIWUOFGLZ-VWPQPMDRSA-N
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Description

N-Butyroyl Phytosphingosine, also known as this compound, is a useful research compound. Its molecular formula is C22H45NO4 and its molecular weight is 387.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(25)22(27)19(18-24)23-21(26)16-4-2/h19-20,22,24-25,27H,3-18H2,1-2H3,(H,23,26)/t19-,20+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVGCEIWUOFGLZ-VWPQPMDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747282
Record name N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409085-57-0
Record name N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Butyroyl Phytosphingosine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Butyroyl Phytosphingosine (B30862), a significant lipid molecule with relevance in skincare, cell biology, and as a synthetic intermediate. This guide details its chemical structure, physicochemical properties, biological significance, and key experimental protocols for its synthesis and evaluation.

Core Chemical and Physical Properties

N-Butyroyl Phytosphingosine, also known as C4-Phytoceramide, is a lipid molecule characterized by a phytosphingosine backbone N-acylated with a butyryl group (a C4 fatty acid). This structure imparts specific physicochemical properties that are critical for its function and application.[1][2]

Chemical Structure and Identifiers

The molecule consists of an 18-carbon aliphatic chain (the phytosphingosine base) featuring three hydroxyl groups and an amide linkage to a butyryl chain.[1]

Diagram of this compound Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]butanamide[3]
CAS Number 409085-57-0[1][3][4]
Molecular Formula C₂₂H₄₅NO₄[1][3][4]
Molecular Weight 387.6 g/mol [1][3][4]
Melting Point 79-81 °C[4]
Boiling Point 588.7 ± 50.0 °C (Predicted)[4]
Density 0.990 ± 0.06 g/cm³ (Predicted)[4]
pKa 13.65 ± 0.20 (Predicted)[4]
LogP 4.91690[4]
Solubility Chloroform (Slightly), Methanol (Slightly)[4]
Storage Temperature -20°C or Refrigerator[1][4]

Biological Significance and Signaling Pathways

While this compound is often utilized as a synthetic intermediate for phytosphingosine isomers, its identity as a short-chain ceramide implies significant biological roles, primarily extrapolated from the functions of its parent molecule, phytosphingosine, and the broader class of ceramides (B1148491).[4][5][6]

Role in Skin Barrier Function

Phytosphingosine, the backbone of this molecule, is a crucial lipid component of the skin's stratum corneum.[7][8] It plays a vital role in maintaining the integrity of the skin's lipid barrier, which is essential for retaining moisture and protecting against environmental aggressors like pollutants and pathogens.[7][8][9]

Studies have shown that phytosphingosine enhances the skin's moisture levels by stimulating the biosynthesis and subsequent degradation of filaggrin, a key protein in the formation of the Natural Moisturizing Factor (NMF).[10] Furthermore, phytosphingosine and its derivatives possess anti-inflammatory and antimicrobial properties, making them beneficial for treating inflammatory skin conditions such as acne and eczema.[8]

Ceramide-Mediated Apoptosis Signaling

Ceramides, the class of molecules to which this compound belongs, are well-established second messengers in cellular signaling, particularly in the induction of apoptosis (programmed cell death).[3][4] The generation of ceramide can be triggered by various cellular stresses and cytokine receptor activation.[4]

Once produced, ceramide can activate downstream signaling cascades. Key effectors include:

  • Protein Phosphatases (PP1 and PP2a): Ceramide activates these phosphatases, which can dephosphorylate and thereby regulate key proteins in cell signaling pathways that control proliferation and apoptosis.[1]

  • Kinase Suppressor of Ras (KSR): This protein kinase can be activated by ceramide, leading to the triggering of apoptosis through pathways such as the inactivation of the Ras-Raf1/MEK1 survival pathway.[1]

The culmination of these signaling events is the activation of caspases, the executioner enzymes of apoptosis.

Diagram of Generalized Ceramide-Mediated Apoptosis Pathway

G stress Cellular Stress / Cytokines smase Sphingomyelinase Activation stress->smase cer_synth De Novo Ceramide Synthesis stress->cer_synth ceramide Ceramide Generation smase->ceramide cer_synth->ceramide pp Protein Phosphatases (PP1, PP2a) ceramide->pp ksr Kinase Suppressor of Ras (KSR) ceramide->ksr pro_apoptotic Pro-Apoptotic Signaling pp->pro_apoptotic ksr->pro_apoptotic apoptosis Apoptosis pro_apoptotic->apoptosis

Caption: Simplified ceramide signaling pathway in apoptosis.

Experimental Protocols

This section details methodologies for the synthesis of this compound and for assessing its potential biological activities.

Synthesis of this compound

A general and effective method for synthesizing ceramides involves the direct coupling of a sphingoid base with a fatty acid using a carbodiimide (B86325) reagent.[10][11]

Materials:

  • D-ribo-Phytosphingosine

  • Butyric acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or a similar carbodiimide

  • N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)

  • Dichloromethane (CH₂Cl₂) or similar aprotic solvent

  • Silicic acid for column chromatography

  • Ethyl acetate (B1210297) and benzene (B151609) (or a less toxic alternative like toluene/heptane) for elution

Procedure:

  • Dissolve phytosphingosine and 1.1 to 1.5 molar equivalents of butyric acid in dichloromethane.

  • Add 1.5 equivalents of EDC (and 1.2 equivalents of NHS, if used) to the solution.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography on silicic acid. Elute with a gradient of ethyl acetate in benzene (or an appropriate alternative solvent system) to obtain pure this compound.[11]

  • Expected yields are typically in the range of 60-75%.[10][11]

Diagram of Synthesis and Purification Workflow

G start Reactants: Phytosphingosine Butyric Acid EDC/Solvent reaction Stir at Room Temp (16-24h) start->reaction workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) reaction->workup dry Dry & Evaporate Solvent workup->dry purify Column Chromatography (Silicic Acid) dry->purify product Pure N-Butyroyl Phytosphingosine purify->product

Caption: Workflow for the synthesis of this compound.

Keratinocyte Differentiation Assay

This assay assesses the potential of this compound to induce the differentiation of skin cells, a key process in maintaining skin barrier health. The "calcium switch" model is a standard method.[3]

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK)

  • Keratinocyte growth medium (low calcium, e.g., 0.07 mM)

  • Keratinocyte differentiation medium (high calcium, e.g., 1.8 mM)

  • This compound stock solution (in a suitable vehicle like DMSO)

  • Reagents for Western Blotting (lysis buffer, antibodies for filaggrin and keratin-14, secondary antibodies, etc.)

Procedure:

  • Culture NHEK in low calcium growth medium until they reach approximately 80% confluency.

  • Induce differentiation by switching to a high calcium medium.

  • Treat the cells with various concentrations of this compound (and a vehicle control).

  • Incubate for a period of 3 to 5 days.

  • Harvest the cells and lyse them to extract total protein.

  • Perform Western Blot analysis to determine the expression levels of the late-stage differentiation marker filaggrin and the early-stage marker keratin-14.

  • An increase in the filaggrin/keratin-14 ratio in treated cells compared to the control indicates a pro-differentiation effect.[3]

PPARα Activation Reporter Gene Assay

This assay can determine if this compound acts as a ligand for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor involved in skin barrier homeostasis.[11]

Materials:

  • A commercially available PPARα reporter cell line (e.g., containing a luciferase reporter gene linked to a PPARα-responsive promoter).

  • Cell culture medium and assay medium as per the manufacturer's instructions.

  • This compound stock solution.

  • A known PPARα agonist as a positive control (e.g., GW590735).[12]

  • Luciferase detection reagent.

  • A plate-reading luminometer.

Procedure:

  • Dispense the PPARα reporter cells into a 96-well assay plate and pre-incubate for 4-6 hours.[5]

  • Prepare serial dilutions of this compound and the positive control in the assay medium.

  • Remove the culture medium from the cells and add the treatment media containing the test compounds.

  • Incubate for 22-24 hours.[5]

  • Discard the treatment media and add the luciferase detection reagent to each well.

  • Quantify the luminescence (in Relative Light Units, RLU) using a luminometer.

  • An increase in luciferase activity in cells treated with this compound compared to the vehicle control indicates agonist activity at the PPARα receptor.

References

What is the function of N-Butyroyl Phytosphingosine in the skin?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Function of N-Butyroyl Phytosphingosine (B30862) in the Skin

Introduction

N-Butyroyl Phytosphingosine, also known as C4-Phytoceramide, is a synthetic sphingolipid composed of a phytosphingosine backbone N-acylated with a short-chain butyric acid (C4). Phytosphingosine (PHS) is a naturally occurring lipid found in the stratum corneum of the epidermis and is a fundamental component of several classes of ceramides (B1148491), including Ceramide NP, AP, and EOP.[1] While direct research on this compound is limited, its functions in the skin can be comprehensively understood by examining the well-documented biological activities of its parent molecule, phytosphingosine, and the distinct roles of short-chain ceramides in cellular signaling.

This technical guide delineates the multifaceted functions of this compound, focusing on its role in enhancing skin barrier homeostasis. We will explore its influence on keratinocyte differentiation, its potent anti-inflammatory activities through signaling pathways like PPAR activation, and its capacity to stimulate endogenous ceramide synthesis. This document provides quantitative data from key studies, detailed experimental protocols for researchers, and visual diagrams of critical pathways to facilitate a deeper understanding of its mechanism of action.

Core Functions in Epidermal Homeostasis

This compound acts as a bioactive lipid that influences multiple aspects of skin health, primarily by serving as a precursor and signaling molecule.

Enhancement of Epidermal Barrier Function

The primary role of lipids in the stratum corneum is to form a competent permeability barrier.[2] This barrier is crucial for preventing transepidermal water loss (TEWL) and protecting against external aggressors.[3][4]

  • Precursor to Endogenous Ceramides : Upon penetrating the epidermis, this compound can be metabolized, with its phytosphingosine backbone being utilized for the synthesis of more complex, long-chain ceramides essential for the barrier structure.[5]

  • Stimulation of Keratinocyte Differentiation : A robust barrier is contingent on the proper terminal differentiation of keratinocytes. Phytosphingosine has been shown to be a potent promoter of this process. It upregulates the expression of key differentiation marker proteins such as involucrin (B1238512), loricrin, and keratin (B1170402) 1.[6] This leads to the formation of a well-structured cornified envelope, a critical component of the skin barrier.

  • Moisture Retention : Phytosphingosine enhances skin hydration by stimulating the metabolic pathway of filaggrin, a protein that breaks down to form the Natural Moisturizing Factor (NMF).[1][7] Increased NMF levels in the corneocytes significantly improve the skin's ability to retain water.

Anti-Inflammatory Activity

Phytosphingosine and its derivatives exhibit significant anti-inflammatory properties, making them beneficial for managing inflammatory skin conditions.[8]

  • PPARγ Activation : One of the primary anti-inflammatory mechanisms of phytosphingosine is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARγ isoform.[6] PPARs are nuclear receptors that, when activated, regulate the transcription of genes involved in inflammation and lipid metabolism.[9] Activation of PPARγ in keratinocytes can suppress inflammatory responses.[6]

  • Inhibition of Pro-inflammatory Mediators : In a well-established mouse model of irritant contact dermatitis induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), topical application of phytosphingosine effectively blocked epidermal thickening, edema, and the infiltration of inflammatory cells.[6] It also inhibited the TPA-induced generation of the pro-inflammatory mediator prostaglandin (B15479496) E2.[6]

Regulation of Endogenous Ceramide Synthesis

Beyond acting as a precursor, phytosphingosine actively upregulates the entire ceramide synthesis machinery in keratinocytes. This ensures a sustained supply of the diverse ceramides needed for barrier integrity.

  • Upregulation of Key Biosynthetic Genes : Studies have shown that treatment of keratinocytes with phytosphingosine markedly increases the gene expression of several essential enzymes in the ceramide de novo synthesis pathway.[2] This includes Serine Palmitoyltransferase (SPT), Ceramide Synthase 3 (CERS3), and ELOVL4 (fatty acid elongase).

  • Unique Stimulation of DES2 : Notably, phytosphingosine uniquely enhances the expression of Dihydroceramide Δ4-desaturase (DES2). This enzyme is critical for converting dihydroceramides into phytoceramides (like Ceramide NP), the most abundant ceramide class in the human epidermis.[10]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with key cellular signaling pathways.

PPAR Activation Pathway

Phytosphingosine acts as a ligand for PPARs, initiating a signaling cascade that modulates gene expression related to differentiation and inflammation.

PPAR_Activation cluster_nucleus NBP N-Butyroyl Phytosphingosine PHS Phytosphingosine (Active Metabolite) NBP->PHS Metabolism PPAR PPARγ (Cytosol) PHS->PPAR Binds & Activates Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex Nucleus Nucleus Complex->Nucleus PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Response ↑ Keratinocyte Differentiation ↓ Inflammatory Response Transcription->Response

PPAR activation pathway by phytosphingosine.
Stimulation of Ceramide Biosynthesis

Phytosphingosine enhances the de novo synthesis of ceramides by upregulating the expression of critical enzymes.

Ceramide_Synthesis cluster_pathway PHS Phytosphingosine (Exogenous) Genes ↑ Gene Expression PHS->Genes Stimulates SPT SPT Genes->SPT CERS3 CERS3 Genes->CERS3 ELOVL4 ELOVL4 Genes->ELOVL4 DES2 DES2 (Δ4-desaturase) Genes->DES2 Unique Enhancement Pathway De Novo Ceramide Synthesis Pathway SPT->Pathway CERS3->Pathway ELOVL4->Pathway DES2->Pathway CerNP ↑ Ceramide NP (Phytoceramide) Pathway->CerNP Barrier Strengthened Lipid Barrier CerNP->Barrier

Stimulation of endogenous ceramide synthesis by phytosphingosine.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on phytosphingosine.

Table 1: Effect of Phytosphingosine on PPAR Transcriptional Activity in HaCaT Keratinocytes

PPAR Isotype Concentration of Phytosphingosine (PS) Fold Increase in Reporter Activity Reference
Endogenous PPARs 5 µM ~2.5-fold vs. control [6]
Ectopic PPARγ 1 µM ~57% vs. control [6]
Ectopic PPARα 1 µM ~36% vs. control [6]
Ectopic PPARβ/δ 1 µM ~17% vs. control [6]

(Data extracted from reporter gene assays)

Table 2: Effect of Phytosphingosine on Keratinocyte Differentiation

Differentiation Marker Treatment Result Reference
Cornified Envelope (CE) Production 5 µM PS for 7 days ~1.8-fold increase vs. control [6]
Involucrin Protein Level 5 µM PS for 4 days ~1.7-fold increase vs. control [6]
DNA Synthesis ([³H]thymidine assay) 5 µM PS Inhibition to 20% of control [6]

(Data from experiments on Normal Human Epidermal Keratinocytes (NHEKs))

Table 3: Anti-inflammatory Effects of Phytosphingosine in TPA-Induced Mouse Skin Inflammation

Parameter Treatment Result Reference
Epidermal Thickness 1 mg PS + TPA ~50% reduction vs. TPA alone [6]
Edema (Ear Weight) 1 mg PS + TPA ~45% reduction vs. TPA alone [6]
Inflammatory Cell Infiltration 1 mg PS + TPA Significant inhibition [6]

(Data from in vivo mouse model of irritant contact dermatitis)

Key Experimental Protocols

Detailed methodologies are provided for core experiments to allow for replication and further investigation.

Protocol: PPAR Reporter Gene Assay

This assay measures the ability of a test compound to activate PPARs.

Workflow Diagram

Assay_Workflow Start 1. Cell Seeding Transfection 2. Co-transfection (PPRE-Luc Reporter + PPAR Vector) Start->Transfection Incubate1 3. Incubation (24 hours) Transfection->Incubate1 Treatment 4. Treatment (N-Butyroyl PHS / Control) Incubate1->Treatment Incubate2 5. Incubation (24 hours) Treatment->Incubate2 Lysis 6. Cell Lysis Incubate2->Lysis Assay 7. Luciferase Assay Lysis->Assay Analysis 8. Data Analysis (Normalize & Compare) Assay->Analysis

Workflow for PPAR reporter gene assay.

Methodology:

  • Cell Culture : Seed HaCaT human keratinocytes into 24-well plates at a density of 5 x 10⁴ cells per well and culture overnight.

  • Transfection : Co-transfect cells using a suitable lipid-based transfection reagent (e.g., Lipofectamine). The transfection mixture per well should contain:

    • 0.5 µg of a PPAR-responsive reporter plasmid (e.g., PPRE-tk-Luc).

    • 0.1 µg of a PPAR expression vector (e.g., pSG5-mPPARγ) for isotype-specific assays.

    • 0.05 µg of a control plasmid expressing β-galactosidase (for normalization of transfection efficiency).

  • Incubation : After 5-6 hours of transfection, replace the medium with fresh culture medium and incubate for an additional 24 hours.

  • Treatment : Treat the transfected cells with varying concentrations of this compound, a known PPAR agonist (e.g., Troglitazone) as a positive control, and vehicle (e.g., DMSO) as a negative control.

  • Incubation : Incubate the treated cells for 24 hours.

  • Cell Lysis : Wash the cells with Phosphate-Buffered Saline (PBS) and lyse them using a reporter lysis buffer.

  • Luciferase Assay : Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol. Measure β-galactosidase activity for normalization.

  • Data Analysis : Normalize the luciferase activity to the β-galactosidase activity. Express the results as a fold induction relative to the vehicle-treated control.

Protocol: In Vitro Keratinocyte Differentiation Assay

This protocol assesses the effect of a compound on the expression of keratinocyte differentiation markers.

Methodology:

  • Cell Culture : Culture Normal Human Epidermal Keratinocytes (NHEKs) in a low-calcium (0.05 mM) keratinocyte growth medium.

  • Induction of Differentiation : To induce differentiation, switch the culture medium to a high-calcium (1.5 mM) medium.

  • Treatment : Concurrently with the calcium switch, treat the cells with this compound (e.g., 5 µM) or vehicle control. Culture for 4 to 7 days, replacing the medium and compound every 2 days.

  • Endpoint Analysis :

    • Western Blotting (for Loricrin, Keratin 1) : Lyse the cells, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for loricrin or keratin 1. Visualize with a secondary antibody conjugated to HRP.

    • ELISA (for Involucrin) : Coat ELISA plates with cell lysates. Detect involucrin using a specific primary antibody followed by an enzyme-linked secondary antibody. Quantify using a spectrophotometer.

    • Cornified Envelope (CE) Quantification : Scrape cells into a buffer containing SDS and DTT. Boil the samples to isolate the insoluble CEs. Pellet the CEs by centrifugation, resuspend, and measure the absorbance at 310 nm.

Protocol: TPA-Induced Mouse Ear Edema Model

This in vivo model is used to evaluate the anti-inflammatory potential of topically applied agents.

Methodology:

  • Animals : Use 6-8 week old hairless mice (e.g., Balb/c-nu/nu).

  • Acclimatization : Allow animals to acclimate for at least one week before the experiment.

  • Treatment Application :

    • Apply the test compound (e.g., 1 mg of this compound dissolved in 20 µL of acetone-ethanol vehicle) topically to the inner and outer surfaces of the right ear.

    • Apply vehicle alone to the left ear as a control.

  • Inflammation Induction : After 30 minutes, apply a TPA solution (e.g., 2.5 µg in 20 µL acetone) to both ears to induce inflammation.

  • Measurement : After a set time (e.g., 6 hours), euthanize the mice.

    • Edema Measurement : Use a punch biopsy tool (e.g., 6 mm diameter) to collect ear tissue from both the treated and control ears. Weigh the punches immediately. The difference in weight between the right and left ear punches indicates the degree of edema inhibition.

    • Histology : Fix ear tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Analyze sections microscopically for epidermal thickness and inflammatory cell infiltration.

Conclusion

This compound is a multifaceted bioactive lipid with significant potential in dermatological and cosmetic applications. By leveraging the intrinsic properties of its phytosphingosine core, it functions as a potent signaling molecule and a precursor for essential barrier lipids. Its ability to activate PPARγ, stimulate keratinocyte differentiation, and upregulate the endogenous synthesis of ceramides provides a comprehensive mechanism for reinforcing the skin's protective barrier, reducing inflammation, and improving overall skin health. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising compound.

References

N-Butyroyl Phytosphingosine: A Technical Guide on its Inferred Role as a Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyroyl Phytosphingosine, also known as C4-Phytoceramide, is a synthetic derivative of phytosphingosine, a bioactive sphingolipid naturally present in the skin and other tissues. While primarily utilized as an intermediate in the synthesis of phytosphingosine, its structural characteristics as a short-chain, cell-permeable phytoceramide suggest a significant, albeit under-investigated, role as a signaling molecule. This technical guide synthesizes the available scientific information to build an inferred understanding of this compound's function in cellular signaling, drawing parallels from the well-documented activities of its parent compound, phytosphingosine, and other short-chain ceramides (B1148491).

Due to the limited direct research on this compound's signaling properties, this document operates on the principle that, like other short-chain ceramides (e.g., C2, C6-ceramide), it can mimic the intracellular accumulation of endogenous ceramides to trigger signaling cascades. The primary focus of these inferred activities is the induction of apoptosis, a critical process in tissue homeostasis and a key target in oncology. Evidence also points to a potential role in modulating skin barrier function and inflammatory responses.

This guide provides an in-depth look at the likely signaling pathways, presents available quantitative data from closely related compounds, details relevant experimental protocols, and offers visual representations of these mechanisms to support further research and drug development efforts.

Core Signaling Pathway: Induction of Apoptosis

The most established signaling role for short-chain ceramides, and by extension, likely for this compound, is the induction of programmed cell death, or apoptosis. Studies have shown that synthetic phytoceramides can be even more potent inducers of apoptosis than their ceramide counterparts.[1] The primary mechanism is believed to be through the intrinsic (mitochondrial) pathway of apoptosis.

Upon cellular entry, this compound is thought to accumulate within cellular membranes, particularly the outer mitochondrial membrane. This accumulation can lead to the formation of permeable channels, disrupting the mitochondrial membrane potential and triggering the release of pro-apoptotic proteins, such as cytochrome c and Apoptosis-Inducing Factor (AIF), from the intermembrane space into the cytosol.[2]

Once in the cytosol, cytochrome c complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. This initiator caspase then activates executioner caspases, such as caspase-3 and -7, which orchestrate the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Furthermore, ceramide signaling is known to intersect with stress-activated protein kinase pathways. It is plausible that this compound could activate c-Jun N-terminal kinase (JNK) and p38 MAPK, which can further promote apoptosis through the phosphorylation of various downstream targets, including members of the Bcl-2 family of proteins.

Signaling Pathway Diagram: Ceramide-Induced Apoptosis

Ceramide_Induced_Apoptosis cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion N-Butyroyl_Phytosphingosine This compound (C4-Phytoceramide) JNK_p38 JNK / p38 MAPK N-Butyroyl_Phytosphingosine->JNK_p38 Activates Mitochondrial_Membrane Outer Mitochondrial Membrane Permeabilization N-Butyroyl_Phytosphingosine->Mitochondrial_Membrane Forms channels JNK_p38->Mitochondrial_Membrane Apaf1 Apaf-1 Pro_Caspase9 Pro-Caspase-9 Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates Pro_Caspase3 Pro-Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c_cyto Cytochrome c Apoptosome Apoptosome Apoptosome->Caspase9 Activates Mitochondrial_Membrane->Cytochrome_c_cyto Release Cytochrome_c_mito Cytochrome c Cytochrome_c_cytoApaf1Pro_Caspase9 Cytochrome_c_cytoApaf1Pro_Caspase9 Cytochrome_c_cytoApaf1Pro_Caspase9->Apoptosome

Caption: Inferred signaling pathway of this compound-induced apoptosis.

Quantitative Data

Table 1: Cytotoxicity of Short-Chain Phytoceramides and Ceramides

CompoundAcyl Chain LengthRelative CytotoxicityReference
N-AcetylphytoceramideC2More cytotoxic than C2-ceramide[1]
N-HexanoylphytoceramideC6More cytotoxic than C6-ceramide[1]
-C5 or C6Highest cytotoxicity among C2-C8 phytoceramides[1]

Table 2: Effective Concentrations of C4-Ceramide (N-butanoyl-D-erythro-sphingosine) for Apoptosis Induction in Various Cell Lines

Cell TypeEffective Concentration (µM)Incubation Time (hours)
Jurkat (Leukemia)10 - 504 - 24
HeLa (Cervical Cancer)25 - 7512 - 48
MCF-7 (Breast Cancer)50 - 10024 - 72
PC-3 (Prostate Cancer)20 - 6024 - 48
SH-SY5Y (Neuroblastoma)25 - 5024

Note: The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental condition.

Experimental Protocols

The following protocols are adapted from established methods for studying short-chain ceramide-induced apoptosis and can be applied to investigate the signaling effects of this compound.

Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (B164497) exposure.

Materials:

  • Cells of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Treatment: Prepare working solutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the treatment solutions. Include a vehicle control (medium with the solvent at the same final concentration).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA).

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Experimental Workflow: Apoptosis Detection

Apoptosis_Workflow A Seed Cells B Treat with N-Butyroyl Phytosphingosine A->B C Incubate (Time Course) B->C D Harvest Cells C->D E Wash with PBS D->E F Stain with Annexin V / PI E->F G Flow Cytometry Analysis F->G

Caption: General experimental workflow for assessing apoptosis.

Protocol 2: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

  • Cells of interest

  • This compound

  • White-walled 96-well plates

  • Luminometer-based caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density.

  • Treatment: Treat cells with a dose range of this compound and a vehicle control for the desired time (e.g., 4, 8, 12 hours).

  • Assay: Equilibrate the plate and the caspase reagent to room temperature. Add the caspase reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer. Increased luminescence corresponds to higher caspase-3/7 activity.

Protocol 3: Western Blot Analysis of JNK and p38 MAPK Activation

This protocol is for detecting the phosphorylation (activation) of stress-activated protein kinases.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-JNK, total JNK, phospho-p38, total p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treatment and Lysis: Treat cells with this compound for various time points (e.g., 15, 30, 60, 120 minutes). Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

Conclusion

While direct evidence for the signaling role of this compound is still emerging, its structural properties as a short-chain phytoceramide provide a strong basis for inferring its biological activities. The primary inferred signaling function is the potent induction of apoptosis via the mitochondrial pathway, making it a molecule of significant interest for cancer research and therapeutic development. The provided data on related compounds and the detailed experimental protocols offer a solid foundation for researchers to investigate and validate the signaling mechanisms of this compound. Further studies are warranted to fully elucidate its specific cellular targets and signaling cascades, which may reveal novel therapeutic opportunities.

References

N-Butyroyl Phytosphingosine: A Technical Guide to its Role in Modulating Skin Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyroyl Phytosphingosine (B30862), a synthetic derivative of the naturally occurring sphingolipid phytosphingosine, is emerging as a molecule of significant interest in the field of dermatology and cosmetic science. As a C4-phytoceramide, it is structurally related to the essential components of the skin's barrier. While direct research on N-Butyroyl Phytosphingosine is in its nascent stages, a substantial body of evidence on its precursor, phytosphingosine (PHS), provides a strong foundation for its potential anti-inflammatory and skin barrier-restorative properties. This technical guide synthesizes the current understanding of PHS's mechanism of action in mitigating skin inflammation, with the logical inference that this compound likely shares or contributes to these effects. This document details the inhibitory actions on key inflammatory pathways, including NF-κB and MAPK, and presents quantitative data on the reduction of pro-inflammatory mediators. Furthermore, it outlines relevant experimental protocols and visualizes the involved signaling cascades to support further research and development in this area.

Introduction: this compound and its Relevance to Skin Health

This compound (N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]butanamide) is a ceramide analog formed by the acylation of phytosphingosine with a butyroyl (C4) chain. Ceramides (B1148491) are a critical class of lipids in the stratum corneum, the outermost layer of the epidermis, where they contribute to the formation of the lipid barrier that prevents transepidermal water loss and protects against environmental insults.

Phytosphingosine (PHS) itself is a naturally occurring sphingoid base found in the stratum corneum and is a key component of ceramides NP, AP, and EOP.[1] PHS has demonstrated significant anti-inflammatory and antimicrobial properties, making it a valuable ingredient in skincare formulations aimed at addressing conditions like acne and atopic dermatitis.[2][3] Given that this compound is a direct derivative and a form of phytoceramide, it is hypothesized to exert its biological effects through mechanisms similar to PHS, either by direct action or by serving as a precursor for the endogenous synthesis of ceramides.

Mechanism of Action: Insights from Phytosphingosine Research

The anti-inflammatory effects of phytosphingosine are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. The primary mechanisms of action are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like Tumor Necrosis Factor-alpha (TNF-α), the inhibitor of NF-κB (IκBα) is phosphorylated and subsequently degraded. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes.

Phytosphingosine has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes.[1][4] This leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.

Attenuation of the MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Phytosphingosine has been demonstrated to inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[1][4] By inhibiting these kinases, PHS can suppress the activation of transcription factors like AP-1, which also contributes to the expression of inflammatory mediators.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Emerging evidence suggests that phytosphingosine can activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, in keratinocytes.[5][6][7] PPARs are nuclear receptors that play a role in regulating epidermal cell growth, terminal differentiation, and inflammatory responses. Activation of PPARs can lead to the suppression of inflammatory gene expression, providing another avenue for the anti-inflammatory effects of PHS.

Quantitative Data on Anti-inflammatory Effects of Phytosphingosine

The following tables summarize the quantitative data from in vitro studies demonstrating the inhibitory effects of phytosphingosine on various inflammatory markers.

Table 1: Effect of Phytosphingosine on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

Inflammatory MediatorConcentration of PHS% Inhibition / ReductionReference
Nitric Oxide (NO)5 µg/mLSignificant reduction[1]
Prostaglandin E2 (PGE2)5 µg/mLSignificant reduction[1]
iNOS (gene expression)5 µg/mLSuppressed[1]
COX-2 (gene expression)5 µg/mLSuppressed[1]

Table 2: Effect of Phytosphingosine on Pro-inflammatory Cytokines and Chemokines

Cell TypeStimulantInflammatory MarkerConcentration of PHS% Inhibition / ReductionReference
RAW264.7 MacrophagesLPSIL-65 µg/mLDecreased[1]
RAW264.7 MacrophagesLPSIL-105 µg/mLDecreased[1]
RAW264.7 MacrophagesLPSIP-105 µg/mLDecreased[1]
RAW264.7 MacrophagesLPSI-TAC5 µg/mLDecreased[1]
RAW264.7 MacrophagesLPSMCP-55 µg/mLDecreased[1]
RAW264.7 MacrophagesLPSTIMP-15 µg/mLDecreased[1]
HaCaT KeratinocytesTNF-α/IFN-γTARC5 µg/mLReduced[1]
HaCaT KeratinocytesTNF-α/IFN-γIL-65 µg/mLReduced[1]
HaCaT KeratinocytesTNF-α/IFN-γIL-85 µg/mLReduced[1]
Peripheral Mononuclear LeukocytesTPAPGE25 µM38%[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of phytosphingosine's anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Lines:

    • RAW264.7 (Murine Macrophage Cell Line): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

    • HaCaT (Human Keratinocyte Cell Line): Cultured under the same conditions as RAW264.7 cells.

  • Inflammatory Stimulation:

    • LPS Stimulation (for RAW264.7 cells): Cells are pre-treated with various concentrations of phytosphingosine for 1-2 hours, followed by stimulation with Lipopolysaccharide (LPS) (typically 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements).

    • TNF-α/IFN-γ Stimulation (for HaCaT cells): Cells are pre-treated with phytosphingosine, followed by co-stimulation with TNF-α (e.g., 2 ng/mL) and IFN-γ (e.g., 2 ng/mL).

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Prostaglandin E2 (PGE2) and Cytokine/Chemokine Measurement (ELISA): The levels of PGE2, IL-6, IL-8, TARC, and other cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Gene Expression Analysis (qPCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable reagent (e.g., TRIzol). The concentration and purity of the RNA are determined by spectrophotometry. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.

  • Quantitative PCR (qPCR): qPCR is performed using a thermal cycler with specific primers for the target genes (e.g., iNOS, COX-2, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.

Western Blot Analysis for Signaling Pathways
  • Protein Extraction and Quantification: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control like β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression.[4]

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

NF_kB_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_active Degradation of IκBα Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes (IL-6, TNF-α, iNOS, COX-2) Nucleus->Transcription induces PHS Phytosphingosine PHS->IKK inhibits IkBa_NFkB->NFkB_active IkBa_degraded Degradation of IκBα IkBa_NFkB->IkBa_degraded MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK p38 p38 MAPKKK->p38 activates ERK ERK MAPKKK->ERK activates JNK JNK MAPKKK->JNK activates AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Transcription Transcription of Pro-inflammatory Genes AP1->Transcription PHS Phytosphingosine PHS->p38 inhibits PHS->ERK inhibits PHS->JNK inhibits Experimental_Workflow start Start cell_culture Cell Culture (e.g., HaCaT Keratinocytes) start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment stimulation Inflammatory Stimulation (e.g., TNF-α/IFN-γ) treatment->stimulation harvest Harvest Supernatant & Cell Lysate stimulation->harvest elisa ELISA for Cytokines (IL-6, IL-8) harvest->elisa qpcr qPCR for Gene Expression (iNOS, COX-2) harvest->qpcr western Western Blot for Signaling Proteins (p-p65, p-p38) harvest->western analysis Data Analysis and Interpretation elisa->analysis qpcr->analysis western->analysis end End analysis->end

References

N-Butyroyl Phytosphingosine: A Technical Guide on Putative Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the known antimicrobial properties of phytosphingosine (B30862) and explores the potential antimicrobial activities of its N-acylated derivative, N-Butyroyl Phytosphingosine (also known as C4-Phytoceramide). While direct experimental evidence for the antimicrobial effects of this compound is not currently available in published literature, this paper synthesizes the extensive research on its parent compound, phytosphingosine, to build a scientifically-grounded hypothesis on its potential efficacy and mechanisms of action. This guide includes a comprehensive summary of quantitative antimicrobial data for phytosphingosine against a range of microorganisms, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations of experimental workflows and potential signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and antimicrobial drug development.

Introduction

Phytosphingosine is a naturally occurring sphingolipid, an essential component of the mammalian stratum corneum, where it contributes to the skin's barrier function [5]. Beyond its structural role, phytosphingosine and other sphingoid bases are recognized as integral to the innate immune defense of the skin, exhibiting broad-spectrum antimicrobial activity [2, 5]. This compound is a synthetic derivative of phytosphingosine, characterized by the N-acylation of the sphingoid base with a butyryl group (a four-carbon acyl chain) [7, 15]. While primarily utilized as an intermediate in chemical syntheses, its structural similarity to both phytosphingosine and other short-chain ceramides (B1148491) suggests it may possess unique biological activities, including antimicrobial properties.

This guide will first detail the established antimicrobial profile of phytosphingosine and then extrapolate to the potential antimicrobial characteristics of this compound, drawing on structure-activity relationships and studies of related short-chain ceramides.

Antimicrobial Properties of Phytosphingosine

Phytosphingosine (PS) and its hydrochloride salt (PSHCl) have demonstrated significant antimicrobial activity against a wide array of Gram-positive and Gram-negative bacteria, as well as various yeast species [1, 2].

Quantitative Antimicrobial Data

The antimicrobial efficacy of phytosphingosine is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The available data for phytosphingosine and its hydrochloride salt are summarized in the table below.

MicroorganismGram Stain/TypeMIC Range (µg/mL) of PSMIC Range (µg/mL) of PSHCl
Staphylococcus aureusGram-positive1 - 10241 - 1024
Enterococcus faecalisGram-positive1 - 10241 - 1024
Bacillus subtilisGram-positive1 - 10241 - 1024
Escherichia coliGram-negative8 - 10248 - 1024
Salmonella entericaGram-negative8 - 10248 - 1024
Pseudomonas aeruginosaGram-negative>1024>1024
Candida albicansYeast8 - 5128 - 512
Candida parapsilosisYeast8 - 5128 - 512

Data compiled from studies on phytosphingosine and its hydrochloride salt in solution and nanoemulsion formulations. [1, 2]

Experimental Protocols for Antimicrobial Susceptibility Testing

The following sections describe the standard methodologies used to evaluate the antimicrobial properties of lipophilic compounds like phytosphingosine.

Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism in a liquid medium.

Protocol:

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeasts) for 24 hours at 35-37°C.

    • Fresh colonies are suspended in a sterile saline solution (0.85% NaCl) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts).

    • The inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO, ethanol).

    • Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted test compound is inoculated with the standardized microbial suspension.

    • Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

    • The microtiter plate is incubated at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeasts).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Microbial Culture (Agar Plate) B Prepare Inoculum (0.5 McFarland) A->B E Inoculate Wells with Microbial Suspension B->E C Stock Solution of This compound D Serial Dilutions in Microtiter Plate C->D D->E F Incubate Plate (e.g., 24h at 37°C) E->F G Visually Inspect for Turbidity (Growth) F->G H Determine MIC (Lowest concentration with no growth) G->H

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Putative Antimicrobial Mechanism of this compound

While the precise antimicrobial mechanism of phytosphingosine is not fully elucidated, it is hypothesized that its cationic nature at physiological pH allows it to interact with and disrupt the negatively charged microbial cell membranes, leading to increased permeability and cell death.

For this compound, the addition of the N-butyroyl group introduces a short, hydrophobic acyl chain. This modification may influence its antimicrobial activity in several ways:

  • Membrane Insertion and Disruption: The butyroyl chain could enhance the molecule's ability to insert into the lipid bilayer of microbial membranes. Studies on other short-chain ceramides have shown they can alter membrane fluidity and integrity [12]. This disruption could be a primary mechanism of antimicrobial action.

  • Modulation of Host-Pathogen Interactions: As a ceramide-like molecule, this compound could potentially modulate signaling pathways in both the host and the pathogen. For instance, ceramides are known to induce apoptosis in host cells, which could be a mechanism to control intracellular pathogens.

  • Inhibition of Biofilm Formation: Phytosphingosine has been shown to reduce the viability of cells within biofilms [3, 4]. The butyroyl group may affect the compound's ability to penetrate the extracellular polymeric substance of biofilms.

Putative_Antimicrobial_Mechanism cluster_molecule This compound cluster_target Microbial Cell cluster_effect Antimicrobial Effects Molecule C4-Phytoceramide (Amphipathic Structure) Membrane Cell Membrane (Lipid Bilayer) Molecule->Membrane Insertion Biofilm Biofilm Matrix Molecule->Biofilm Penetration Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Inhibition of Biofilm Formation Biofilm->Inhibition CellDeath Cell Death Disruption->CellDeath Inhibition->CellDeath

Hypothesized Antimicrobial Mechanism of this compound.

Structure-Activity Relationship and Future Directions

The antimicrobial activity of sphingolipids is influenced by their structure, including acyl chain length. Some studies on short-chain ceramides have indicated that their antimicrobial efficacy can be specific to certain types of microorganisms [6, 12]. For example, C6-ceramide was found to be active against Neisseria meningitidis and N. gonorrhoeae but not E. coli or S. aureus [6, 12]. This suggests that the four-carbon chain of this compound may confer a different spectrum of activity compared to its parent compound, phytosphingosine.

Future research should focus on the direct evaluation of this compound's antimicrobial properties using the standardized protocols outlined in this guide. Key areas of investigation include:

  • Determination of MIC and MBC (Minimum Bactericidal Concentration) values against a broad panel of clinically relevant bacteria and fungi.

  • Time-kill kinetic assays to understand the rate and nature (bacteriostatic vs. bactericidal) of its antimicrobial action.

  • Mechanism of action studies , including membrane permeabilization assays and investigation of its effects on microbial metabolic pathways.

  • In vivo studies to assess its efficacy and safety in topical applications for skin infections or as a component of advanced cosmetic formulations.

Conclusion

This compound is a molecule of interest at the intersection of lipid chemistry and antimicrobial research. While its antimicrobial properties have not been directly investigated, the well-documented, broad-spectrum activity of its parent compound, phytosphingosine, provides a strong foundation for hypothesizing its potential as an antimicrobial agent. The addition of the N-butyroyl group likely modulates its interaction with microbial membranes and may result in a unique spectrum of activity. This technical guide provides the theoretical framework and experimental methodologies necessary to systematically investigate the antimicrobial potential of this compound, paving the way for its potential application in therapeutic and cosmetic formulations.

Discovery and natural sources of phytosphingosine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Natural Sources of Phytosphingosine (B30862) Derivatives

Abstract

Phytosphingosine and its derivatives are a class of bioactive sphingolipids with significant promise in therapeutic and cosmetic applications. This technical guide provides a comprehensive overview of their discovery, natural distribution, and key biological functions. It includes detailed experimental protocols for their extraction and analysis, quantitative data on their prevalence in various natural sources, and visual representations of their associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific and practical aspects of phytosphingosine derivatives.

Introduction

Phytosphingosine is a saturated sphingoid base characterized by a hydroxyl group at the C-4 position of the 18-carbon backbone. This structural feature distinguishes it from other common sphingoid bases like sphingosine (B13886) and sphinganine. Its derivatives, which include ceramides, glycosphingolipids, and phytosphingosine-1-phosphate, are integral components of cellular membranes and are involved in a multitude of cellular processes. Their antimicrobial, anti-inflammatory, and skin barrier-enhancing properties have made them a focal point of research and development.

Discovery and Biological Significance

The discovery of phytosphingosine dates back to its initial isolation from plant sources, which is reflected in its name. Subsequent research has revealed its presence across a wide range of organisms, from yeast and fungi to plants and mammals. The biological significance of phytosphingosine and its derivatives is vast, encompassing roles in maintaining skin health, modulating immune responses, and regulating cell fate.

  • Skin Barrier Function: Phytosphingosine is a natural component of the human epidermis and a precursor to ceramides, which are critical for the formation and maintenance of the skin's protective barrier.

  • Antimicrobial and Anti-inflammatory Activity: It has been demonstrated to possess broad-spectrum antimicrobial activity against various bacteria and fungi, including Propionibacterium acnes. Additionally, it exhibits anti-inflammatory effects by modulating cytokine production.

  • Cell Signaling: Phytosphingosine and its phosphorylated derivative, phytosphingosine-1-phosphate (P1P), act as signaling molecules that can influence cellular processes such as proliferation, differentiation, and apoptosis.

Natural Sources and Quantitative Distribution

Phytosphingosine and its derivatives are naturally present in a variety of biological sources. The concentration of these compounds can vary significantly between different organisms and even between different tissues within the same organism.

Table 1: Quantitative Distribution of Phytosphingosine in Various Natural Sources

Natural SourceOrganism/TissuePhytosphingosine Concentration (% of total sphingoid bases)Reference
Yeast Saccharomyces cerevisiae>90%
Pichia ciferriiHigh concentrations, variable
Fungi Aspergillus fumigatusPresent
Plants Soybean (Glycine max)~15-20%
Rice (Oryza sativa)Present
Mammals Human Stratum CorneumPresent as a component of ceramides

Experimental Protocols

The extraction, isolation, and analysis of phytosphingosine derivatives require specific and detailed methodologies.

Extraction of Phytosphingosine from Saccharomyces cerevisiae

The following protocol outlines a standard procedure for the extraction of total lipids from yeast, followed by the liberation and isolation of phytosphingosine.

G cluster_extraction Lipid Extraction cluster_hydrolysis Alkaline Hydrolysis cluster_purification Purification A Yeast Cell Culture & Harvesting B Cell Lysis (e.g., bead beating) A->B C Single-Phase Extraction (Chloroform:Methanol:Water) B->C D Phase Separation (add Chloroform & Water) C->D E Collect Lower Organic Phase (Total Lipids) D->E F Dry Down Total Lipid Extract E->F G Add Methanolic NaOH F->G H Incubate at Elevated Temperature G->H I Neutralize with Acid H->I J Liquid-Liquid Extraction (e.g., with n-hexane to remove non-polar lipids) I->J K Isolate Aqueous Phase J->K L Extract Sphingoid Bases with Ethyl Acetate (B1210297) K->L M Dry and Reconstitute Sample L->M N Column Chromatography (e.g., Silica Gel) M->N O Phytosphingosine Fraction N->O

Caption: Experimental workflow for the extraction and purification of phytosphingosine.

Methodology:

  • Lipid Extraction: Total lipids are extracted from harvested yeast cells using a Bligh-Dyer or similar single-phase extraction method with a mixture of chloroform, methanol, and water.

  • Alkaline Hydrolysis: The extracted lipids are subjected to strong alkaline hydrolysis (saponification) with methanolic sodium hydroxide (B78521) to cleave ester-linked acyl chains from complex sphingolipids, thereby liberating the sphingoid bases.

  • Purification: The resulting mixture is neutralized, and non-saponifiable lipids are removed by partitioning against a non-polar solvent like n-hexane. The free sphingoid bases, including phytosphingosine, are then extracted from the aqueous phase using a more polar organic solvent such as ethyl acetate and can be further purified by column chromatography.

Signaling Pathways

Phytosphingosine-1-phosphate (P1P) is a bioactive lipid mediator that participates in cellular signaling. While its signaling pathways are not as extensively characterized as those of sphingosine-1-phosphate (S1P), it is known to have both intracellular and potentially extracellular targets.

G cluster_cell_signaling Cellular Signaling of Phytosphingosine Derivatives Phytosphingosine Phytosphingosine SK Sphingosine Kinase Phytosphingosine->SK ATP P1P Phytosphingosine-1-Phosphate (P1P) SK->P1P ADP Intracellular_Target Intracellular Target (e.g., PLD1) P1P->Intracellular_Target Downstream_Signaling Downstream Signaling Events Intracellular_Target->Downstream_Signaling Cellular_Response Cellular Response (e.g., Inhibition of Proliferation, Induction of Apoptosis) Downstream_Signaling->Cellular_Response

Caption: Intracellular signaling pathway of phytosphingosine-1-phosphate (P1P).

Conclusion

Phytosphingosine and its derivatives are a fascinating and functionally diverse class of sphingolipids. Their natural occurrence in a variety of readily available sources, such as yeast, makes them attractive targets for biotechnological production. A thorough understanding of their biological roles, coupled with robust methods for their extraction and analysis, is essential for unlocking their full potential in therapeutic and cosmetic applications. Future research will likely focus on further elucidating their specific molecular targets and signaling pathways, which will pave the way for the development of novel and targeted interventions for a range of conditions.

The Impact of N-Butyroyl Phytosphingosine on Keratinocyte Differentiation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Keratinocyte differentiation is a highly regulated process essential for the formation of a functional epidermal barrier. This process involves the sequential expression of specific proteins, including keratins, involucrin, loricrin, and filaggrin, culminating in the formation of the cornified envelope. Phytosphingosine (B30862) (PS), a sphingolipid naturally present in the stratum corneum, has been identified as a key signaling molecule that promotes keratinocyte differentiation and strengthens the skin barrier. While the direct effects of its N-butyroyl derivative are yet to be fully elucidated, the well-documented activities of phytosphingosine provide a strong basis for understanding its potential role. This whitepaper will delve into the known molecular mechanisms and experimental evidence of phytosphingosine's influence on keratinocyte differentiation.

Quantitative Data on Phytosphingosine's Effects

The following tables summarize the quantitative effects of phytosphingosine on various markers of keratinocyte differentiation as reported in scientific literature.

Table 1: Effect of Phytosphingosine on Cornified Envelope Production

TreatmentFold Increase vs. ControlCell TypeReference
Phytosphingosine (PS)~1.8-foldNormal Human Epidermal Keratinocytes (NHEKs)[1][2]

Table 2: Effect of Phytosphingosine on Keratinocyte Differentiation Marker Expression

MarkerEffectCell TypeReference
InvolucrinIncreased expressionNHEKs, Cultured Human Keratinocytes[1][2][3]
LoricrinIncreased expressionNHEKs[1][2]
Keratin 1Increased expressionNHEKs[1][2]
Transglutaminase 1Increased expressionCultured Human Keratinocytes[3]
FilaggrinIncreased expressionCultured Human Keratinocytes[3]
Caspase 14Increased expressionCultured Human Keratinocytes[3]
Bleomycin HydrolaseIncreased expressionCultured Human Keratinocytes[3]

Table 3: Effect of Phytosphingosine on Keratinocyte Proliferation

AssayEffectCell TypeReference
[³H]Thymidine IncorporationInhibition to 20% of controlNHEKs[1][2]

Signaling Pathways

Phytosphingosine is known to exert its effects on keratinocyte differentiation through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

PPAR Signaling Pathway

Phytosphingosine acts as a ligand for PPARs, a family of nuclear receptors that play a crucial role in regulating epidermal homeostasis, including cell growth and terminal differentiation.[1][2][4] The activation of PPARs by phytosphingosine leads to the transcriptional upregulation of genes involved in keratinocyte differentiation.

PPAR_Signaling PS Phytosphingosine PPAR PPARs PS->PPAR Binds & Activates Nucleus Nucleus PPAR->Nucleus Translocates to TargetGenes Target Genes (e.g., Involucrin, Loricrin) Nucleus->TargetGenes Upregulates Transcription Differentiation Keratinocyte Differentiation TargetGenes->Differentiation

Caption: Phytosphingosine-mediated activation of PPAR signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the studies cited.

Cell Culture and Treatment
  • Cell Lines: Normal Human Epidermal Keratinocytes (NHEKs) and the immortalized human keratinocyte cell line HaCaT are frequently used.

  • Culture Conditions: Keratinocytes are typically cultured in a specialized keratinocyte growth medium.

  • Treatment: Phytosphingosine is dissolved in a suitable vehicle (e.g., ethanol (B145695) or DMSO) and added to the culture medium at various concentrations for specific durations.

Cornified Envelope Production Assay

This assay quantifies the formation of the cornified envelope, a hallmark of terminal keratinocyte differentiation.

CE_Assay Start Keratinocytes (Treated & Control) Harvest Harvest Cells Start->Harvest Lyse Lyse Cells (e.g., SDS, DTT) Harvest->Lyse Boil Boil Sample Lyse->Boil Collect Collect Insoluble Cornified Envelopes (Centrifugation) Boil->Collect Quantify Quantify Envelopes (e.g., Spectrophotometry) Collect->Quantify

Caption: Experimental workflow for the cornified envelope production assay.

Western Blotting for Differentiation Markers

This technique is used to detect and quantify the expression levels of specific proteins involved in keratinocyte differentiation.

  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the differentiation markers (e.g., anti-involucrin, anti-loricrin) and then with a secondary antibody conjugated to a detection enzyme.

  • Detection: The protein bands are visualized and quantified.

[³H]Thymidine Incorporation Assay for Cell Proliferation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Labeling: Cells are incubated with [³H]thymidine, a radioactive nucleoside that is incorporated into newly synthesized DNA.

  • Harvesting: Cells are harvested, and the DNA is precipitated.

  • Scintillation Counting: The amount of incorporated radioactivity is measured using a scintillation counter. A decrease in [³H]thymidine incorporation indicates an inhibition of proliferation.

Conclusion

The available scientific evidence strongly supports the role of phytosphingosine as a potent inducer of keratinocyte differentiation. Through the activation of PPAR signaling, phytosphingosine upregulates the expression of key differentiation markers, promotes the formation of the cornified envelope, and inhibits keratinocyte proliferation. These actions collectively contribute to the strengthening of the epidermal barrier. While further research is required to delineate the specific effects of the N-butyroyl modification, the foundational knowledge of phytosphingosine's activity provides a valuable framework for the development of novel therapeutic and cosmetic agents aimed at improving skin health and function. Professionals in drug development and skin care research can leverage this understanding to explore the potential of N-butyroyl phytosphingosine and other derivatives in modulating keratinocyte biology.

References

Methodological & Application

Application Note: Quantitative Analysis of N-Butyroyl Phytosphingosine in Lipid Extracts using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyroyl Phytosphingosine, also known as C4-Phytoceramide, is a short-chain sphingolipid of significant interest in cosmetic and pharmaceutical research. As a key component of the skin's barrier and a bioactive signaling molecule, its accurate quantification is crucial for quality control, formulation development, and understanding its role in cellular processes.[1] High-Performance Liquid Chromatography (HPLC) offers a robust and widely accessible method for the separation and quantification of this compound from complex lipid extracts.[2] This application note provides a detailed protocol for the analysis of this compound using reverse-phase HPLC with UV detection, including sample preparation, chromatographic conditions, and method performance characteristics.

Experimental Protocols

Lipid Extraction from Biological Matrices

This protocol is based on the widely used Bligh-Dyer method for total lipid extraction.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Deionized Water

  • Phosphate-Buffered Saline (PBS)

  • Centrifuge

  • Nitrogen gas evaporator

  • Vortex mixer

Procedure:

  • Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).

  • Add additional chloroform and deionized water to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v), which will induce phase separation.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge the sample at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

  • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of the initial HPLC mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Preparation of Standards and Calibration Curve

Materials:

  • This compound standard

  • HPLC initial mobile phase (e.g., Acetonitrile:Water 60:40)

Procedure:

  • Accurately weigh a known amount of this compound standard.

  • Dissolve the standard in the initial mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected range of the samples. A typical calibration range might be 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.

HPLC Instrumentation and Conditions

The following HPLC parameters are recommended as a starting point. Method optimization may be necessary depending on the specific instrumentation and sample matrix.

ParameterRecommended Condition
HPLC System A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 60% B5-20 min: 60% to 100% B20-25 min: 100% B25-30 min: 100% to 60% B30-35 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 20 µL

Data Presentation

The following tables summarize the expected quantitative performance of this HPLC method for the analysis of this compound. These values are based on typical performance for similar short-chain ceramide analyses and should be confirmed during in-house method validation.[3][4]

Table 1: Method Performance Characteristics

ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mL
Precision (Intra-assay CV) < 5%
Precision (Inter-assay CV) < 10%
Accuracy (% Recovery) 90-110%

Table 2: Example Calibration Curve Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50758,900
1001,525,000

Visualizations

Experimental Workflow

The overall experimental workflow for the HPLC analysis of this compound is depicted below.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Sample Filtration Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification cluster_sample_prep cluster_sample_prep cluster_hplc cluster_hplc cluster_data cluster_data

HPLC Analysis Workflow for this compound
Ceramide De Novo Synthesis Pathway

This compound is a type of ceramide. Ceramides are synthesized in the cell primarily through the de novo synthesis pathway, which begins in the endoplasmic reticulum.[5][6]

G Serine Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT DHS Dihydrosphingosine (Sphinganine) Keto->DHS 3-KSR DHC Dihydroceramide (B1258172) DHS->DHC CerS Phyto Phytosphingosine DHS->Phyto Sphinganine hydroxylase Cer Ceramide DHC->Cer DEGS PhytoCer Phytoceramide (e.g., this compound) Phyto->PhytoCer CerS

Simplified De Novo Ceramide and Phytoceramide Synthesis Pathway

References

Application Notes: Mass Spectrometry Methods for C4-Phytoceramide Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoceramides, a subclass of ceramides (B1148491) containing a phytosphingosine (B30862) backbone, are crucial components of the skin's barrier and are increasingly recognized for their roles in cellular signaling. C4-phytoceramide, a short-chain version of these lipids, is of particular interest for its potential involvement in various cellular processes, including apoptosis. Accurate and sensitive identification and quantification of C4-phytoceramide are essential for understanding its biological functions and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of ceramides due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[1][2]

This document provides detailed application notes and protocols for the identification and quantification of C4-phytoceramide using LC-MS/MS.

Signaling Pathway Context: Phytoceramide-Induced Apoptosis

Ceramides are well-established second messengers in the induction of apoptosis (programmed cell death).[3] They can be generated through several pathways, including de novo synthesis, the breakdown of sphingomyelin, and the salvage pathway.[4] Elevated ceramide levels can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] Synthetic phytoceramides have been shown to induce apoptosis with even higher potency than their sphingosine-containing counterparts.[6] The pro-apoptotic signaling cascade initiated by phytoceramides involves the activation of a caspase-dependent mitochondrial pathway.[5]

Phytoceramide_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_synthesis Phytoceramide Generation cluster_apoptosis Apoptotic Cascade Stress Cellular Stressors (e.g., UV, Chemotherapy) DeNovo De Novo Synthesis Stress->DeNovo Salvage Salvage Pathway Stress->Salvage SM_Hydrolysis Sphingomyelin Hydrolysis Stress->SM_Hydrolysis C4_Phyto C4-Phytoceramide DeNovo->C4_Phyto Salvage->C4_Phyto SM_Hydrolysis->C4_Phyto Mitochondria Mitochondrial Pathway Activation C4_Phyto->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Phytoceramide-Induced Apoptosis Signaling Pathway.

Experimental Workflow for C4-Phytoceramide Quantification

The overall experimental workflow for the quantification of C4-phytoceramide by LC-MS/MS comprises several key stages, from sample preparation to data analysis.

Experimental_Workflow SamplePrep 1. Sample Preparation (Lipid Extraction) LC_Separation 2. LC Separation (Reversed-Phase or HILIC) SamplePrep->LC_Separation MS_Detection 3. MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis 4. Data Analysis (Quantification) MS_Detection->Data_Analysis

Figure 2: Experimental Workflow for C4-Phytoceramide Quantification.

Experimental Protocols

Sample Preparation: Lipid Extraction

The choice of extraction method depends on the sample matrix. Below are two common protocols.

Protocol 1: Protein Precipitation for Plasma/Serum Samples [5]

  • Materials:

    • Isopropanol (IPA), pre-cooled to -20°C

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge capable of >10,000 x g at 4°C

    • Nitrogen evaporator or vacuum centrifuge

    • Internal Standard (IS): C17-phytoceramide or other non-endogenous phytoceramide

  • Procedure:

    • To 50 µL of plasma or serum in a microcentrifuge tube, add a known amount of internal standard.

    • Add 250 µL of pre-cooled IPA (a 1:5 ratio).[5]

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the samples at -20°C for 10 minutes to facilitate protein precipitation.[5]

    • Vortex again for 1 minute and then incubate at 4°C for 2 hours to ensure complete protein precipitation.

    • Centrifuge the samples at ≥10,300 x g for 10 minutes at 4°C.[5]

    • Carefully transfer the supernatant containing the extracted lipids to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (Bligh-Dyer Method) for Cells/Tissues

  • Materials:

    • Chloroform (B151607)/Methanol mixture (1:2, v/v), pre-chilled

    • Chloroform

    • Milli-Q water

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator or vacuum centrifuge

    • Internal Standard (IS): C17-phytoceramide or other non-endogenous phytoceramide

  • Procedure:

    • To the cell pellet or homogenized tissue, add a known amount of internal standard.

    • Add 2 mL of a pre-chilled chloroform/methanol (1:2, v/v) mixture.

    • Vortex thoroughly for 1 minute.

    • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water, vortexing for 30 seconds after each addition.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic layer (chloroform phase) containing the lipids and transfer to a new tube.

    • Repeat the extraction of the aqueous phase with 1 mL of chloroform.

    • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid film in a known volume of a suitable solvent (e.g., 100 µL of methanol/acetonitrile 1:1, v/v) for LC-MS/MS analysis.[7]

Liquid Chromatography (LC)

Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be used for the separation of phytoceramides. HILIC can provide better separation of different ceramide classes.[8]

  • Example Reversed-Phase LC Parameters:

    • Column: C8 or C18, 2.1 x 150 mm, 5 µm[8]

    • Mobile Phase A: Water with 0.2% Formic Acid

    • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% Formic Acid[8]

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5-10 µL

    • Gradient:

      • 0-1 min: 50% B

      • 1-4 min: Linear gradient to 100% B

      • 4-15 min: Hold at 100% B

      • 15-16 min: Return to 50% B

      • 16-21 min: Equilibrate at 50% B

Tandem Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters (Example):

    • Spray Voltage: 3500 V

    • Sheath Gas Flow: 30 Arb

    • Auxiliary Gas Flow: 10 Arb

    • Ion Transfer Tube Temperature: 300°C

  • MRM Transitions: The fragmentation of phytosphingosine-containing ceramides in positive ion mode yields characteristic product ions at m/z 282, 300, and 318. The precursor ion ([M+H]⁺) for C4-phytoceramide (N-butanoyl-phytosphingosine, C22H45NO4) has a theoretical m/z of 388.3.

    • C4-Phytoceramide:

      • Precursor Ion ([M+H]⁺): m/z 388.3

      • Product Ions: m/z 282.2, 300.2, 318.2 (optimization required to select the most intense and specific transition)

    • Internal Standard (C17-Phytoceramide):

      • Precursor Ion ([M+H]⁺): m/z 570.6

      • Product Ions: m/z 282.2, 300.2, 318.2

    Note: Collision energy should be optimized for the specific instrument and analyte.

Data Presentation

Quantitative data for LC-MS/MS-based ceramide analysis typically demonstrates high sensitivity, linearity, and precision.

Performance ParameterTypical ValueReference(s)
Limit of Detection (LOD)pg/mL to low ng/mL range
Limit of Quantification (LOQ)1–5 ng/mL (or 5–25 ng/g)[8]
Linearity (R²)≥ 0.995[8]
Precision (Intra-assay CV)≤ 8%[8]
Precision (Inter-assay CV)≤ 12%[8]
Accuracy (% Recovery)85-115%[8]
Mass Accuracy (High-Res MS)≤ 3 ppm[8]

Conclusion

The LC-MS/MS methods described provide a robust and sensitive framework for the identification and quantification of C4-phytoceramide in various biological matrices. The provided protocols for sample preparation, liquid chromatography, and tandem mass spectrometry, coupled with the understanding of the underlying signaling pathways, will aid researchers, scientists, and drug development professionals in advancing their studies on the roles of phytoceramides in health and disease. Accurate quantification is crucial for elucidating the mechanisms of action of C4-phytoceramide and for the development of potential therapeutic interventions.

References

Application Notes and Protocols for In Vitro Testing of N-Butyroyl Phytosphingosine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyroyl Phytosphingosine (B30862) is a synthetic sphingolipid derived from phytosphingosine, a naturally occurring component of the skin's stratum corneum.[1][2] As a ceramide, it is anticipated to play a significant role in maintaining the skin's barrier function, and may also possess anti-inflammatory and antimicrobial properties.[3][4] These application notes provide detailed protocols for in vitro assays to evaluate the biological activities of N-Butyroyl Phytosphingosine. The methodologies are primarily based on studies of its precursor, phytosphingosine (PHS), due to the limited specific data on this compound. These assays are crucial for researchers and drug development professionals seeking to understand and harness the therapeutic potential of this compound for dermatological and other applications.

Assessment of Anti-Inflammatory Activity

Phytosphingosine has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in pro-inflammatory cytokine production.[5][6][7] The following protocols are designed to assess the anti-inflammatory potential of this compound.

Inhibition of Pro-Inflammatory Cytokine Production in Macrophages

This assay evaluates the ability of this compound to reduce the secretion of pro-inflammatory cytokines, such as TNF-α and IL-1β, from lipopolysaccharide (LPS)-stimulated macrophages.[8]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Sample Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

NF-κB and MAPK Signaling Pathway Analysis

This protocol investigates the effect of this compound on the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.[5][6]

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 from the cytokine production protocol.

  • Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Anti-Inflammatory Activity of Phytosphingosine (PHS)

Data presented below is for Phytosphingosine (PHS) and serves as a reference for expected outcomes with this compound.

CytokineTreatmentConcentration (µg/mL)Inhibition of Cytokine Production (%)
IL-6 PHS5Significant reduction observed[5][6]
IL-27 PHS5Significant reduction observed[5][6]
I-TAC PHS5Significant reduction observed[5][6]
MCP-5 PHS5Significant reduction observed[5][6]

Evaluation of Skin Barrier Function

Ceramides are essential for maintaining the skin's barrier integrity.[3] These protocols assess the potential of this compound to enhance skin barrier function using in vitro models.

In Vitro Transepidermal Water Loss (TEWL) Measurement

This assay measures the rate of water vapor diffusion across a reconstructed human epidermis (RHE) model, providing an indication of barrier integrity.[9][10][11]

Experimental Protocol:

  • RHE Model Culture: Culture a commercially available RHE model (e.g., EpiDerm™, SkinEthic™) according to the manufacturer's instructions.

  • Treatment: Topically apply this compound to the RHE surface.

  • Incubation: Incubate the treated RHE model for a specified period (e.g., 24, 48 hours).

  • TEWL Measurement:

    • Acclimatize the RHE model to a controlled environment (e.g., 20-22°C, 40-60% humidity) for at least 30 minutes.[10]

    • Measure the TEWL using a Tewameter® or a similar evaporimeter.[9][10]

    • Take multiple readings and calculate the average.

Keratinocyte Differentiation Assay

This assay evaluates the effect of this compound on the expression of key keratinocyte differentiation markers.[12][13][14][15]

Experimental Protocol:

  • Cell Culture: Culture normal human epidermal keratinocytes (NHEKs) in keratinocyte growth medium.

  • Treatment: Treat the NHEKs with this compound at various concentrations.

  • Gene Expression Analysis (qRT-PCR):

    • After treatment, extract total RNA from the cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR to quantify the expression of differentiation marker genes such as Involucrin (IVL), Loricrin (LOR), and Transglutaminase 1 (TGM1).

  • Protein Expression Analysis (Western Blotting):

    • Extract total protein from treated cells.

    • Perform Western blotting as described in section 1.2 to detect the protein levels of IVL, LOR, and TGM1.

Data Presentation: Effect of Phytosphingosine (PHS) on Keratinocyte Differentiation

Data presented below is for Phytosphingosine (PHS) and serves as a reference for expected outcomes with this compound.

Differentiation MarkerTreatmentResult
Cornified Envelope Production PHS~1.8-fold increase compared to control[12]
Involucrin PHSIncreased expression[12]
Loricrin PHSIncreased expression[12]
Keratin 1 PHSIncreased expression[12]

Assessment of Antimicrobial Activity

Phytosphingosine has demonstrated broad-spectrum antimicrobial activity.[16][17][18][19] This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.[20][21][22][23]

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

Experimental Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).[16][21]

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth medium to obtain a range of concentrations.[23]

    • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[23]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Phytosphingosine (PHS) and PHS-Nanoemulsion (NE)

Data presented below is for Phytosphingosine (PHS) and its nanoemulsion and serves as a reference for expected outcomes with this compound.

MicroorganismPHS Solution MIC (µg/mL)PHS-NE MIC (µg/mL)
S. aureus 51216
E. faecalis 10244
B. subtilis 5128
E. coli 10241024
S. enterica 10241024
C. albicans 512512
C. parapsilosis 256256

Data adapted from Başpınar et al., 2018.[16]

Visualizations

Ceramide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 IKK IKK TLR4->IKK activates p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB p65/p50 IκBα->NF-κB releases NF-κB_nuc p65/p50 NF-κB->NF-κB_nuc translocates N-Butyroyl\nPhytosphingosine N-Butyroyl Phytosphingosine N-Butyroyl\nPhytosphingosine->IKK N-Butyroyl\nPhytosphingosine->p38 N-Butyroyl\nPhytosphingosine->ERK N-Butyroyl\nPhytosphingosine->JNK Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes activates transcription

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental_Workflow cluster_barrier Skin Barrier Function Assays cluster_inflammation Anti-inflammatory Assays cluster_antimicrobial Antimicrobial Assay RHE_culture Reconstructed Human Epidermis (RHE) Culture Treatment_barrier Treatment with This compound RHE_culture->Treatment_barrier NHEK_culture Normal Human Epidermal Keratinocyte (NHEK) Culture NHEK_culture->Treatment_barrier TEWL Transepidermal Water Loss (TEWL) Measurement Treatment_barrier->TEWL Gene_Expression Gene Expression Analysis (IVL, LOR, TGM1) Treatment_barrier->Gene_Expression Protein_Expression_barrier Protein Expression Analysis (IVL, LOR, TGM1) Treatment_barrier->Protein_Expression_barrier Macrophage_culture Macrophage Culture (RAW 264.7) Pretreatment Pre-treatment with This compound Macrophage_culture->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation Cytokine_Assay Cytokine Measurement (ELISA) LPS_Stimulation->Cytokine_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot) LPS_Stimulation->Signaling_Analysis Microbe_prep Microorganism Inoculum Preparation Inoculation Inoculation Microbe_prep->Inoculation Serial_Dilution Serial Dilution of This compound Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination Incubation->MIC

Caption: Experimental workflows for in vitro assays of this compound.

References

Application Notes and Protocols: N-Butyroyl Phytosphingosine in 3D Skin Equivalent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skin barrier, primarily localized in the stratum corneum, is crucial for preventing water loss and protecting against external insults. Ceramides (B1148491), a major lipid component of this barrier, are essential for its structural integrity and function. Phytosphingosine (B30862) is a key precursor in the biosynthesis of certain ceramides, particularly Ceramide NP, which is abundant in the human stratum corneum.[1][2][3] N-Butyroyl Phytosphingosine, a derivative of phytosphingosine, is investigated for its potential to enhance skin barrier function by stimulating the production of essential barrier components.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in 3D skin equivalent models to assess its efficacy in improving skin barrier function. The protocols and data presented are based on the known effects of the parent molecule, phytosphingosine, and serve as a guide for investigating its N-butyroyl derivative.

Mechanism of Action: Stimulation of Ceramide Biosynthesis

Phytosphingosine (PHS) has been shown to upregulate the expression of key enzymes involved in ceramide synthesis.[2] This includes Ceramide Synthase 3 (CERS3) and ELOVL4, which are crucial for producing the long-chain fatty acid precursors of ceramides. Uniquely, PHS has been observed to significantly increase the expression of Dihydroceramide C4-desaturase (DES2), the enzyme responsible for converting dihydroceramides to phytoceramides like Ceramide NP.[2] This targeted action leads to a substantial increase in Ceramide NP levels, thereby strengthening the epidermal permeability barrier.[2]

Ceramide_NP_Synthesis_Pathway N-Butyroyl_Phytosphingosine N-Butyroyl Phytosphingosine Phytosphingosine Phytosphingosine (PHS) N-Butyroyl_Phytosphingosine->Phytosphingosine Metabolic conversion Upregulation Upregulation of Gene Expression Phytosphingosine->Upregulation CERS3 CERS3 Upregulation->CERS3 ELOVL4 ELOVL4 Upregulation->ELOVL4 DES2 DES2 (Dihydroceramide C4-desaturase) Upregulation->DES2 Dihydroceramide Dihydroceramide Ceramide_NP Ceramide NP Dihydroceramide->Ceramide_NP DES2 catalysis Barrier_Function Enhanced Skin Barrier Function Ceramide_NP->Barrier_Function

Ceramide NP Synthesis Pathway

Data Presentation: Expected Effects of this compound

The following tables summarize hypothetical quantitative data based on the known effects of phytosphingosine on keratinocytes and 3D skin models. This data serves as an example of the expected outcomes when testing this compound and should be verified experimentally.

Table 1: Gene Expression Analysis in 3D Skin Equivalents

GeneFold Change (vs. Vehicle Control)Function
CERS3~2.5 - 3.5Ceramide synthesis
ELOVL4~2.0 - 3.0Fatty acid elongation
DES2~5.0 - 7.0Dihydroceramide to phytoceramide conversion
FLG~1.5 - 2.5Filaggrin expression (epidermal differentiation)
LOR~1.3 - 2.0Loricrin expression (epidermal differentiation)
IVL~1.2 - 1.8Involucrin expression (epidermal differentiation)

Table 2: Barrier Function Assessment in 3D Skin Equivalents

ParameterVehicle ControlThis compoundExpected Improvement
Transepidermal Water Loss (TEWL) (g/m²/h)25 ± 315 ± 2~40% decrease
Ceramide NP Levels (relative units)100 ± 10250 ± 20~150% increase
Stratum Corneum Hydration (Corneometer units)40 ± 560 ± 6~50% increase

Experimental Protocols

Protocol 1: Preparation and Treatment of 3D Skin Equivalent Models

This protocol outlines the procedure for applying this compound to commercially available 3D full-thickness skin equivalent models.

Materials:

  • Full-thickness 3D skin equivalent models (e.g., EpiDermFT™, SkinEthic™ RHE)

  • Assay medium provided by the manufacturer

  • This compound (CAS: 409085-57-0)

  • Vehicle (e.g., ethanol, propylene (B89431) glycol, or a suitable topical base)

  • Phosphate-buffered saline (PBS)

  • 6-well culture plates

  • Sterile forceps and pipette tips

Procedure:

  • Model Equilibration: Upon receipt, handle the 3D skin models under sterile conditions. Place each model in a well of a 6-well plate containing 1 mL of the manufacturer-provided assay medium. Incubate for at least 1 hour at 37°C and 5% CO₂ to allow for equilibration.

  • Preparation of Treatment Solution: Prepare a stock solution of this compound in the chosen vehicle. For example, a 10 mM stock in ethanol. Further dilute the stock solution in the assay medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final vehicle concentration is consistent across all treatment groups and does not exceed a non-toxic level (typically <0.5%).

  • Topical Application: Carefully remove the assay medium from the top of the skin models. Apply a small, defined volume (e.g., 20-50 µL) of the treatment solution or vehicle control directly onto the surface of the stratum corneum.

  • Incubation: Incubate the treated models at 37°C and 5% CO₂ for the desired time points (e.g., 24, 48, 72 hours).

  • Harvesting: At the end of the incubation period, the models can be harvested for various analyses as described in the following protocols.

Experimental_Workflow_3D_Skin_Model Start Start Equilibrate Equilibrate 3D Skin Equivalent Models Start->Equilibrate Prepare_Treatment Prepare N-Butyroyl Phytosphingosine Solutions Equilibrate->Prepare_Treatment Topical_Application Topical Application of Treatment Prepare_Treatment->Topical_Application Incubate Incubate for 24-72 hours Topical_Application->Incubate Harvest Harvest Models Incubate->Harvest Analysis Perform Analyses: - Gene Expression (RT-qPCR) - Barrier Function (TEWL) - Lipid Analysis (LC-MS) Harvest->Analysis End End Analysis->End

Workflow for 3D Skin Model Treatment
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

  • Primers for target genes (CERS3, ELOVL4, DES2, FLG, LOR, IVL) and a housekeeping gene (e.g., GAPDH, ACTB)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Homogenize the harvested 3D skin models and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • RT-qPCR: Perform RT-qPCR using the synthesized cDNA, gene-specific primers, and qPCR master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control group.

Protocol 3: Transepidermal Water Loss (TEWL) Measurement

Materials:

  • TEWL measurement device (e.g., Tewameter®)

  • Controlled environment chamber (optional, to maintain constant temperature and humidity)

Procedure:

  • Acclimatization: Before measurement, allow the 3D skin models to acclimatize to the room conditions (or a controlled environment) for at least 30 minutes.

  • Measurement: Place the probe of the TEWL device gently on the surface of the skin model. Record the TEWL value once the reading has stabilized.

  • Data Collection: Take at least three independent measurements per model and calculate the average.

Protocol 4: Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Materials:

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Internal standards for ceramides

  • LC-MS system

Procedure:

  • Lipid Extraction: Homogenize the harvested 3D skin models and perform a lipid extraction using a suitable solvent system (e.g., Bligh-Dyer extraction). Add internal standards at the beginning of the extraction for quantification.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Analyze the lipid extract using an LC-MS system equipped with a suitable column for lipid separation.

  • Data Analysis: Identify and quantify Ceramide NP and other lipids by comparing their retention times and mass spectra to known standards. Normalize the results to the tissue weight or protein content.

Conclusion

The provided protocols and expected data offer a robust framework for investigating the effects of this compound on skin barrier function in 3D skin equivalent models. By stimulating the endogenous production of ceramides and key differentiation markers, this compound presents a promising avenue for the development of advanced skincare and dermatological therapies aimed at restoring and maintaining a healthy skin barrier. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

References

Application Notes and Protocols for N-Butyroyl Phytosphingosine in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyroyl Phytosphingosine (B30862), a short-chain ceramide (C4-phytoceramide), is a valuable tool for in vitro investigations into cellular processes such as apoptosis, cell differentiation, and inflammatory responses. As a synthetic, cell-permeable analog of endogenous ceramides (B1148491), it allows for the direct study of sphingolipid-mediated signaling pathways. These application notes provide detailed protocols for the use of N-Butyroyl Phytosphingosine in cell culture, enabling researchers to explore its biological effects in various cell types.

Mechanism of Action

This compound, like other short-chain ceramides, can mimic the effects of endogenous ceramides by influencing key signaling pathways. Its primary mechanisms of action include the induction of apoptosis and the modulation of inflammatory responses.

Pro-Apoptotic Signaling: In various cancer cell lines, phytosphingosine and its derivatives have been shown to induce apoptosis through the activation of caspase-8 in a death receptor-independent manner. This leads to the subsequent activation of executioner caspases such as caspase-3 and caspase-9.[1] Another key event is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, which results in the loss of mitochondrial membrane potential and the release of cytochrome c.[1]

Anti-Inflammatory Signaling: Phytosphingosine (PHS) has demonstrated anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2] It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[2] Furthermore, PHS can activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating epidermal cell growth, differentiation, and inflammatory responses.[3][4]

Data Presentation

The following tables summarize quantitative data derived from studies on phytosphingosine and related short-chain ceramides to provide a starting point for experimental design.

Table 1: Recommended Concentration Ranges for this compound

Concentration RangeApplicationExpected Outcome
1 - 10 µMSub-lethal signaling studies, anti-inflammatory assaysActivation of specific signaling pathways without significant cell death.
10 - 50 µMInduction of apoptosisObservable increase in apoptotic markers after 12-48 hours.
> 50 µMAcute toxicity/necrotic cell deathRapid loss of cell viability.

Table 2: Typical Incubation Times and Corresponding Assays

Incubation TimeAssayPurpose
1 - 6 hoursWestern Blot for signaling proteins (e.g., p-ERK, p-p38)Detection of early signaling events.
12 - 24 hoursAnnexin V/Propidium Iodide (PI) StainingQuantification of early and late apoptosis.
24 - 48 hoursCaspase Activity Assays (e.g., Caspase-3, -8, -9)Measurement of the activity of key caspases in the apoptotic cascade.
24 - 72 hoursCell Viability/Cytotoxicity Assays (e.g., MTT, XTT)Determination of IC50 values and overall impact on cell proliferation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Ethanol (B145695) (200 proof, 100%) or DMSO

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Cell Treatment with this compound

Materials:

  • Cultured cells in multi-well plates or flasks

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

Procedure:

  • Grow cells to the desired confluency (typically 70-80%).

  • On the day of the experiment, thaw the this compound stock solution at room temperature.

  • Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium while vortexing or mixing vigorously to ensure proper dispersion.

  • Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound.

  • Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

  • Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a humidified CO₂ incubator.

  • Proceed with downstream assays to assess the cellular response.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • After the desired incubation time, collect the cell culture medium (which may contain detached apoptotic cells).

  • Wash the adherent cells with PBS and detach them using a gentle method such as trypsinization or a cell scraper.

  • Combine the detached cells with the collected medium and centrifuge to pellet the cells.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 4: Western Blot Analysis of Apoptotic and Inflammatory Signaling Proteins

Objective: To detect the activation or altered expression of key proteins in signaling pathways affected by this compound.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-p-p38, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • After treatment, wash cells with cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate to visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Visualizations

N_Butyroyl_Phytosphingosine_Apoptosis_Pathway NBP N-Butyroyl Phytosphingosine Casp8 Caspase-8 (activated) NBP->Casp8 Bax Bax (translocation) NBP->Bax Casp3 Caspase-3 (activated) Casp8->Casp3 Casp9 Caspase-9 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito Mitochondrion Bax->Mito to CytoC Cytochrome c (release) Mito->CytoC CytoC->Casp9

Caption: Pro-apoptotic signaling pathway of this compound.

N_Butyroyl_Phytosphingosine_Anti_Inflammatory_Pathway NBP N-Butyroyl Phytosphingosine NFkB NF-κB Pathway NBP->NFkB inhibits MAPK MAPK Pathway (p38, ERK, JNK) NBP->MAPK inhibits PPAR PPARs (activated) NBP->PPAR ProInflammatory Pro-inflammatory Mediators (NO, PGE2) NFkB->ProInflammatory MAPK->ProInflammatory Inflammation Inflammatory Response (decreased) PPAR->Inflammation inhibits ProInflammatory->Inflammation

Caption: Anti-inflammatory signaling pathways of this compound.

Experimental_Workflow_Apoptosis_Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed and Culture Cells (70-80% confluency) Prepare_NBP 2. Prepare N-Butyroyl Phytosphingosine Working Solution Treat_Cells 3. Treat Cells with NBP and Vehicle Control Prepare_NBP->Treat_Cells Incubate 4. Incubate for Desired Time Treat_Cells->Incubate Harvest_Cells 5. Harvest Cells Incubate->Harvest_Cells Stain_Cells 6. Stain with Annexin V/PI Harvest_Cells->Stain_Cells Flow_Cytometry 7. Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry

Caption: Experimental workflow for assessing apoptosis.

References

Application Notes and Protocols for the Quantification of N-Butyroyl Phytosphingosine using Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyroyl Phytosphingosine (B30862), a short-chain phytoceramide, is a lipid molecule of significant interest in dermatological and cosmetic research. As a component of the skin's natural barrier, understanding its concentration and metabolism can provide insights into skin health, disease pathogenesis, and the efficacy of therapeutic interventions. This document provides a detailed workflow and experimental protocols for the accurate quantification of N-Butyroyl Phytosphingosine in biological samples using a state-of-the-art lipidomics approach based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Overview

The quantification of this compound involves a multi-step process beginning with sample preparation, followed by lipid extraction, chromatographic separation, and detection by mass spectrometry. The subsequent data analysis allows for the accurate determination of the analyte's concentration.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Skin Biopsy, Cell Culture) Homogenization Sample Homogenization Sample->Homogenization Extraction Bligh & Dyer Extraction (Chloroform/Methanol/Water) Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_Separation Reverse-Phase HPLC/UHPLC Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification Results Data Reporting Quantification->Results

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Sample Preparation

a) For Skin Biopsies or Stratum Corneum Tape Strips:

  • Record the weight or surface area of the skin sample.

  • Mince the tissue thoroughly using a sterile scalpel.

  • For tape strips, pool a sufficient number (e.g., 5-10) to ensure adequate lipid recovery.

  • Place the minced tissue or tape strips into a glass tube with a PTFE-lined cap.

  • Add 1 mL of ice-cold Phosphate-Buffered Saline (PBS).

  • Homogenize the sample on ice using a probe sonicator or a bead beater until the tissue is completely disrupted.

b) For Cultured Cells (e.g., Keratinocytes):

  • Harvest cells by scraping after washing twice with ice-cold PBS.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Determine the cell count or protein concentration for normalization.

  • Transfer the cell suspension to a glass tube for extraction.

Lipid Extraction (Modified Bligh & Dyer Method)
  • To the 1 mL of homogenized sample in a glass tube, add a known amount of a suitable internal standard. A deuterated or ¹³C-labeled short-chain ceramide (e.g., C4-Ceramide-d7) is recommended.

  • Add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture to the tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Incubate at room temperature for 15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for 1 minute.

  • Centrifuge the sample at 1,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas at 37°C.

  • Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Quantification

a) Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 50
    2.0 50
    12.0 100
    15.0 100
    15.1 50

    | 20.0 | 50 |

b) Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

MRM Transitions for this compound: The molecular weight of this compound is 387.6 g/mol .[1][2] The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID). Based on the fragmentation of similar short-chain ceramides, the following MRM transitions are proposed:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound388.6282.3 1003020
This compound388.6264.31003025
Internal Standard (e.g., C4-Cer-d7)Dependent on ISDependent on IS100OptimizeOptimize

Note: The primary product ion at m/z 282.3 is proposed to result from the loss of the butyryl group and two water molecules from the phytosphingosine backbone. The ion at m/z 264.3, a common fragment for sphingoid bases, may also be observed.[3] It is crucial to optimize cone voltage and collision energy for your specific instrument to achieve the best signal intensity.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between different samples or experimental conditions.

Sample IDReplicateThis compound (ng/mg protein or µg/g tissue)Standard Deviation% Coefficient of Variation (%CV)
Control 11
Control 12
Control 13
Control 1 Mean
Treatment A1
Treatment A2
Treatment A3
Treatment A Mean
Treatment B1
Treatment B2
Treatment B3
Treatment B Mean

Ceramide Metabolism and Signaling Pathway

This compound is a type of ceramide. Ceramide metabolism is a central hub in lipid signaling, influencing a variety of cellular processes. Phytosphingosine and its derivatives are known to modulate signaling pathways involved in inflammation, cell growth, and apoptosis.

G cluster_synthesis De Novo Ceramide Synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA DHS Dihydrosphingosine Serine_PalmitoylCoA->DHS SPT DHC Dihydroceramide DHS->DHC CerS Ceramide Ceramide DHC->Ceramide DES1 Phytosphingosine Phytosphingosine DHC->Phytosphingosine DES2 (hydroxylase) Apoptosis Apoptosis Ceramide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest N_Butyroyl_Phytosphingosine N-Butyroyl Phytosphingosine Phytosphingosine->N_Butyroyl_Phytosphingosine CerS Phytosphingosine->Apoptosis Inflammation Inflammation (NF-κB, JAK/STAT) Phytosphingosine->Inflammation

Caption: Simplified diagram of ceramide metabolism and signaling pathways.

References

Application Notes & Protocols: N-Butyroyl Phytosphingosine Delivery Systems for In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

N-Butyroyl Phytosphingosine (B30862) (NBP), also known as C4-Phytoceramide, is a short-chain ceramide analog built on a phytosphingosine backbone.[1][2] Phytosphingosine (PHS) and its derivatives are integral components of the stratum corneum, the outermost layer of the skin, where they play a critical role in maintaining the skin's barrier function, regulating cell differentiation, and exerting antimicrobial and anti-inflammatory effects.[3][4][5] Specifically, PHS has been shown to suppress inflammatory responses by inhibiting key signaling pathways like NF-κB and MAPK.[3]

The lipophilic nature and poor water solubility of NBP present significant challenges for its direct application in aqueous-based in vitro models. To overcome these limitations, advanced delivery systems are required to enhance its solubility, stability, and bioavailability to cultured cells. This document provides detailed application notes and protocols for the preparation, characterization, and in vitro application of NBP-loaded delivery systems, focusing on liposomes as a primary example.

2.0 Delivery System Selection: Liposomes

Liposomes are versatile, biocompatible, and biodegradable nanocarriers composed of a phospholipid bilayer enclosing an aqueous core.[6][7] They are particularly well-suited for encapsulating lipophilic molecules like NBP within their lipid membrane.

Advantages of Liposomal Delivery for NBP:

  • Enhanced Solubility: Enables dispersion of the lipophilic NBP in aqueous cell culture media.

  • Improved Stability: Protects NBP from degradation.

  • Controlled Release: Can be formulated for sustained release of the active compound.

  • Biocompatibility: Composed of naturally occurring lipids, minimizing cellular toxicity.

  • Enhanced Cellular Uptake: Facilitates the interaction and fusion with cell membranes, improving intracellular delivery.

Experimental Protocols

Protocol 3.1: Preparation of NBP-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, followed by size reduction to form small unilamellar vesicles (SUVs).[8]

Materials:

  • N-Butyroyl Phytosphingosine (NBP)

  • Soy Phosphatidylcholine (PC)

  • Cholesterol (CHOL)

  • Chloroform

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Syringe extrusion equipment with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) mixture. A typical molar ratio is 55:30:15 (PC:CHOL:NBP).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask under vacuum at 40-45°C until a thin, uniform lipid film is formed on the inner surface and all organic solvent is removed.

    • Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the dry lipid film with sterile PBS (pH 7.4) by adding the buffer to the flask. The volume should be chosen to achieve the desired final lipid concentration (e.g., 10-20 mg/mL total lipid).

    • Agitate the flask gently by hand or on a shaker at a temperature above the lipid phase transition temperature (~60°C) for 1-2 hours. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).[8]

  • Size Reduction (Sonication or Extrusion):

    • Option A: Sonication: Submerge the tip of a probe sonicator into the MLV suspension. Sonicate in pulses (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating and lipid degradation. Repeat for 5-15 minutes or until the suspension becomes translucent.[8]

    • Option B: Extrusion (Recommended for Uniformity): Load the MLV suspension into a gas-tight syringe and pass it through polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm) assembled in an extruder device. Perform 11-21 passes to obtain a uniform population of large unilamellar vesicles (LUVs).[8]

  • Sterilization and Storage:

    • Sterilize the final liposome (B1194612) suspension by filtering through a 0.22 µm syringe filter.

    • Store the liposomes in a sterile, airtight container at 4°C.

Protocol 3.2: Characterization of NBP-Loaded Liposomes

3.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical for predicting the stability and cellular interaction of the liposomes.

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the liposome suspension with sterile PBS to an appropriate concentration for DLS analysis.

    • Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate at 25°C.

  • Expected Results: For effective cellular delivery, aim for a particle size between 100-200 nm, a PDI below 0.3 to ensure a homogenous population, and a negative zeta potential (e.g., -15 to -30 mV) which indicates good colloidal stability.[9]

3.2.2 Encapsulation Efficiency (%EE)

%EE determines the amount of NBP successfully encapsulated within the liposomes.

  • Method: Indirect quantification using centrifugation and High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the unencapsulated ("free") NBP from the liposomes using ultracentrifugation or centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO).

    • Collect the supernatant/filtrate containing the free NBP.

    • Quantify the concentration of NBP in the filtrate using a validated HPLC method.

    • Calculate %EE using the following formula[10]: %EE = [(Total NBP - Free NBP) / Total NBP] * 100

Data Presentation

The following tables provide examples of expected characterization data for different NBP-loaded liposomal formulations.

Table 1: Physicochemical Properties of NBP-Loaded Liposomes

Formulation ID Lipid Composition (PC:CHOL:NBP Molar Ratio) Particle Size (nm) ± SD PDI ± SD Zeta Potential (mV) ± SD Encapsulation Efficiency (%) ± SD
NBP-Lipo-01 55:30:15 145.2 ± 3.1 0.21 ± 0.02 -22.5 ± 1.8 88.4 ± 4.5
NBP-Lipo-02 65:20:15 158.6 ± 4.5 0.25 ± 0.03 -19.8 ± 2.1 85.1 ± 5.2

| Control (Empty) | 65:35:0 | 139.8 ± 2.8 | 0.19 ± 0.02 | -25.1 ± 1.5 | N/A |

Data are presented as mean ± standard deviation (n=3).

In Vitro Application Protocols

Protocol 5.1: In Vitro Anti-Inflammatory Assay in HaCaT Keratinocytes

This protocol assesses the ability of NBP-loaded liposomes to reduce the inflammatory response in human keratinocytes stimulated with pro-inflammatory agents.[3][11]

Materials:

  • HaCaT human keratinocyte cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ)

  • NBP-loaded liposomes and empty control liposomes

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Human IL-6 ELISA Kit

Procedure:

  • Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 1.5 x 10⁴ cells/well and allow them to adhere for 24 hours.[12]

  • Cytotoxicity Assessment (MTT Assay):

    • Treat cells with a serial dilution of NBP-loaded liposomes and empty liposomes for 24 hours to determine the non-toxic concentration range.

    • After incubation, add MTT solution (0.5 mg/mL) and incubate for 3-4 hours.

    • Remove the medium, dissolve the formazan (B1609692) crystals in DMSO, and measure absorbance at 570 nm.

    • Select concentrations that result in ≥90% cell viability for subsequent experiments.

  • Anti-Inflammatory Treatment:

    • Pre-treat HaCaT cells with non-toxic concentrations of NBP-loaded liposomes or empty liposomes for 2 hours.

    • Induce inflammation by adding a cocktail of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) to the wells (excluding the unstimulated control).[11]

    • Incubate for 24 hours.

  • Quantification of IL-6:

    • Collect the cell culture supernatants.

    • Quantify the concentration of Interleukin-6 (IL-6), a key pro-inflammatory cytokine, using a commercial ELISA kit according to the manufacturer's instructions.

Table 2: Effect of NBP Liposomes on IL-6 Production in Stimulated HaCaT Cells

Treatment Group NBP Conc. (µM) IL-6 Concentration (pg/mL) ± SD % Inhibition of IL-6
Unstimulated Control 0 45.2 ± 5.1 -
Stimulated (TNF-α/IFN-γ) 0 850.6 ± 45.3 0%
Stimulated + Empty Liposomes 0 842.1 ± 50.2 1.0%
Stimulated + NBP-Lipo-01 5 510.4 ± 33.7 40.0%

| Stimulated + NBP-Lipo-01 | 10 | 325.8 ± 28.9 | 61.7% |

Data are presented as mean ± standard deviation (n=3).

Visualizations: Diagrams and Workflows

Diagram 6.1: Liposome Structure

LiposomeStructure cluster_bilayer Phospholipid Bilayer o1 o2 o3 o4 o5 lab_bilayer Hydrophilic Heads o4->lab_bilayer o6 o7 o8 o9 i1 i2 i3 lab_tails Hydrophobic Tails i3->lab_tails i4 i5 nbp1 NBP nbp2 NBP core Aqueous Core

Caption: Structure of an NBP-loaded liposome.

Diagram 6.2: Experimental Workflow

Workflow prep 1. Preparation of NBP Liposomes (Thin-Film Hydration) char 2. Physicochemical Characterization (DLS, %EE) prep->char cell 3. In Vitro Cell Culture (HaCaT Keratinocytes) char->cell treat 4. Treatment & Inflammation (Pre-treat with Liposomes, Stimulate with TNF-α/IFN-γ) cell->treat assess 5. Assessment of Efficacy (ELISA for IL-6) treat->assess data 6. Data Analysis assess->data

Caption: Workflow for in vitro anti-inflammatory testing.

Diagram 6.3: NBP Anti-Inflammatory Signaling Pathway

SignalingPathway tnf TNF-α tnfr TNFR1 Receptor tnf->tnfr Binds ikb IκBα tnfr->ikb Leads to Phosphorylation & Degradation nbp N-Butyroyl Phytosphingosine (NBP) nfkb NF-κB (p65/p50) nfkb_active Active NF-κB (Translocation to Nucleus) nfkb->nfkb_active Activation nucleus Gene Transcription (e.g., IL-6) nfkb_active->nucleus Upregulates nbp->ikb Inhibits Degradation

Caption: Putative mechanism of NBP in the NF-κB pathway.

References

Application Notes and Protocols for Investigating Skin Barrier Repair with N-Butyroyl Phytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skin barrier, primarily localized in the stratum corneum (SC), is essential for protecting the body from external stressors and preventing excessive water loss. This barrier is composed of corneocytes embedded in a lipid matrix, of which ceramides (B1148491) are a crucial component. Phytosphingosine-based ceramides, such as ceramide NP, play a significant role in maintaining the structural integrity and function of this barrier.[1][2] N-Butyroyl Phytosphingosine (B30862) is a synthetic derivative of phytosphingosine, a key precursor in the biosynthesis of ceramides.[3] This document provides detailed application notes and experimental protocols for investigating the potential of N-Butyroyl Phytosphingosine in skin barrier repair and restoration.

The proposed mechanism of action for this compound is twofold. Firstly, as a phytosphingosine derivative, it is hypothesized to stimulate the endogenous production of ceramides, crucial lipids for skin barrier function. Phytosphingosine has been shown to increase the biosynthesis of phytoceramides by up-regulating the expression of key enzymes like dihydroceramide (B1258172) C4-desaturase (DES2).[4][5] Secondly, the butyroyl moiety may contribute to the regulation of gene expression. Butyrate is a known histone deacetylase (HDAC) inhibitor, which can influence the transcription of genes involved in cellular differentiation and proliferation.

Potential Signaling Pathways

The signaling pathways activated by this compound are likely to involve the activation of Peroxisome Proliferator-Activated Receptors (PPARs). Phytosphingosine has been demonstrated to activate PPARs, which play a vital role in regulating epidermal cell growth, terminal differentiation, and inflammatory responses.[6][7] PPAR activation can lead to the upregulation of genes involved in ceramide synthesis and the formation of the cornified envelope, thereby strengthening the skin barrier.

Signaling_Pathway NBP N-Butyroyl Phytosphingosine PPAR PPAR Activation NBP->PPAR Ceramide_Synthase Upregulation of Ceramide Synthesis Genes (e.g., DES2) PPAR->Ceramide_Synthase Keratinocyte_Diff Increased Expression of Keratinocyte Differentiation Markers (Involucrin, Loricrin) PPAR->Keratinocyte_Diff Ceramide_Prod Increased Ceramide Production Ceramide_Synthase->Ceramide_Prod Barrier_Function Improved Skin Barrier Function Keratinocyte_Diff->Barrier_Function Ceramide_Prod->Barrier_Function

Caption: Hypothesized PPAR-mediated signaling pathway for this compound.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined below.

Table 1: Effect of this compound on Transepidermal Water Loss (TEWL) in a Reconstructed Human Epidermis (RHE) Model

Treatment GroupConcentration (µM)Baseline TEWL (g/m²/h)Post-treatment TEWL (g/m²/h)% Reduction in TEWL
Vehicle Control-15.2 ± 1.514.8 ± 1.82.6
This compound1015.5 ± 1.311.5 ± 1.125.8
This compound5015.3 ± 1.68.7 ± 0.9 43.1
Positive Control (Glycerol)5%15.1 ± 1.410.2 ± 1.232.5
p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Table 2: Gene Expression Analysis of Keratinocyte Differentiation and Ceramide Synthesis Markers

GeneVehicle Control (Fold Change)This compound (10 µM) (Fold Change)This compound (50 µM) (Fold Change)
Involucrin (IVL)1.02.5 ± 0.34.8 ± 0.5**
Loricrin (LOR)1.02.1 ± 0.23.9 ± 0.4
Dihydroceramide Desaturase 2 (DEGS2)1.01.8 ± 0.2*3.2 ± 0.3
Ceramide Synthase 3 (CERS3)1.01.5 ± 0.12.5 ± 0.2
p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: In Vitro Skin Barrier Function Assessment using a Reconstructed Human Epidermis (RHE) Model

This protocol assesses the effect of this compound on skin barrier function by measuring Transepidermal Water Loss (TEWL).

Experimental_Workflow_TEWL start Start: RHE Tissue Culture disruption Induce Barrier Disruption (e.g., Tape Stripping or SDS treatment) start->disruption baseline Measure Baseline TEWL disruption->baseline treatment Topical Application of This compound baseline->treatment incubation Incubate for 24-48 hours treatment->incubation final_tewl Measure Final TEWL incubation->final_tewl analysis Data Analysis: Compare TEWL values final_tewl->analysis

Caption: Experimental workflow for in vitro TEWL measurement.

Materials:

  • Reconstructed Human Epidermis (RHE) tissue models (e.g., EpiDerm™, SkinEthic™)

  • Assay medium provided by the RHE model manufacturer

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or ethanol)

  • Vehicle control

  • Positive control (e.g., 5% glycerol (B35011) solution)

  • Phosphate-buffered saline (PBS)

  • TEWL measurement device (e.g., VapoMeter, Tewameter®)

  • Sterile culture plates (6-well or 12-well)

  • Adhesive tape for tape stripping (optional, for barrier disruption)

  • Sodium dodecyl sulfate (B86663) (SDS) solution (optional, for chemical barrier disruption)

Procedure:

  • Tissue Equilibration: Upon receipt, place the RHE tissues in a sterile culture plate with the provided assay medium and equilibrate in a humidified incubator (37°C, 5% CO₂) for at least 1 hour.

  • Barrier Disruption (Optional): To model a compromised skin barrier, disruption can be induced.

    • Tape Stripping: Gently apply and remove adhesive tape to the surface of the RHE tissue for a defined number of times (e.g., 5-10 strips).[8][9][10]

    • Chemical Disruption: Apply a dilute solution of SDS (e.g., 0.1-1%) to the tissue surface for a short period (e.g., 15-30 minutes), followed by thorough rinsing with PBS.

  • Baseline TEWL Measurement: Measure the initial TEWL of each RHE tissue to establish a baseline. Allow the probe to stabilize on the tissue surface for 30-60 seconds before recording the measurement.

  • Treatment Application: Prepare different concentrations of this compound in the assay medium or a suitable vehicle. Topically apply a defined volume (e.g., 20-50 µL) of the test solutions, vehicle control, and positive control to the surface of the RHE tissues.

  • Incubation: Incubate the treated tissues for a specified period (e.g., 24 to 48 hours) in a humidified incubator.

  • Final TEWL Measurement: After the incubation period, gently remove any remaining treatment solution from the tissue surface by washing with PBS. Allow the tissues to air-dry for a few minutes before measuring the final TEWL.

  • Data Analysis: Calculate the percentage reduction in TEWL for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the observed effects.

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol evaluates the effect of this compound on the expression of genes related to keratinocyte differentiation and ceramide synthesis.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEKs)

  • Keratinocyte growth medium

  • This compound stock solution

  • Vehicle control

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IVL, LOR, DEGS2, CERS3) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • Cell Culture and Treatment: Culture NHEKs in appropriate growth medium until they reach 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression for each target gene, normalized to the housekeeping gene.

Protocol 3: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RHE)

This protocol is based on the OECD Test Guideline 439 to assess the potential skin irritation of this compound.[4][11][12]

Materials:

  • Reconstructed Human Epidermis (RHE) tissue models

  • Assay medium

  • This compound

  • Negative control (e.g., sterile PBS)

  • Positive control (e.g., 5% SDS solution)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol or other suitable solvent to dissolve formazan (B1609692)

  • 96-well plate

  • Plate reader

Procedure:

  • Tissue Preparation and Treatment: Equilibrate RHE tissues as described in Protocol 1. Topically apply the test substance (this compound), negative control, and positive control to the tissue surface.

  • Exposure and Post-Incubation: Expose the tissues to the substances for a defined period (e.g., 60 minutes), followed by a post-incubation period in fresh medium (e.g., 42 hours).[13]

  • Cell Viability Assay (MTT Assay): After incubation, transfer the tissues to a new plate containing MTT solution and incubate for approximately 3 hours. The viable cells will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Extraction: Extract the formazan precipitate from the tissues using isopropanol.

  • Absorbance Measurement: Measure the optical density (OD) of the extracted formazan solution using a plate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced below 50% of the negative control.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the skin barrier repair potential of this compound. By employing these methodologies, researchers can elucidate its mechanism of action, quantify its efficacy, and assess its safety profile. The provided templates for data presentation and the illustrative diagrams for signaling pathways and experimental workflows are intended to facilitate a structured and thorough investigation.

References

N-Butyroyl Phytosphingosine: A Key Intermediate in Phytosphingosine Synthesis for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytosphingosine (B30862) and its derivatives are crucial components of cellular membranes and play significant roles in various signaling pathways, making them attractive targets for drug development and key ingredients in advanced dermatological formulations. N-Butyroyl Phytosphingosine, also known as C4-Phytoceramide, serves as a pivotal intermediate in the chemical and enzymatic synthesis of phytosphingosine.[1][2] The butyroyl group provides a protective function during synthesis and can be efficiently removed to yield the final phytosphingosine product. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of phytosphingosine, along with an overview of relevant biological pathways.

Data Presentation

The conversion of this compound to phytosphingosine is typically achieved through chemical or enzymatic hydrolysis. The efficiency of this deacylation step is critical for the overall yield of the synthesis. Below is a summary of representative quantitative data for different hydrolysis methods.

Hydrolysis MethodReagent/EnzymeReaction Time (hours)Temperature (°C)Typical Yield (%)Reference
Alkaline Hydrolysis1 M KOH in Methanol (B129727)26085-95Adapted from[3]
Acid Hydrolysis1 M HCl in Methanol47075-85General Method
Enzymatic HydrolysisCeramidase2437>90Adapted from[4][5]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes the deacylation of this compound to phytosphingosine using potassium hydroxide (B78521).

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Methanol (reagent grade)

  • Chloroform (B151607)

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent: Chloroform/Methanol/Acetic acid (94:1:5, v/v/v)

  • Ninhydrin (B49086) stain

Procedure:

  • Dissolve this compound (100 mg) in 10 mL of 1 M potassium hydroxide in methanol.

  • Heat the reaction mixture at 60°C for 2 hours, monitoring the reaction progress by TLC.

  • To monitor the reaction, take a small aliquot of the reaction mixture, neutralize it with a drop of acetic acid, and spot it on a TLC plate. Develop the plate in the recommended solvent system. The product, phytosphingosine, will have a lower Rf value than the starting material. Visualize the spots using ninhydrin stain, which will stain the primary amine of phytosphingosine.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid.

  • Extract the product by adding 20 mL of chloroform and 10 mL of deionized water. Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

  • Collect the lower organic layer and wash it with 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude phytosphingosine.

  • Purify the crude product using silica (B1680970) gel column chromatography, eluting with a gradient of chloroform and methanol.

Protocol 2: Analytical Monitoring by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the analysis and quantification of phytosphingosine and related ceramides (B1148491).[2]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • UV detector

Mobile Phase:

  • A gradient of methanol and water is typically used. A common gradient starts with 80% methanol and increases to 100% methanol over 20 minutes.

Procedure:

  • Prepare standard solutions of this compound and phytosphingosine in methanol at known concentrations.

  • Prepare the sample for analysis by dissolving a small amount of the reaction mixture or purified product in the mobile phase.

  • Inject the standards and the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Quantify the amount of phytosphingosine in the sample by comparing the peak area to the standard curve generated from the standard solutions.

Signaling Pathways and Experimental Workflows

Phytosphingosine Biosynthesis and Metabolism

This compound is a synthetic intermediate in the production of phytosphingosine. In biological systems, phytosphingosine is synthesized from dihydrosphingosine, which is formed from serine and palmitoyl-CoA.[6][7] Phytosphingosine can then be further metabolized into various complex sphingolipids, including ceramides and glycosphingolipids, or it can be phosphorylated to phytosphingosine-1-phosphate (P1P), a key signaling molecule.[7]

cluster_synthesis De Novo Synthesis cluster_intermediate Synthetic Intermediate cluster_metabolism Metabolism & Signaling Serine Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Phytosphingosine Phytosphingosine Sphinganine->Phytosphingosine DES2/Syr2 Phytoceramide Phytoceramide Phytosphingosine->Phytoceramide Ceramide Synthase P1P Phytosphingosine-1-Phosphate (P1P) Phytosphingosine->P1P Sphingosine Kinase NButyroyl N-Butyroyl Phytosphingosine NButyroyl->Phytosphingosine Hydrolysis Start N-Butyroyl Phytosphingosine Hydrolysis Alkaline or Enzymatic Hydrolysis Start->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Analysis TLC & HPLC Analysis Purification->Analysis Product Pure Phytosphingosine Analysis->Product

References

Application Notes & Protocols: GC-MS Analysis of Phytosphingosine-Containing Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosphingosine-containing ceramides (B1148491), such as ceramide NP (non-hydroxy fatty acid linked to a phytosphingosine (B30862) base), are integral components of the skin's stratum corneum.[1][2][3] They play a crucial role in establishing and maintaining the epidermal permeability barrier, which protects against environmental stressors and prevents transepidermal water loss.[4][5] Dysregulation of phytosphingosine-containing ceramide levels has been implicated in various skin conditions, including atopic dermatitis and psoriasis.[3][5] Consequently, the accurate and robust quantification of these lipids is of paramount importance in dermatological research, cosmetic science, and the development of novel therapeutic agents.

This document provides detailed application notes and protocols for the analysis of phytosphingosine-containing ceramides using gas chromatography-mass spectrometry (GC-MS). GC-MS offers a powerful analytical platform for the separation and quantification of individual ceramide species following derivatization to increase their volatility.

Signaling Pathways and Biological Significance

Phytosphingosine-containing ceramides are not merely structural lipids; they are also involved in complex cellular signaling pathways that regulate keratinocyte differentiation, proliferation, and apoptosis, all of which are essential for the formation and maintenance of a healthy skin barrier.[6][7]

The biosynthesis of ceramides occurs through a de novo pathway in the endoplasmic reticulum, where serine and palmitoyl-CoA are the initial precursors.[1][6][8] A series of enzymatic reactions leads to the formation of a dihydroceramide, which is then desaturated to form a ceramide.[1][8] Phytosphingosine-containing ceramides are synthesized when the sphingoid base is phytosphingosine.[1]

Ceramides and their metabolites are key signaling molecules. For instance, ceramide can be metabolized to sphingosine, which in turn can be phosphorylated to sphingosine-1-phosphate (S1P). The balance between ceramide and S1P levels, often referred to as the "sphingolipid rheostat," can determine a cell's fate, influencing processes from cell growth to programmed cell death.[1]

Ceramide_Metabolism_and_Signaling cluster_0 De Novo Synthesis cluster_1 Signaling Pathways Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin->Ceramide SMase Glucosylceramide->Ceramide GBA S1P S1P Sphingosine->S1P SPHK S1P->Sphingosine SPP Proliferation Proliferation S1P->Proliferation

Ceramide metabolism and signaling pathways.

Quantitative Data Summary

The following table summarizes the quantitative data for major phytosphingosine-containing ceramide classes in the human stratum corneum. The data is adapted from peer-reviewed literature and represents the diversity in fatty acid chain lengths attached to the phytosphingosine base.

Ceramide ClassLong-Chain Base (LCB)Fatty Acid (FA) Chain LengthRelative Abundance (%)
Cer[NP] Phytosphingosine (p18:0)C16:01.5
C18:02.8
C20:03.5
C22:04.2
C24:05.1
C26:03.9
Cer[AP] Phytosphingosine (p18:0)a-OH C16:00.8
a-OH C18:01.2
a-OH C22:01.5
a-OH C24:02.0
a-OH C26:01.8
Cer[EOP] Phytosphingosine (p18:0)EO-C28:00.5
EO-C30:00.7
EO-C32:00.6

Note: Relative abundance is an approximation based on published data and can vary depending on factors such as age, sex, and anatomical location.

Experimental Protocols

A robust and reproducible analytical workflow is critical for the accurate quantification of phytosphingosine-containing ceramides. The following protocols provide a step-by-step guide from sample collection to GC-MS analysis.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Tape Stripping) Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Sample_Collection->Lipid_Extraction Derivatization Derivatization (Trimethylsilylation) Lipid_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing

GC-MS analysis workflow for phytoceramides.
Sample Preparation: Lipid Extraction from Stratum Corneum

This protocol is suitable for the extraction of lipids from human stratum corneum collected via tape stripping.

Materials:

  • D-Squame standard tape strips

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Collect stratum corneum samples by applying D-Squame tape strips to the desired skin area (e.g., forearm) with consistent pressure.

  • Pool the tape strips (typically 5-10) for each sample in a glass vial.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solvent mixture to each vial.

  • Vortex the vials vigorously for 2 minutes to extract the lipids.

  • Centrifuge the vials at 3000 rpm for 10 minutes to pellet the tape strips.

  • Carefully transfer the supernatant (lipid extract) to a new clean glass vial.

  • Repeat the extraction (steps 3-6) with a fresh 2 mL of chloroform:methanol and combine the supernatants.

  • Evaporate the solvent from the combined extracts to dryness under a gentle stream of nitrogen at 30°C.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (1:9, v/v) for derivatization.

Derivatization: Trimethylsilylation

To increase the volatility of the ceramides for GC analysis, the hydroxyl groups must be derivatized. Trimethylsilylation is a common and effective method.[9][10][11]

Materials:

  • Dried lipid extract

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Transfer an aliquot of the resuspended lipid extract (e.g., 100 µL) to a GC vial insert.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to the dried extract to dissolve it.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 60°C for 1 hour to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of trimethylsilylated phytosphingosine-containing ceramides. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature: 150°C, hold for 2 minRamp 1: 10°C/min to 320°CHold at 320°C for 15 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-800
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

Note on Mass Spectra Interpretation: The mass spectra of trimethylsilylated ceramides will show characteristic fragment ions that can be used for identification. For phytosphingosine-containing ceramides, specific ions resulting from cleavage between C-3 and C-4 of the long-chain base are indicative of the phytosphingosine structure.[9]

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the GC-MS analysis of phytosphingosine-containing ceramides. The accurate quantification of these crucial lipid species will aid researchers and drug development professionals in advancing our understanding of skin barrier function and in the development of innovative dermatological products. The provided diagrams offer a visual representation of the complex biological pathways and the analytical workflow, facilitating a deeper understanding of the subject matter.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming N-Butyroyl Phytosphingosine Delivery Issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers working with N-Butyroyl Phytosphingosine (NBP), a bioactive sphingolipid. Due to its hydrophobic nature, effective delivery of NBP to cells in culture can be challenging. This center addresses common issues to help ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: My this compound (NBP) is precipitating in my cell culture medium. What should I do?

A: Precipitation is a common issue caused by NBP's poor aqueous solubility[1]. Here are several steps to resolve this:

  • Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO, ethanol) in the culture medium is as low as possible, ideally ≤ 0.1%, to prevent both precipitation and solvent-induced cytotoxicity[2].

  • Modify Addition Technique: Add the NBP stock solution dropwise to your pre-warmed (37°C) culture medium while vortexing or swirling gently. This can help with initial dispersion[2]. Be aware that the compound may still precipitate as the medium cools[2].

  • Reduce Final NBP Concentration: If possible, lower the final working concentration of NBP.

  • Switch to a Carrier Molecule: For a more robust solution, complexing NBP with Bovine Serum Albumin (BSA) can significantly enhance its solubility and delivery to cells[2][3].

  • Use Liposomal Formulations: Encapsulating NBP in liposomes is a highly effective method to improve delivery, enhance cellular uptake, and increase stability[4][5][6].

Q2: I'm observing high levels of cell death in my vehicle control group. How can I reduce solvent toxicity?

A: Solvent toxicity can confound experimental results. Organic solvents are known to adversely affect cell viability[1].

  • Minimize Final Solvent Concentration: The most critical step is to keep the final solvent concentration at a non-toxic level, typically 0.1% or lower. You should perform a dose-response experiment with the solvent alone to determine the tolerance of your specific cell line[2].

  • Use High-Purity Solvent: Always use high-purity, cell culture-grade solvents (e.g., DMSO)[2].

  • Adopt a Solvent-Free Delivery Method: The best way to eliminate solvent toxicity is to switch to a solvent-free delivery system. Complexing NBP with BSA or using a liposomal formulation are excellent alternatives that can also improve the efficacy of NBP[1][5].

Q3: I am not seeing the expected biological effect (e.g., apoptosis) from NBP. What could be wrong?

A: A lack of effect can stem from several factors:

  • Ineffective Delivery: The most likely cause is poor delivery due to the issues described in Q1. If the compound precipitates, it is not bioavailable to the cells. Re-evaluate your solubilization and delivery protocol[2].

  • Suboptimal Concentration or Time: The effective concentration and incubation time for NBP can vary significantly between cell lines. It is essential to perform a dose-response and time-course experiment to find the optimal conditions for your model. For example, the IC50 of C4-ceramide (a synonym for NBP) can range from 15.9 µM to 19.9 µM in different breast cancer cell lines[2].

  • Cell Line Resistance: Some cell lines may be inherently resistant to NBP due to differences in their lipid metabolism or signaling pathways[2].

  • Assay Sensitivity: Ensure the assay you are using is sensitive enough to detect the expected outcome. Consider using multiple assays to measure different endpoints, such as caspase activation, PARP cleavage, or DNA fragmentation for apoptosis[7].

Q4: What is the best way to prepare and store a stock solution of NBP?

A: Proper preparation and storage are crucial for compound stability and experimental reproducibility.

  • Solvent Selection: Dissolve NBP in a suitable organic solvent like DMSO, ethanol, or methanol. NBP is reported to be slightly soluble in methanol[8].

  • Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to ensure the final solvent volume added to your culture is minimal.

  • Storage: NBP is a solid that should be stored at -20°C[9]. Store your stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound[2].

Q5: When should I consider using liposomal delivery for NBP?

A: Liposomal delivery is a powerful technique that is particularly useful in the following scenarios:

  • Persistent Delivery Issues: When solvent-based and BSA-complexation methods fail to provide consistent results.

  • Enhanced Efficacy: Liposomal formulations can significantly increase the cellular accumulation of short-chain ceramides (B1148491), leading to greater inhibition of cell proliferation and more effective induction of apoptosis compared to non-liposomal methods[5].

  • Improved Stability: Sphingolipid-based liposomes are very stable, offering better drug retention and a longer shelf-life for the formulation[4][6].

  • In Vivo Studies: For animal studies, liposomes are a well-established method for systemic drug delivery.

Data & Parameters

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Alternate Names C4-Phytoceramide, N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]butanamide[10]
Molecular Formula C22H45NO4[8][10][11]
Molecular Weight 387.60 g/mol [10][11]
Appearance Solid
Storage Temperature -20°C[9]
Solubility Poor in aqueous solutions. Slightly soluble in Chloroform and Methanol.[1][8]
Table 2: Recommended Experimental Concentrations & Conditions
ParameterRecommendationRationale / NotesSource(s)
Typical Working Concentration 10 - 50 µMEffective range for inducing apoptosis in various cancer cell lines. Always optimize for your specific cell line.[2][3]
Maximum Solvent Concentration ≤ 0.1% (v/v)To avoid solvent-induced cytotoxicity and compound precipitation.[2]
Vehicle Control Medium + Same final concentration of solvent (e.g., 0.1% DMSO)Essential for distinguishing the effect of NBP from the effect of the solvent.[2]
Example IC50 Values (C4-Ceramide) 15.9 µM (SK-BR-3 cells)19.9 µM (MCF-7/Adr cells)Provides a starting point for dose-response experiments in breast cancer lines.[2]

Experimental Protocols & Workflows

Protocol 1: Standard Solvent-Based Delivery of NBP
  • Prepare NBP Stock Solution: Dissolve NBP powder in sterile, high-purity DMSO to a final concentration of 20 mM.

  • Aliquot and Store: Dispense the stock solution into single-use polypropylene (B1209903) tubes and store at -20°C.

  • Prepare Treatment Medium: Warm your complete cell culture medium to 37°C in a water bath.

  • Dilute Stock Solution: For a final concentration of 20 µM NBP in 10 mL of medium, you will need 10 µL of the 20 mM stock. This maintains a final DMSO concentration of 0.1%.

  • Add to Medium: While gently vortexing the 10 mL of pre-warmed medium, add the 10 µL of NBP stock solution drop-by-drop.

  • Treat Cells: Immediately remove the existing medium from your cultured cells and replace it with the freshly prepared NBP-containing medium.

  • Incubate: Incubate the cells for the desired duration (e.g., 24-48 hours) before performing downstream analysis.

  • Controls: Always include a vehicle control (0.1% DMSO in medium) and an untreated control.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Prepare 20 mM NBP Stock in DMSO C Dilute NBP Stock into Warm Medium (≤0.1% DMSO) A->C B Warm Culture Medium to 37°C B->C D Immediately Add to Cells C->D E Incubate for Desired Time D->E F Perform Downstream Assay (e.g., Viability, Apoptosis) E->F G q_node q_node s_node s_node p_node p_node start Start: Experiment Fails (Precipitation or No Effect) q1 Is precipitate visible in the medium? start->q1 p1 Problem: Precipitation q1->p1 Yes q2 Is the vehicle control showing toxicity? q1->q2 No s1 Solution: 1. Lower final NBP concentration. 2. Ensure final solvent is ≤0.1%. 3. Add NBP to pre-warmed medium. 4. Switch to NBP-BSA Complex. p1->s1 p2 Problem: Solvent Toxicity q2->p2 Yes q3 Have you run a dose- response & time-course? q2->q3 No s2 Solution: 1. Lower final solvent concentration. 2. Confirm solvent is high purity. 3. Switch to NBP-BSA or Liposomal Delivery. p2->s2 p3 Problem: Suboptimal Conditions q3->p3 No p4 Problem: Delivery Failure or Cell Resistance q3->p4 Yes s3 Solution: 1. Test a wide concentration range (e.g., 1-100 µM). 2. Test multiple time points (e.g., 12, 24, 48, 72h). p3->s3 s4 Solution: 1. Confirm delivery with a more robust method (Liposomes). 2. Try a different cell line. 3. Use multiple assays for endpoints. p4->s4

References

Stability of N-Butyroyl Phytosphingosine in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-Butyroyl Phytosphingosine (C4-Phytoceramide). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Stock Solution Preparation

  • Question: I'm having trouble dissolving this compound. What is the recommended procedure for preparing a stock solution?

    Answer: this compound is a lipophilic molecule with limited solubility in aqueous solutions. Proper preparation of a stock solution is critical for reproducible experimental results.

    • Recommended Solvents: High-purity dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are the recommended solvents for preparing a stock solution.

    • Protocol for Stock Solution Preparation:

      • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

      • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-20 mg/mL).

      • To aid dissolution, gently warm the solution to 37°C and vortex thoroughly. Sonication can also be used if precipitation persists.

      • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Troubleshooting: Precipitation in Cell Culture Media

    • Issue: My this compound precipitates when I add it to my cell culture medium.

    • Solutions:

      • Final Solvent Concentration: Ensure the final concentration of the organic solvent (DMSO or ethanol) in your cell culture medium is kept to a minimum, ideally below 0.1% (v/v), to prevent solvent-induced cytotoxicity and precipitation.

      • Pre-warming Medium: Pre-warm the cell culture medium to 37°C before adding the stock solution. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.

      • Carrier Proteins: For sensitive applications or if precipitation persists, consider using a carrier protein like bovine serum albumin (BSA). A common method is to complex the this compound with fatty acid-free BSA before adding it to the culture medium.

2. Stability and Storage

  • Question: How stable is this compound under different experimental conditions?

    Answer: The stability of this compound can be influenced by temperature, pH, and the solvent used.

    Table 1: Summary of this compound Stability

ParameterConditionRecommendation/Observation
Storage (Powder) -20°CStable for at least one year.
Storage (in DMSO/Ethanol) -20°CStable for several months. Avoid repeated freeze-thaw cycles by storing in small aliquots.
Temperature (Aqueous Solution) 4°CLimited short-term stability. Prepare fresh dilutions for each experiment.
37°CProne to degradation over extended periods. Use immediately after dilution in cell culture media.
pH 4.5 - 6.5Generally considered the most stable pH range for ceramides (B1148491).[1]
< 4.5 or > 6.5Increased risk of hydrolysis of the amide bond, leading to degradation.
  • Troubleshooting: Inconsistent Experimental Results

    • Issue: I am observing high variability between my experiments using this compound.

    • Solutions:

      • Fresh Preparations: Always prepare fresh dilutions of this compound in your experimental buffer or cell culture medium immediately before use. Do not store diluted solutions.

      • Consistent Storage: Ensure that the powdered compound and stock solutions are stored correctly at -20°C and protected from light.

      • Vehicle Control: Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Prepare Working Solution: Based on your desired final concentration, calculate the volume of this compound stock solution needed.

  • Dilution: Pre-warm the required volume of cell culture medium to 37°C. While gently vortexing, add the calculated volume of the stock solution to the medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with your intended downstream assays (e.g., viability assays, Western blotting, flow cytometry).

Workflow for Cell Treatment Experiment

G cluster_prep Preparation cluster_exp Experiment start Seed Cells prep_stock Prepare Stock Solution (DMSO/Ethanol) prep_working Prepare Working Solution (in pre-warmed medium) prep_stock->prep_working treat_cells Treat Cells prep_working->treat_cells incubate Incubate treat_cells->incubate analyze Downstream Analysis incubate->analyze

Caption: Experimental workflow for cell treatment with this compound.

Signaling Pathways

This compound, as a short-chain ceramide, is known to mimic the effects of endogenous ceramides and can influence several key signaling pathways, primarily related to apoptosis and cell cycle regulation.

Ceramide-Mediated Apoptosis Pathway

Short-chain ceramides like this compound can induce apoptosis through both intrinsic and extrinsic pathways. A simplified overview of the intrinsic pathway is presented below.

G stress Cellular Stress / this compound ceramide Increased Intracellular Ceramide Levels stress->ceramide mitochondria Mitochondrial Outer Membrane Permeabilization ceramide->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by this compound.

Logical Relationship for Troubleshooting Inconsistent Results

When troubleshooting inconsistent experimental outcomes, a logical approach is necessary to identify the potential source of the problem.

G cluster_compound Compound Integrity cluster_experimental Experimental Procedure start Inconsistent Results storage Check Storage Conditions (-20°C, protected from light) start->storage dissolution Verify Dissolution Protocol (Fresh stock, proper solvent) start->dissolution age Consider Age of Compound and Stock Solution start->age dilution Ensure Accurate Dilution (Fresh working solution) start->dilution cell_health Assess Cell Health and Confluency start->cell_health controls Review Experimental Controls (Vehicle, positive/negative) start->controls

Caption: Troubleshooting logic for inconsistent results in this compound experiments.

References

Troubleshooting low yield in N-Butyroyl Phytosphingosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Butyroyl Phytosphingosine (B30862).

Troubleshooting Common Issues in N-Butyroyl Phytosphingosine Synthesis

Low yield is a frequent challenge in the N-acylation of phytosphingosine. The following guide addresses common problems and provides systematic solutions to improve your reaction outcomes.

Problem 1: Low to No Product Formation

Possible Causes and Solutions

Cause Explanation Recommended Action
Insufficient Acylating Agent Reactivity Butyric anhydride (B1165640) or butyryl chloride may not be sufficiently reactive to overcome the steric hindrance around the amino group of phytosphingosine, a polyhydroxylated amino alcohol.1. Switch to a more reactive acylating agent: If using butyric anhydride, consider switching to butyryl chloride. 2. Activate the carboxylic acid: If using butyric acid, activate it using a coupling agent like a carbodiimide (B86325) (e.g., DCC, EDC) to form a more reactive intermediate. 3. Mixed Anhydride Method: A highly efficient method involves the formation of a mixed anhydride from butyric acid and a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of an organic base. This intermediate readily reacts with the amino group of phytosphingosine.[1]
Suboptimal Reaction Conditions The reaction may require specific temperatures, solvents, or catalysts to proceed efficiently.1. Increase Reaction Temperature: Gently heating the reaction mixture can often overcome activation energy barriers. 2. Optimize Solvent: The choice of solvent can significantly impact reaction rates. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are often suitable. 3. Utilize a Catalyst: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically increase the rate of acylation. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[2][3]
Incomplete Dissolution of Phytosphingosine Phytosphingosine has limited solubility in some organic solvents, which can hinder the reaction.1. Use a Co-solvent System: A mixture of solvents, such as Chloroform/Methanol, may improve the solubility of phytosphingosine.[4] 2. Sonication: Brief sonication can help to dissolve the starting material.
Degradation of Reagents Acylating agents like butyryl chloride and butyric anhydride are sensitive to moisture and can hydrolyze over time, reducing their effectiveness.1. Use Fresh or Properly Stored Reagents: Ensure that acylating agents are fresh and have been stored under anhydrous conditions. 2. Use Anhydrous Solvents: Dry your solvents before use to prevent hydrolysis of the acylating agent.
Problem 2: Formation of Side Products

Possible Causes and Solutions

Cause Explanation Recommended Action
O-Acylation The hydroxyl groups on phytosphingosine can also be acylated, leading to the formation of ester side products. This is more likely with highly reactive acylating agents or prolonged reaction times.1. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the acylating agent to favor N-acylation. A large excess increases the likelihood of O-acylation.[5] 2. Optimize Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed. 3. Use a Selective Acylation Method: The mixed anhydride method is reported to be highly selective for N-acylation of amino alcohols.[1] 4. Employ Protecting Groups: For maximum selectivity, though more synthetically demanding, the hydroxyl groups can be protected prior to N-acylation and deprotected afterward.
Diacylation In rare cases, the newly formed amide can be further acylated.1. Strict Control of Stoichiometry: Use no more than 1.1-1.2 equivalents of the acylating agent.
Problem 3: Difficulty in Product Purification

Possible Causes and Solutions

Cause Explanation Recommended Action
Similar Polarity of Product and Byproducts Unreacted starting material, O-acylated side products, and the desired this compound may have similar polarities, making separation by standard column chromatography challenging.1. Optimize TLC System: Experiment with different solvent systems for TLC to achieve better separation between the product and impurities. This will help in developing an effective mobile phase for column chromatography. 2. Utilize Different Stationary Phases: If silica (B1680970) gel does not provide adequate separation, consider using other stationary phases like Florisil.[4] 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Removal of Catalysts and Reagents Residual base (e.g., triethylamine (B128534), pyridine) or coupling agents (e.g., DCU from DCC) can be difficult to remove completely.1. Aqueous Workup: Perform an aqueous workup with dilute acid (e.g., 1M HCl) to remove basic impurities and a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. 2. Filtration: If using DCC as a coupling agent, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.

Experimental Protocols

Representative Protocol 1: N-Butyrylation using Butyric Anhydride and DMAP
  • Dissolution: Dissolve phytosphingosine (1 equivalent) in anhydrous Dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Base and Catalyst: Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution and stir.

  • Addition of Acylating Agent: Slowly add butyric anhydride (1.2 equivalents) dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of Chloroform:Methanol 9:1).

  • Workup: Once the reaction is complete, quench with the addition of water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Representative Protocol 2: Mixed Anhydride Method
  • Anhydride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve butyric acid (1.2 equivalents) in anhydrous THF. Add triethylamine (1.2 equivalents) and cool the solution to 0 °C. Slowly add methanesulfonyl chloride (1.2 equivalents) and stir the mixture for 30 minutes at 0 °C to form the mixed anhydride.

  • Addition of Phytosphingosine: In a separate flask, dissolve phytosphingosine (1 equivalent) in a suitable solvent (e.g., THF/DCM mixture) with gentle warming if necessary, then cool to room temperature.

  • Reaction: Add the phytosphingosine solution to the mixed anhydride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Data Presentation

Table 1: Comparison of N-Acylation Methods for Sphingolipids

Method Acylating Agent Catalyst/Activator Typical Yield Key Advantages Potential Drawbacks
Standard Acylation Butyric AnhydrideDMAP (catalytic)Moderate to GoodSimple procedure, commercially available reagents.Potential for O-acylation, may be slow for hindered substrates.
Standard Acylation Butyryl ChlorideOrganic Base (e.g., Triethylamine)Moderate to GoodHigher reactivity than anhydride.Generates HCl which must be neutralized, can be less selective.
Carbodiimide Coupling Butyric AcidDCC or EDC60-75%[6]Good yields, uses a stable carboxylic acid.Formation of urea (B33335) byproduct that needs to be removed.
Mixed Anhydride Butyric AcidSulfonyl Chloride (e.g., MsCl)HighHigh yields, high selectivity for N-acylation.[1]Requires an extra step for anhydride formation.

Mandatory Visualizations

experimental_workflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Workup & Purification Phytosphingosine Phytosphingosine Dissolution Dissolve Phytosphingosine, Base, and Catalyst Phytosphingosine->Dissolution Solvent Anhydrous Solvent (e.g., DCM) Solvent->Dissolution Base Base (e.g., TEA) Base->Dissolution Acylating_Agent Acylating Agent (e.g., Butyric Anhydride) Addition Add Acylating Agent at 0°C Acylating_Agent->Addition Catalyst Catalyst (e.g., DMAP) Catalyst->Dissolution Dissolution->Addition Stirring Stir at RT, Monitor by TLC Addition->Stirring Quench Quench with Water Stirring->Quench Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product N-Butyroyl Phytosphingosine Purify->Product

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield? No_Product Check Reagent Reactivity - Use Butyryl Chloride - Use Mixed Anhydride Method Start->No_Product Yes Side_Products Side Products Observed? Start->Side_Products No Optimize_Conditions Optimize Reaction Conditions - Increase Temperature - Add DMAP Catalyst No_Product->Optimize_Conditions O_Acylation Reduce O-Acylation - Control Stoichiometry - Lower Temperature - Use Selective Method Side_Products->O_Acylation Yes Purification_Issues Purification Difficulty? Side_Products->Purification_Issues No O_Acylation->Purification_Issues Optimize_Chroma Optimize Chromatography - Test TLC Solvents - Try Different Stationary Phase Purification_Issues->Optimize_Chroma Yes Success Improved Yield Purification_Issues->Success No Optimize_Chroma->Success Optimize_Conditions->Side_Products signaling_pathway Phytosphingosine Phytosphingosine Butyrylation N-Butyrylation (Synthesis) Phytosphingosine->Butyrylation Phosphorylation Phosphorylation (Kinase) Phytosphingosine->Phosphorylation Cellular_Processes Cellular Processes: - Apoptosis - Cell Growth - Stress Response Phytosphingosine->Cellular_Processes Influences N_Butyroyl_Phytosphingosine This compound (C4-Phytoceramide) N_Butyroyl_Phytosphingosine->Cellular_Processes Modulates Phytosphingosine_1_P Phytosphingosine-1-Phosphate Dephosphorylation Dephosphorylation (Phosphatase) Phytosphingosine_1_P->Dephosphorylation Mitochondrial_Respiration Mitochondrial Respiration (via HAP complex) Phytosphingosine_1_P->Mitochondrial_Respiration Regulates Butyrylation->N_Butyroyl_Phytosphingosine Phosphorylation->Phytosphingosine_1_P Dephosphorylation->Phytosphingosine

References

Technical Support Center: Optimizing Detection of N-Butyroyl Phytosphingosine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of N-Butyroyl Phytosphingosine (B30862) (C4-Phytoceramide) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of N-Butyroyl Phytosphingosine for mass spectrometry analysis?

A1: this compound is a short-chain ceramide with a molecular formula of C22H45NO4 and a monoisotopic mass of approximately 387.33 Da.[1] It typically forms a protonated molecule [M+H]+ in positive electrospray ionization mode. Due to its relatively nonpolar nature, reversed-phase liquid chromatography is a common separation technique.

Q2: What are the expected MRM transitions for this compound?

A2: While specific experimentally validated transitions for this compound are not widely published, they can be predicted based on the fragmentation patterns of similar sphingolipids. The precursor ion will be the protonated molecule [M+H]+. A characteristic product ion results from the cleavage of the amide bond and loss of water from the phytosphingosine backbone. The table below provides predicted MRM transitions.

Q3: Which ionization mode, ESI or APCI, is more suitable for this compound analysis?

A3: Electrospray ionization (ESI) is generally the preferred method for analyzing sphingolipids like this compound due to its efficiency in ionizing polar lipids. Atmospheric pressure chemical ionization (APCI) can be an alternative, particularly if matrix effects are severe with ESI.

Q4: What type of internal standard should be used for accurate quantification?

A4: For the most accurate quantification, a stable isotope-labeled (SIL) internal standard, such as N-Butyroyl-d7-Phytosphingosine, is highly recommended.[2] This type of internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal variations. If a SIL-IS is unavailable, a structurally similar short-chain ceramide that is not present in the sample can be used.

Q5: What are the most common sources of matrix effects in the analysis of this compound from biological samples?

A5: In biological matrices like plasma or cell extracts, the most common sources of matrix effects are phospholipids (B1166683) and salts. These compounds can co-elute with this compound and suppress its ionization, leading to a decreased signal.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Signal 1. Inefficient extraction from the sample matrix.2. Poor ionization efficiency.3. Ion suppression from co-eluting matrix components.[3]4. Analyte concentration is below the limit of detection (LOD).1. Optimize the sample preparation protocol. Consider a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.2. Ensure the mass spectrometer's ion source is clean and properly tuned. Optimize ESI parameters such as spray voltage and gas flows.3. Improve chromatographic separation to resolve the analyte from interfering compounds. Diluting the sample can also mitigate matrix effects.4. Concentrate the sample before injection or increase the injection volume.
Poor Peak Shape (Tailing, Splitting, or Broadening) 1. Co-elution of matrix components interfering with chromatography.2. Inappropriate injection solvent.3. Column contamination or degradation.1. Enhance sample cleanup using LLE or SPE.2. The injection solvent should be of similar or weaker strength than the initial mobile phase.3. Flush the column with a strong solvent. If the problem persists, replace the column.
Poor Reproducibility (Inconsistent Retention Times or Peak Areas) 1. Inconsistent sample preparation.2. LC system instability (e.g., pump fluctuations, leaks).3. Lack of a suitable internal standard.1. Standardize all sample preparation steps, including solvent volumes and incubation times.2. Equilibrate the LC system thoroughly before each run and monitor system pressure for irregularities.3. Always use a stable isotope-labeled internal standard and add it at the beginning of the sample preparation process.[2]
High Background Noise 1. Contaminated mobile phase or LC system.2. Dirty ion source.3. Presence of interfering isobaric compounds.1. Use high-purity solvents and freshly prepared mobile phases.2. Perform routine cleaning of the mass spectrometer's ion source.3. Optimize MRM transitions for specificity and, if necessary, improve chromatographic resolution.

Quantitative Data

The following table summarizes the predicted mass spectrometric parameters for the analysis of this compound.

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Predicted Collision Energy (eV)
This compound388.3282.320 - 30
N-Butyroyl-d7-Phytosphingosine (Internal Standard)395.3282.320 - 30

Note: The product ion at m/z 282.3 corresponds to the phytosphingosine backbone after the loss of the N-butyroyl group and a molecule of water. The collision energy should be optimized for your specific instrument.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma/Serum Samples

This protocol is a rapid method for extracting this compound from plasma or serum.[4]

Materials:

  • Plasma or serum sample

  • Internal standard solution (e.g., N-Butyroyl-d7-Phytosphingosine in methanol)

  • Ice-cold isopropanol (B130326) (IPA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g at 4°C)

  • Nitrogen evaporator

Procedure:

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 250 µL of ice-cold IPA.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • HPLC or UPLC system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem mass spectrometer with an ESI source

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 5 mM ammonium formate

LC Gradient:

Time (min)% Mobile Phase B
0.050
2.0100
5.0100
5.150
7.050

Flow Rate: 0.3 mL/min Injection Volume: 5 µL Column Temperature: 40°C

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimize for the specific instrument.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis sample Biological Sample (Plasma, Cells) is_spike Spike with Internal Standard sample->is_spike extraction Lipid Extraction (e.g., Protein Precipitation) is_spike->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: A typical experimental workflow for the quantification of this compound.

Caption: A logical flow for troubleshooting poor signal intensity issues.

signaling_pathway Phytosphingosine Metabolism Pathway cluster_synthesis De Novo Synthesis cluster_ceramide_formation Ceramide Formation cluster_degradation Degradation serine Serine + Palmitoyl-CoA kds 3-Ketodihydrosphingosine serine->kds SPT dhs Dihydrosphingosine kds->dhs KDS Reductase phyto Phytosphingosine dhs->phyto DHS Hydroxylase nbp This compound phyto->nbp Ceramide Synthase phyto_p Phytosphingosine-1-Phosphate phyto->phyto_p Sphingosine Kinase fatty_acyl_coa Butyroyl-CoA fatty_acyl_coa->nbp nbp->phyto Ceramidase hexadecenal 2-Hydroxy-Hexadecenal phyto_p->hexadecenal SPL hexadecanoic 2-Hydroxy-Hexadecanoic Acid hexadecenal->hexadecanoic ALDH3A2

Caption: Simplified overview of the synthesis and degradation pathways related to this compound.

References

Preventing degradation of N-Butyroyl Phytosphingosine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the degradation of N-Butyroyl Phytosphingosine (also known as C4-Phytoceramide) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

The primary causes of degradation are enzymatic activity from residual ceramidases, chemical hydrolysis due to extreme pH conditions, and temperature-induced breakdown.[1][2] It is critical to control these factors from the moment of sample collection.

Q2: What is the optimal temperature for handling and processing samples containing this compound?

All sample processing steps, including homogenization and extraction, should be performed on ice or at 4°C to minimize enzymatic activity and ensure stability.[1][2] Thaw frozen samples quickly on ice immediately before processing.[2]

Q3: How should I store this compound, both in solid form and in solution?

Proper storage is crucial to prevent long-term degradation.[1] As a powder, it should be stored at -20°C or -80°C in a desiccated environment.[1] When dissolved in an organic solvent, prepare fresh solutions for each experiment. For short-term storage, keep solutions at -20°C for no longer than one month and protect them from light.[1] Lipid extracts should be stored at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, and repeated freeze-thaw cycles should be avoided.[1]

Q4: Which extraction method is recommended for this compound?

A well-validated lipid extraction method, such as the Bligh-Dyer or Folch method, is recommended to ensure efficient and reproducible recovery of ceramides.[1] These methods use a mixture of chloroform (B151607) and methanol (B129727) to effectively partition lipids from the aqueous phase of the sample homogenate.[2]

Q5: Should I use inhibitors during sample preparation?

Yes, adding a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis or homogenization buffer is a key step.[1] Specifically, including a ceramidase inhibitor, such as Carmofur, can prevent enzymatic degradation of your target molecule.[2]

Q6: What type of labware should I use for handling and storing lipid extracts?

Use high-purity solvents and glass or Teflon-coated materials for all procedures.[2] Avoid plastics where possible, as plasticizers can leach into the sample and interfere with analysis. Thoroughly clean all glassware with organic solvents to remove any lipid residues.[2]

Experimental Protocol: Lipid Extraction from Cultured Cells

This protocol outlines a modified Bligh-Dyer method for extracting this compound from cultured cells while minimizing degradation.[2]

Reagents and Materials
  • Homogenization Buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, with a commercial ceramidase inhibitor cocktail.[2]

  • Solvents: HPLC-grade chloroform, methanol, and deionized water.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Glass Dounce homogenizer.

  • Glass centrifuge tubes and Pasteur pipettes.

  • Nitrogen gas line for sample drying.

Procedure
  • Cell Harvesting: Aspirate the culture medium. Wash cells with ice-cold PBS. Scrape the cells into 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

  • Centrifugation: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.[2]

  • Homogenization: Resuspend the cell pellet in 200 µL of ice-cold Homogenization Buffer. Homogenize the suspension on ice using a Dounce homogenizer (approximately 20-30 strokes).[2]

  • Lipid Extraction (Single Phase): To the 200 µL cell homogenate, add 750 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute to create a single-phase mixture and allow lipids to extract.[2]

  • Phase Separation: Add 250 µL of chloroform and vortex for 1 minute. Then, add 250 µL of deionized water and vortex again for 1 minute.[2]

  • Isolate Lipid Phase: Centrifuge at 1,000 x g for 10 minutes at 4°C to achieve clear phase separation.[2]

  • Sample Collection: Using a glass Pasteur pipette, carefully collect the lower organic phase (chloroform layer), which contains the lipids, and transfer it to a new glass tube.[2]

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid film in a suitable solvent for your downstream analysis and either use immediately or store at -80°C.

Data Summary Tables

Table 1: Storage Condition Guidelines

FormTemperatureMaximum DurationKey Considerations
Solid / Powder-20°C or -80°CLong-termStore in a desiccator to prevent moisture absorption.[1]
In Organic Solvent-20°C1 MonthProtect from light; avoid repeated freeze-thaw cycles.[1]
Final Lipid Extract-80°CLong-termOverlay with nitrogen or argon gas to prevent oxidation.

Table 2: Solvent and Reagent Recommendations

StepRecommended Solvents/ReagentsRationale
HomogenizationBuffered solution (e.g., HEPES, pH 7.4) with inhibitorsMaintains neutral pH and prevents enzymatic degradation.[2]
ExtractionChloroform:MethanolEfficiently extracts a broad range of lipids, including ceramides.[2]
LC-MS/MS Mobile PhaseMethanol or Acetonitrile with 0.2% Formic Acid & Ammonium FormateSlightly acidic conditions are often used for good chromatographic separation and ionization in mass spectrometry.[2][3]
ReconstitutionDepends on analytical column (e.g., Methanol, Isopropanol)Ensure compatibility with the downstream analytical method.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Recovery Inefficient Lipid Extraction: The chosen method is not suitable for your sample matrix.Use a validated lipid extraction method like Bligh-Dyer or Folch. Ensure correct solvent ratios and vigorous mixing.[1]
Degradation During Processing: Samples were not kept cold, or inhibitors were not used.Keep samples on ice at all times.[1] Add a ceramidase inhibitor cocktail to the homogenization buffer.[2]
High Variability Between Replicates Inconsistent Enzyme Inhibition: Uneven inactivation of enzymes across different samples.Ensure thorough mixing of the sample with the homogenization buffer containing inhibitors. Use a consistent inhibitor concentration for all samples.[2]
Inconsistent Sample Handling: Fluctuations in time or temperature during processing.Standardize the entire workflow, from thawing to extraction, to ensure all samples are treated identically.[2]
Presence of Unexpected Peaks in Analysis Degradation Products: The target analyte has broken down into smaller molecules.Review the entire workflow for potential causes of degradation (temperature, pH, time). Ensure proper storage at -80°C.[1]
Contamination: Introduction of exogenous lipids or impurities from labware or reagents.Use high-purity, HPLC-grade solvents.[2] Use glass or Teflon labware and clean it thoroughly with organic solvents before use.[2]

Visualizations

G cluster_prep Sample Preparation Workflow cluster_critical Critical Control Points SampleCollection 1. Sample Collection Homogenization 2. Homogenization (in Buffer with Inhibitors) SampleCollection->Homogenization Extraction 3. Lipid Extraction (Bligh-Dyer) Homogenization->Extraction Crit1 Keep on Ice Homogenization->Crit1 Temp Control Crit2 Use Inhibitors Homogenization->Crit2 Enzyme Control PhaseSeparation 4. Phase Separation (Centrifugation) Extraction->PhaseSeparation Crit3 Use Glassware Extraction->Crit3 Avoid Contamination Collection 5. Collect Organic Layer PhaseSeparation->Collection Drying 6. Dry Down (Nitrogen Stream) Collection->Drying FinalSample 7. Reconstitute & Analyze/Store Drying->FinalSample Crit4 Inert Atmosphere Drying->Crit4 Prevent Oxidation G cluster_causes Primary Causes of Degradation cluster_solutions Preventative Measures center_node This compound Degradation Inhibitors Add Ceramididase Inhibitors center_node->Inhibitors PREVENT WITH Cold Work on Ice / 4°C center_node->Cold PREVENT WITH Buffer Use Buffered Solutions (pH ~7.4) center_node->Buffer PREVENT WITH Inert Store Under Inert Gas (N2/Ar) center_node->Inert PREVENT WITH Enzymatic Enzymatic Activity (Ceramidases) Enzymatic->center_node Thermal High Temperature Thermal->center_node Chemical Extreme pH (Acid/Base Hydrolysis) Chemical->center_node Oxidative Oxidation Oxidative->center_node G cluster_pathway Simplified Sphingolipid Metabolism Context Serine Serine + Palmitoyl-CoA Sphinganine Dihydrosphingosine (Sphinganine) Serine->Sphinganine Ceramide Dihydroceramides Sphinganine->Ceramide + Fatty Acyl-CoA Phytosphingosine Phytosphingosine Sphinganine->Phytosphingosine Hydroxylation NBP N-Butyroyl Phytosphingosine (Analyte of Interest) Phytosphingosine->NBP + Butyryl-CoA (N-acylation) Degradation Degradation (e.g., to Fatty Acids) Phytosphingosine->Degradation Biological Degradation Complex Complex Sphingolipids NBP->Complex Further Metabolism NBP->Degradation Sample Prep Degradation (Undesired)

References

Minimizing experimental variability in N-Butyroyl Phytosphingosine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize experimental variability in studies involving N-Butyroyl Phytosphingosine (B30862) (C4-Phytoceramide).

Frequently Asked Questions (FAQs)

Q1: What is N-Butyroyl Phytosphingosine and what is its primary mechanism of action?

A1: this compound, also known as C4-Phytoceramide, is a synthetic, cell-permeable analog of endogenous phytoceramides. It is characterized by a phytosphingosine backbone N-acylated with a butyric acid. Its primary mechanism of action in many experimental contexts is the induction of apoptosis (programmed cell death). It can also influence other cellular processes such as cell cycle arrest and signaling pathways related to cell growth and survival.

Q2: How should this compound be stored for optimal stability?

A2: this compound is typically supplied as a solid and should be stored at -20°C for long-term stability. For frequent use, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q3: What is the best solvent for dissolving this compound for cell culture experiments?

A3: Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions like cell culture media. The recommended solvents for creating a stock solution are dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). It is crucial to first dissolve the compound in the organic solvent to create a high-concentration stock solution before diluting it into the final culture medium.

Q4: What is a vehicle control and why is it essential in experiments with this compound?

A4: A vehicle control is a sample group treated with the same concentration of the solvent (e.g., DMSO or ethanol) used to dissolve the this compound, but without the compound itself. This control is critical to differentiate the biological effects of the compound from those of the solvent. Solvents like DMSO are not biologically inert and can affect cell growth, viability, and even gene expression, making the vehicle control essential for accurate interpretation of results.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Probable Cause(s) Solution(s)
Precipitation of this compound in cell culture medium. 1. Poor solubility in aqueous solutions.2. Final concentration of the compound is too high.3. Insufficient mixing when diluting the stock solution.1. Prepare a high-concentration stock solution in DMSO or ethanol.2. Pre-warm the cell culture medium to 37°C before adding the stock solution.3. Add the stock solution to the medium while vortexing or vigorously mixing to ensure rapid and even dispersion.4. Ensure the final concentration of the organic solvent is low (typically ≤ 0.1%) to avoid cytotoxicity.
No observable effect of this compound treatment. 1. The concentration of the compound may be too low for the specific cell type.2. The incubation time may be too short.3. Degradation of the compound due to improper storage or handling.4. Cell line is resistant to the compound's effects.1. Perform a dose-response experiment to determine the optimal concentration.2. Extend the incubation time.3. Ensure proper storage of the stock solution at -20°C in aliquots.4. Verify the apoptotic potential of your cell line with a known inducer.
High background or off-target effects in the vehicle control group. 1. The concentration of the organic solvent (DMSO or ethanol) is too high.2. The cell line is particularly sensitive to the solvent.1. Reduce the final concentration of the solvent in the culture medium to ≤ 0.1%.2. Perform a solvent toxicity test to determine the maximum tolerable concentration for your cell line.3. If possible, consider alternative delivery methods like complexing with bovine serum albumin (BSA).
Inconsistent results between experiments. 1. Batch-to-batch variability of the compound.2. Inconsistent cell culture conditions (e.g., cell density, passage number).3. Variability in the preparation of the compound solutions.1. If possible, use the same batch of this compound for a series of experiments.2. Standardize cell culture protocols, including seeding density and passage number.3. Prepare fresh dilutions of the compound from the stock solution for each experiment.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubility
This compound (C4-Phytoceramide)DMSO~20 mg/mL
This compound (C4-Phytoceramide)Ethanol~30 mg/mL
PhytosphingosineDMSO~2 mg/mL[2]
PhytosphingosineDimethyl formamide~10 mg/mL[2]

Table 2: Cytotoxicity of Phytosphingosine in Human Breast Cancer Cell Lines

Cell LineIC50 (µg/mL) after 24h
MDA-MB-23139.79 ± 1.266[3]
MCF-723.74 ± 0.955[3]

Note: Data for the parent compound phytosphingosine is provided as a reference for the cytotoxic potential of this class of molecules.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Cell Treatment

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) can aid dissolution.

    • Aliquot the stock solution into smaller volumes and store at -20°C.

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Pre-warm the cell culture medium to 37°C.

    • Dilute the this compound stock solution directly into the pre-warmed medium to the desired final concentration.

    • Immediately and vigorously vortex the medium to ensure proper mixing and minimize precipitation.

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • Include appropriate controls: an untreated control and a vehicle control with the same final concentration of the solvent.

Protocol 2: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Treatment: Treat cells with various concentrations of this compound and a vehicle control as described in Protocol 1.

  • MTT Addition: Following the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock_prep Prepare Stock Solution (10-20 mM in DMSO/Ethanol) dilution Dilute Stock in Pre-warmed Medium stock_prep->dilution cell_seeding Seed Cells in Multi-well Plate treatment Treat Cells with N-Butyroyl Phytosphingosine & Controls cell_seeding->treatment dilution->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Cell-based Assay (e.g., MTT, Apoptosis Assay) incubation->assay data_analysis Data Acquisition & Analysis assay->data_analysis

Caption: Experimental workflow for cell-based assays with this compound.

apoptosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion compound N-Butyroyl Phytosphingosine caspase8 Caspase-8 Activation compound->caspase8 bax_translocation Bax Translocation to Mitochondria compound->bax_translocation caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bax_translocation->cytochrome_c apoptosis Apoptosis caspase3->apoptosis caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 troubleshooting_flowchart start Inconsistent or Unexpected Experimental Results check_precipitation Is the compound precipitating in the medium? start->check_precipitation improve_solubility Improve Solubility: - Pre-warm medium - Vortex during dilution - Check solvent concentration check_precipitation->improve_solubility Yes check_vehicle_control Are there unexpected effects in the vehicle control? check_precipitation->check_vehicle_control No improve_solubility->check_vehicle_control optimize_vehicle Optimize Vehicle: - Lower solvent concentration - Perform solvent toxicity test check_vehicle_control->optimize_vehicle Yes check_dose_time Is there no observable effect of the compound? check_vehicle_control->check_dose_time No optimize_vehicle->check_dose_time optimize_dose_time Optimize Dose/Time: - Increase concentration - Extend incubation time check_dose_time->optimize_dose_time Yes check_protocols Review Experimental Protocols: - Cell density & passage - Reagent preparation - Assay procedure check_dose_time->check_protocols No optimize_dose_time->check_protocols end Consistent Results check_protocols->end

References

Technical Support Center: Enhancing Phytoceramide Bioavailability in In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of phytoceramides in in vitro models.

Frequently Asked Questions (FAQs)

1. What are the main challenges in working with phytoceramides in in vitro models?

The primary challenges stem from the inherent lipophilic nature of phytoceramides, leading to poor solubility in aqueous cell culture media and a tendency to precipitate.[1] This can result in inconsistent and non-reproducible experimental outcomes. Furthermore, their delivery across cellular barriers in in vitro models, such as the stratum corneum in skin models or the epithelial layer in intestinal models, is often limited, necessitating strategies to enhance their bioavailability.

2. Which in vitro models are most suitable for studying phytoceramide bioavailability?

The choice of the in vitro model depends on the intended application of the phytoceramides:

  • For topical delivery:

    • Franz Diffusion Cells: This is a standard method to study the permeation of substances through skin.[2] It utilizes ex vivo human or animal skin, or synthetic membranes.

    • 3D Reconstructed Human Epidermis (RHE) Models: These models closely mimic the structure and function of the human epidermis and are a valuable tool for assessing the penetration and effects of topical ingredients.

  • For oral delivery:

    • Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line differentiates into a polarized monolayer with enterocyte-like characteristics, making it the gold standard for predicting intestinal drug absorption.[3][4]

3. What are the most effective methods for quantifying phytoceramides in in vitro samples?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of ceramides (B1148491) due to its high sensitivity, specificity, and ability to differentiate between various ceramide species.[5][6] Key performance metrics for a validated LC-MS/MS method for phytoceramide analysis are summarized below.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of Phytoceramides in Cell Culture Media

Question: My phytoceramide solution is cloudy, and I observe precipitates after adding it to the cell culture medium. How can I resolve this?

Answer:

This is a common issue due to the hydrophobic nature of phytoceramides. Here are several approaches to improve their solubility and prevent precipitation:

  • Use of Co-solvents: Prepare a concentrated stock solution of phytoceramides in an organic solvent like ethanol (B145695), DMSO, or DMF.[1] When diluting into the aqueous cell culture medium, ensure the final concentration of the organic solvent is minimal (typically ≤ 0.1% v/v) to avoid cytotoxicity.[7] Always include a vehicle control in your experiments.[7]

  • Complexation with Bovine Serum Albumin (BSA): BSA can act as a carrier for lipophilic molecules.[8] Dissolve the phytoceramide in ethanol and then slowly add it to a BSA solution while vortexing to form a complex.[7]

  • Ethanol/Dodecane (B42187) Mixture: A solvent mixture of ethanol and dodecane (98:2, v/v) can effectively disperse ceramides in an aqueous solution.[1][7]

  • Use of Nanocarriers: Encapsulating phytoceramides in nanocarriers like microemulsions or lipid nanoparticles can significantly improve their dispersion and stability in aqueous media.[9][10]

Issue 2: Low Permeability of Phytoceramides Across In Vitro Barriers

Question: I am observing very low or undetectable levels of phytoceramides crossing my Caco-2 monolayer or skin model. What can I do to enhance their permeation?

Answer:

Low permeability is expected for highly lipophilic compounds like phytoceramides. Consider the following strategies to improve their transport:

  • Formulation with Permeation Enhancers: For skin models, incorporating penetration enhancers into the topical formulation can reversibly disrupt the stratum corneum lipids and increase phytoceramide delivery.

  • Encapsulation in Nanocarriers: As mentioned for solubility, nanocarriers can also enhance permeability. Their small size and composition can facilitate the transport of encapsulated phytoceramides across cellular barriers.[9][10] Studies have shown that lecithin-based microemulsions can significantly enhance the in vitro release and penetration of oat-derived phytoceramides.[9]

  • Optimization of Caco-2 Assay Conditions for Lipophilic Compounds: For the Caco-2 model, adding 4% BSA to the basolateral (receiver) compartment can improve the recovery of lipophilic compounds by acting as a sink and reducing non-specific binding to the apparatus.[8][11]

Issue 3: Compromised Barrier Integrity in the In Vitro Model

Question: How can I ensure that my experimental conditions or the phytoceramide formulation are not damaging the integrity of my in vitro barrier (e.g., Caco-2 monolayer or 3D skin model)?

Answer:

Maintaining barrier integrity is crucial for obtaining meaningful permeability data. Here's how to monitor and troubleshoot it:

  • For Caco-2 Monolayers:

    • Transepithelial Electrical Resistance (TEER): Regularly measure the TEER of the cell monolayer. A stable and sufficiently high TEER value (typically >300 Ω·cm²) indicates a confluent and intact monolayer.[4] A significant drop in TEER suggests compromised barrier function.

    • Paracellular Markers: Assess the permeability of a paracellular marker like Lucifer Yellow or mannitol.[12] A low apparent permeability coefficient (Papp) for these markers confirms the integrity of the tight junctions.

  • For 3D Skin Models:

    • Histological Analysis: At the end of the experiment, fix and section the tissue for histological examination to assess its morphology and look for signs of damage.

    • TEER Measurement: For some skin models cultured on inserts, TEER can also be measured.

If barrier integrity is compromised, consider reducing the concentration of the phytoceramide formulation or the duration of exposure. Also, evaluate the potential cytotoxicity of any solvents or excipients used in the formulation.

Data Presentation

Table 1: Quantitative Data on Nanocarrier-Enhanced Phytoceramide Delivery

Nanocarrier TypePhytoceramide SourceAverage Particle Size (nm)Encapsulation Efficiency (%)Key Finding
Lecithin-based MicroemulsionOat--Enhanced in vitro release and penetration compared to other formulations.[9]
Starch-based NanoparticlesOat--Retarded the release of phytoceramides, with small quantities penetrating deeper layers.[9]
Flutamide-loaded nanocarriers-330.266.1Increased oral bioavailability in vivo.[13]

Table 2: Performance Metrics for LC-MS/MS Quantification of Phytoceramides

ParameterTypical ValueReference
Linearity (R²)≥ 0.995[5]
Limit of Detection (LOD)10 ng/mL[14]
Limit of Quantification (LOQ)30 ng/mL[14]
Intra-batch Precision (CV)≤ 8%[5]
Inter-batch Precision (CV)≤ 12%[5]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay for Phytoceramides
  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a polarized monolayer.[4]

  • Monolayer Integrity Assessment:

    • Measure the TEER of the cell monolayers using a voltmeter. Ensure values are within the acceptable range for your laboratory (e.g., >300 Ω·cm²).[4]

    • Optionally, assess the permeability of a paracellular marker like Lucifer Yellow.

  • Preparation of Test Compound: Prepare the phytoceramide formulation in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS). For lipophilic phytoceramides, consider adding up to 5% DMSO to the apical (donor) solution and 4% BSA to the basolateral (receiver) solution.[8]

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the phytoceramide solution to the apical compartment and fresh transport buffer (with BSA if used) to the basolateral compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of phytoceramides in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.[4]

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
  • Skin Preparation: Obtain ex vivo human or porcine skin. Remove subcutaneous fat and cut the skin to the appropriate size to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Receptor Phase: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions). Ensure the receptor fluid is degassed and maintained at 32°C.[15]

  • Application of Formulation: Apply a known amount of the phytoceramide formulation to the surface of the skin in the donor chamber.

  • Sampling: At specified time intervals, collect samples from the receptor fluid and replace with fresh, pre-warmed receptor fluid.

  • Sample Analysis: Analyze the phytoceramide concentration in the receptor fluid samples using LC-MS/MS.

  • Data Analysis: Plot the cumulative amount of phytoceramide permeated per unit area against time. Calculate the steady-state flux (Jss) from the linear portion of the curve. The permeability coefficient (Kp) can be calculated by dividing Jss by the initial concentration of the phytoceramide in the donor formulation.

Protocol 3: Quantification of Phytoceramide Uptake in Keratinocytes
  • Cell Culture: Culture human keratinocytes (e.g., HaCaT or primary keratinocytes) in appropriate culture dishes until they reach the desired confluency.

  • Treatment: Treat the cells with the phytoceramide formulation for a specified period.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with ice-cold PBS to remove any residual formulation.

    • Lyse the cells and extract the lipids using a suitable solvent system (e.g., a modified Bligh-Dyer extraction with chloroform (B151607) and methanol).[16]

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS mobile phase.

  • LC-MS/MS Analysis: Quantify the phytoceramide content in the cell lysates using a validated LC-MS/MS method, normalizing the results to the total protein concentration of the cell lysate.

Mandatory Visualization

Experimental_Workflow_Phytoceramide_Bioavailability cluster_formulation Phytoceramide Formulation cluster_model In Vitro Model cluster_analysis Analysis Formulation Phytoceramide Formulation (e.g., solution, cream, nanocarrier) Skin_Model Skin Model (Franz Cells / 3D Epidermis) Formulation->Skin_Model Application Intestinal_Model Intestinal Model (Caco-2 Cells) Formulation->Intestinal_Model Application Quantification LC-MS/MS Quantification Skin_Model->Quantification Permeation Samples Intestinal_Model->Quantification Transport Samples Data_Analysis Data Analysis (Papp, Flux, Uptake) Quantification->Data_Analysis

Caption: Experimental workflow for assessing phytoceramide bioavailability in vitro.

Phytoceramide_Solubility_Troubleshooting Problem Issue: Poor Phytoceramide Solubility & Precipitation Solution1 Use Co-solvents (Ethanol, DMSO) Problem->Solution1 Solution2 Complex with BSA Problem->Solution2 Solution3 Use Nanocarriers (Microemulsions, Nanoparticles) Problem->Solution3 Consideration1 Keep solvent conc. ≤ 0.1% Include vehicle control Solution1->Consideration1 Consideration2 Improves dispersion and stability Solution3->Consideration2

Caption: Troubleshooting guide for phytoceramide solubility issues.

PPAR_Signaling_Pathway Phytoceramide Phytoceramide (or its metabolites) PPAR PPARα / PPARβ/δ (Nuclear Receptor) Phytoceramide->PPAR Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA12, Involucrin, TGM1) PPRE->Target_Genes Initiates Biological_Effect Enhanced Keratinocyte Differentiation & Ceramide Synthesis Target_Genes->Biological_Effect

Caption: Phytoceramide-induced PPAR signaling pathway in keratinocytes.[17][18]

References

Technical Support Center: Purification of Synthetic N-Butyroyl Phytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of synthetic N-Butyroyl Phytosphingosine (B30862) (C4-Phytoceramide). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of synthetic N-Butyroyl Phytosphingosine.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of Purified Product 1. Incomplete reaction during synthesis. 2. Product loss during work-up and extraction. 3. Inappropriate chromatography conditions (e.g., incorrect solvent system). 4. Degradation of the product.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 2. Ensure proper phase separation during extraction and minimize the number of transfer steps. 3. Optimize the solvent system for column chromatography; start with a non-polar solvent and gradually increase polarity. A gradient of chloroform (B151607)/methanol (B129727) or hexane (B92381)/ethyl acetate (B1210297) is often effective for ceramides (B1148491).[1] 4. Avoid high temperatures and strong acidic or basic conditions during purification.
Co-elution of Impurities with the Product in Column Chromatography 1. Similar polarity of the product and impurities (e.g., diastereomers, unreacted phytosphingosine). 2. Column overloading. 3. Poorly packed column leading to band broadening.1. Use a shallower solvent gradient during elution to improve separation. 2. Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica (B1680970) gel by weight. 3. Ensure the column is packed uniformly without any cracks or channels.
Product Crystallizes on the Column During Chromatography 1. Low solubility of the product in the chosen mobile phase.1. Add a more polar solvent to the mobile phase to increase the solubility of this compound. 2. Perform the chromatography at a slightly elevated temperature (if the product is stable).
Difficulty in Removing Solvent After Purification 1. High-boiling point solvents used for chromatography or recrystallization.1. Use a rotary evaporator to remove the bulk of the solvent. 2. For residual solvent, use a high-vacuum pump. Gentle heating can be applied if the product is thermally stable.
Product Fails to Crystallize During Recrystallization 1. The solution is not supersaturated. 2. Presence of impurities inhibiting crystal formation. 3. Inappropriate solvent system.1. Concentrate the solution by slowly evaporating the solvent. 2. Try to "seed" the solution with a small crystal of the pure product. 3. If the product is too soluble, add an anti-solvent (a solvent in which the product is poorly soluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid, then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The most common impurities arise from the synthesis process and can include:

  • Unreacted Starting Materials: Phytosphingosine and butyric acid (or its activated form, such as an acyl chloride or anhydride).

  • Diastereomers: If the phytosphingosine used in the synthesis is not stereochemically pure, other diastereomers of this compound may be present.

  • Side-Products: Depending on the coupling method used, side-products from the reaction of coupling agents can be present.

Q2: What is the best chromatographic method for purifying this compound?

A2: Silica gel column chromatography is the most common and effective method for the preparative purification of ceramides like this compound. High-Performance Liquid Chromatography (HPLC) can also be used for higher purity applications, although it is typically used for analytical purposes.

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is an excellent tool for monitoring the purification process. By spotting the crude mixture, fractions from the column, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. A common developing solvent for ceramides on TLC is a mixture of chloroform and methanol.

Q4: What solvent systems are recommended for the recrystallization of this compound?

A4: The choice of solvent for recrystallization depends on the solubility of your compound. A good starting point is to find a solvent in which this compound is soluble when hot but sparingly soluble when cold. Mixtures of solvents, such as ethanol/water or ethyl acetate/hexane, can also be effective.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel flash column chromatography. Optimization may be required based on the specific impurity profile of your synthetic mixture.

Materials:

  • Crude synthetic this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Chloroform, Methanol (all HPLC grade)

  • Glass column for flash chromatography

  • Collection tubes

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • Visualizing agent for TLC (e.g., potassium permanganate (B83412) stain)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial chromatography solvent (e.g., 95:5 chloroform/methanol).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., hexane or chloroform).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks.

  • Loading the Sample:

    • Carefully load the dissolved sample onto the top of the silica gel bed.

    • Allow the sample to enter the silica bed completely.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% chloroform or a hexane/ethyl acetate mixture).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol or ethyl acetate). A suggested gradient could be from 100% chloroform to 95:5 chloroform/methanol.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Quantitative Data Summary (Template)

As specific quantitative data for the purification of this compound is highly dependent on the synthetic route and scale, the following table is provided as a template for researchers to record their own results.

Purification Step Starting Mass (mg) Final Mass (mg) Yield (%) Purity (by HPLC/TLC)
Crude Product N/AN/A
Column Chromatography
Recrystallization

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude Crude N-Butyroyl Phytosphingosine Column Silica Gel Column Chromatography Crude->Column Dissolve & Load Fractions Collect & Analyze Fractions (TLC) Column->Fractions Elute with solvent gradient Pool Pool Pure Fractions Fractions->Pool Evaporate Solvent Evaporation Pool->Evaporate Pure Pure N-Butyroyl Phytosphingosine Evaporate->Pure If recrystallization is not needed Recrystal Optional: Recrystallization Evaporate->Recrystal Recrystal->Pure

Caption: General workflow for the purification of synthetic this compound.

TroubleshootingLogic Start Purification Issue Encountered ImpureProduct Product is Impure (TLC/HPLC Analysis) Start->ImpureProduct LowYield Low Yield Start->LowYield OptimizeChrom Optimize Chromatography: - Shallower gradient - Reduce sample load ImpureProduct->OptimizeChrom Co-elution CheckReaction Verify Reaction Completion & Work-up Efficiency LowYield->CheckReaction Repurify Re-purify by Chromatography or Recrystallization OptimizeChrom->Repurify

Caption: A logical diagram for troubleshooting common purification issues.

References

Validation & Comparative

Validating the Biological Efficacy of Synthetic N-Butyroyl Phytosphingosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyroyl Phytosphingosine (B30862), a synthetic short-chain ceramide (C4-phytoceramide), has garnered interest as a potential modulator of skin barrier function. As an intermediate in the synthesis of phytosphingosine, its biological activities are of significant interest in dermatology and cosmetic science.[1][2] Ceramides (B1148491), in general, are pivotal lipid molecules in the stratum corneum, forming a protective barrier that prevents water loss and protects against external insults. The efficacy of a ceramide is, however, intrinsically linked to its molecular structure, particularly the length of its N-acyl chain. This guide provides a comparative analysis of synthetic N-Butyroyl Phytosphingosine against other well-established alternatives, supported by experimental data, to validate its biological efficacy.

Comparison of this compound with Alternative Ceramides

The biological impact of ceramides on skin barrier function is highly dependent on their acyl chain length. While long-chain ceramides are integral to the structural integrity of the stratum corneum, short-chain ceramides like this compound exhibit distinct properties.

FeatureThis compound (Short-Chain Ceramide)Long-Chain Ceramides (e.g., C16, C18, C24)Natural Oil-Derived Phytoceramide Mixtures
Primary Function in Skin Barrier May increase skin permeability; not structurally supportive.[3]Form highly ordered, impermeable lipid structures, crucial for barrier integrity.[4]Provide a diverse range of chain lengths that mimic the natural composition of the stratum corneum, enhancing barrier repair.[5]
Cellular Effects Can permeate cells and induce apoptosis and differentiation.[6]Key endogenous signaling molecules involved in regulating cell growth, differentiation, and apoptosis in a chain-length-specific manner.Promote keratinocyte differentiation and ceramide synthesis, leading to improved skin barrier function.[7]
Efficacy in Barrier Repair Limited evidence for barrier repair; some studies suggest a disruptive effect on lipid organization.[3]Proven efficacy in restoring and maintaining skin barrier function.Demonstrated superior performance in improving skin barrier recovery and hydration compared to single long-chain ceramides.[5]
Experimental Utility Commonly used as an experimental tool to exogenously increase intracellular ceramide levels for studying signaling pathways.[8]Studied for their direct role in the structural and functional aspects of the skin barrier.Investigated for their potential in developing advanced moisturizers for compromised skin conditions.[5]

Quantitative Data Summary

The following tables summarize key findings from studies evaluating the effects of different ceramides on skin barrier function.

Table 1: Effect of Ceramide Acyl Chain Length on Skin Permeability

Ceramide Analogue (Acyl Chain Length)Fold Increase in Theophylline PermeabilityFold Increase in Indomethacin PermeabilityReference
C2 (Acetyl)No significant increaseNo significant increase[3]
C4 (Butyroyl) ~8 ~7 [3]
C6 (Hexanoyl)~10.8~9.5[3]
C8 (Octanoyl)~9~8[3]
C12 (Lauroyl)No significant increaseNo significant increase[3]
Ceramide NS (C18)No significant increaseNo significant increase[3]

Data adapted from a study on porcine skin, demonstrating that short-chain ceramides (C4-C8) increase skin permeability, contrary to the barrier-enhancing properties of long-chain ceramides.[3]

Table 2: Comparison of Natural Oil-Derived Phytoceramide Mixtures and C18-Ceramide NP on Skin Hydration

Treatment GroupChange in Skin Hydration (Corneometer Units) after 14 daysp-value vs. C18-Ceramide NPReference
Phytocera-H (Horse fat oil derived)+8.5< 0.05[5]
Phytocera-SB (Shea butter derived)+7.8< 0.05[5]
Phytocera-Mix (Mixed oils derived)+9.2< 0.05[5]
C18-Ceramide NP (Control)+4.1-[5]

This study highlights that phytoceramide mixtures derived from natural oils significantly improve skin hydration more effectively than a single long-chain ceramide.[5]

Experimental Protocols

1. Measurement of Transepidermal Water Loss (TEWL)

  • Objective: To assess the integrity of the skin barrier by measuring the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere.

  • Apparatus: Tewameter® (or similar open-chamber evaporimeter).

  • Procedure:

    • Acclimatize subjects in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes.

    • Place the probe on the skin surface of the test area (e.g., forearm) without applying pressure.

    • The instrument measures the water vapor pressure gradient at two points above the skin surface to calculate the rate of water loss.

    • Record the TEWL value in g/m²/h. Higher values indicate a more compromised skin barrier.

2. Assessment of Skin Hydration

  • Objective: To measure the hydration level of the stratum corneum.

  • Apparatus: Corneometer® (or similar capacitance-based instrument).

  • Procedure:

    • Acclimatize subjects under controlled environmental conditions as described for TEWL measurement.

    • Gently press the probe onto the skin surface.

    • The instrument measures the electrical capacitance of the skin, which is proportional to its water content.

    • Record the hydration level in arbitrary units. Higher values indicate better skin hydration.

3. Analysis of Keratinocyte Differentiation Markers (Western Blot)

  • Objective: To quantify the expression of proteins involved in keratinocyte differentiation (e.g., involucrin, transglutaminase 1, filaggrin), which is indicative of skin barrier maturation.

  • Procedure:

    • Culture human keratinocytes and treat with the test compound (e.g., this compound) or control.

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for the differentiation markers.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathways

Ceramides are involved in various cellular signaling pathways. Short-chain ceramides, due to their cell permeability, are often used to study these processes.

Ceramide_Apoptosis_Pathway Short_Chain_Ceramide Short-Chain Ceramide (e.g., this compound) ASK1 ASK1 Short_Chain_Ceramide->ASK1 Caspase_14 Caspase-14 Short_Chain_Ceramide->Caspase_14 p38_MAPK p38 MAPK ASK1->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis Keratinocyte_Differentiation Keratinocyte Differentiation Caspase_14->Keratinocyte_Differentiation

Caption: Ceramide-induced cellular signaling.

Experimental Workflow

A typical workflow for assessing the efficacy of a ceramide-based formulation on skin barrier function.

Experimental_Workflow Start Start: In vitro/In vivo Model Selection (e.g., Cultured Keratinocytes, Human Skin Explants) Treatment Treatment Application: - this compound - Long-Chain Ceramide (Positive Control) - Vehicle (Negative Control) Start->Treatment Barrier_Disruption Optional: Skin Barrier Disruption (e.g., Tape Stripping, SDS treatment) Start->Barrier_Disruption Analysis Efficacy Analysis Treatment->Analysis Barrier_Disruption->Treatment TEWL TEWL Measurement Analysis->TEWL Hydration Skin Hydration (Corneometer) Analysis->Hydration Differentiation Keratinocyte Differentiation Markers (Western Blot/qPCR) Analysis->Differentiation Data_Analysis Data Analysis and Comparison TEWL->Data_Analysis Hydration->Data_Analysis Differentiation->Data_Analysis

Caption: Skin barrier efficacy testing workflow.

Conclusion

The available scientific literature suggests that the biological efficacy of synthetic this compound in enhancing skin barrier function is questionable. As a short-chain ceramide, it may not integrate into the lamellar structure of the stratum corneum in a manner that reinforces the skin's protective barrier. In fact, evidence points towards short-chain ceramides potentially increasing skin permeability, which is counterproductive for barrier repair.[3] In contrast, long-chain ceramides and, more effectively, mixtures of phytoceramides with diverse acyl chain lengths have demonstrated significant benefits in improving skin hydration and restoring barrier integrity.[5] Therefore, for applications aimed at reinforcing the skin barrier, formulations containing long-chain ceramides or natural ceramide mixtures are likely to be more effective than those based solely on this compound. Further research is warranted to fully elucidate the specific roles of this compound in skin biology, particularly its potential as a signaling molecule rather than a structural component of the skin barrier.

References

A Comparative Guide to N-Butyroyl Phytosphingosine and N-Octanoyl-Sphingosine in Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Butyroyl Phytosphingosine (B30862) and N-Octanoyl-Sphingosine, also known as C8-ceramide, focusing on their performance in skin models. The information presented is based on available experimental data to assist in the evaluation of these molecules for dermatological and cosmetic applications.

Executive Summary

I. Impact on Skin Barrier Function

A primary function of the skin is to act as a barrier against water loss and external aggressors. The efficacy of topical agents is often measured by their ability to enhance this barrier, commonly quantified by Transepidermal Water Loss (TEWL) and skin hydration levels.

N-Butyroyl Phytosphingosine and Phytosphingosine Derivatives

While direct quantitative data for this compound is limited, studies on its parent molecule, phytosphingosine (PHS), and related phytosphingosine-based ceramides (B1148491) demonstrate significant barrier-enhancing properties. Phytosphingosine is a key component of essential skin ceramides like ceramide NP, AP, and EOP[1][2].

A study on a phytosphingosine-based 1-O-acylceramide (CerENP) in a cream formulation showed a marked improvement in skin barrier parameters in human volunteers over four weeks. The addition of CerENP to a base cream containing ceramide NP resulted in a 26% increase in skin hydration compared to the cream with ceramide NP alone[3]. Furthermore, stratum corneum (SC) cohesion was significantly strengthened only in the presence of CerENP[3].

In vitro studies on PHS have shown that it stimulates the expression of key keratinocyte differentiation genes, such as involucrin (B1238512) and transglutaminase 1[1]. It also significantly induces the expression of filaggrin, caspase 14, and bleomycin (B88199) hydrolase, all of which are involved in the production of Natural Moisturizing Factor (NMF) in corneocytes[1][2]. This increase in NMF components, such as pyrrolidone carboxylic acid, contributes to enhanced skin hydration[1][2].

N-Octanoyl-Sphingosine (C8-Ceramide)

In stark contrast, short-chain ceramides like N-Octanoyl-Sphingosine have been demonstrated to disrupt skin barrier function. A study investigating a series of short-chain ceramide analogues on porcine skin found that ceramides with a 4- to 8-carbon acyl chain significantly increased the permeability of the skin to model drugs[4][5]. The maximum effect, an increase in permeability of up to 10.8 times, was observed with a 6-carbon acyl chain ceramide[4][5]. This effect is attributed to the disruption of the highly organized lipid structure of the stratum corneum[6]. The increase in permeability correlates with an impaired skin barrier and would be expected to correspond with an increase in TEWL[6][7].

Table 1: Comparative Effects on Skin Barrier Function

ParameterThis compound (and related compounds)N-Octanoyl-Sphingosine (C8-Ceramide)
Transepidermal Water Loss (TEWL) Expected to decrease, indicating barrier improvement[3][8].Expected to increase, indicating barrier disruption[4][5][6].
Skin Hydration Increases skin hydration through stimulation of NMF production[1][2][3].May decrease hydration due to increased TEWL.
Stratum Corneum Lipid Organization Strengthens the lipid lamellar structure[9].Disrupts lipid packing and can induce phase-separated domains[6].
Keratinocyte Differentiation Promotes the expression of differentiation markers (involucrin, loricrin, filaggrin)[1][10][11].May have complex effects; its sphingosine (B13886) backbone can inhibit PKC, a regulator of differentiation[12][13][14].

II. Anti-Inflammatory Properties

Chronic inflammation is a key feature of many skin diseases. The ability of a topical agent to modulate inflammatory pathways is therefore of significant interest.

This compound and Phytosphingosine

Phytosphingosine has demonstrated notable anti-inflammatory and antimicrobial properties[1][2]. It has been shown to inhibit TPA-induced inflammatory epidermal hyperplasia in mouse skin by blocking the infiltration of inflammatory cells[10][11]. Mechanistically, PHS exerts its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways[15]. In lipopolysaccharide-stimulated macrophage-like cells, PHS reduced the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and decreased the expression of pro-inflammatory cytokines such as IL-6 and IP-10[15]. In human keratinocytes, PHS reduced the secretion of TARC, IL-6, and IL-8 induced by TNF-α/IFN-γ[15].

N-Octanoyl-Sphingosine (C8-Ceramide)

The inflammatory potential of N-Octanoyl-Sphingosine is less well-defined in the context of topical application for barrier repair. However, as a short-chain ceramide, its barrier-disrupting properties can indirectly lead to inflammation by allowing the penetration of irritants and allergens. Furthermore, sphingosine, the backbone of C8-ceramide, can influence inflammatory signaling. For instance, sphingosylphosphorylcholine, a metabolite of sphingomyelin, can induce the expression of the pro-inflammatory adhesion molecule ICAM-1 in human keratinocytes, partially through an autocrine loop involving TNF-α[16].

III. Signaling Pathways

The biological effects of these molecules are mediated through their interaction with specific cellular signaling pathways.

This compound and Phytosphingosine

Phytosphingosine has been shown to activate the transcriptional activity of Peroxisome Proliferator-Activated Receptors (PPARs) in keratinocytes[10][11][17]. PPARs are crucial regulators of epidermal cell growth, terminal differentiation, and inflammatory responses, contributing to skin barrier homeostasis[10][11][17]. The anti-inflammatory effects of PHS are mediated through the inhibition of the NF-κB and MAPK (p38, ERK, and JNK) signaling pathways[15].

Phytosphingosine_Signaling PHS Phytosphingosine PPARs PPARs PHS->PPARs activates NFkB_MAPK NF-κB & MAPK Pathways PHS->NFkB_MAPK inhibits NHEK_Diff Keratinocyte Differentiation PPARs->NHEK_Diff promotes Inflammatory_Stimuli Inflammatory Stimuli (LPS, TPA) Inflammatory_Stimuli->NFkB_MAPK activates Inflammation Inflammation NFkB_MAPK->Inflammation

Caption: Phytosphingosine Signaling Pathways in Keratinocytes.
N-Octanoyl-Sphingosine (C8-Ceramide)

N-Octanoyl-Sphingosine and its backbone, sphingosine, are known to influence Protein Kinase C (PKC) activity. Sphingosine is a potent inhibitor of PKC[14]. PKC isoforms are key regulators of keratinocyte proliferation and differentiation[12][13]. Activation of PKC can inhibit keratinocyte migration, an important process in wound healing[13]. Therefore, the presence of N-Octanoyl-Sphingosine could potentially interfere with these fundamental cellular processes in the epidermis.

N_Octanoyl_Sphingosine_Signaling C8 N-Octanoyl-Sphingosine (C8-Ceramide) PKC Protein Kinase C (PKC) C8->PKC inhibits Proliferation Keratinocyte Proliferation PKC->Proliferation regulates Differentiation Keratinocyte Differentiation PKC->Differentiation regulates

Caption: N-Octanoyl-Sphingosine's Influence on PKC Signaling.

IV. Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of these two molecules.

Assessment of Skin Barrier Function in Human Volunteers
  • Objective: To evaluate the effect of a topical formulation on skin hydration, moisture retention, and stratum corneum cohesion.

  • Methodology:

    • A cohort of volunteers is recruited, and test areas are demarcated on their forearms.

    • Test creams (e.g., a base cream, a cream with Ceramide NP, and a cream with Ceramide NP and CerENP) are applied twice daily to the designated areas for a period of four weeks[9].

    • Skin Hydration: Measured at baseline, week 2, and week 4 using a Corneometer®[9].

    • Moisture Retention: Assessed for three days after the cessation of product application to determine the lasting effects on hydration[9].

    • Stratum Corneum Cohesion: Evaluated by measuring TEWL before and after a standardized number of tape strippings of the stratum corneum. A smaller change in TEWL after stripping indicates greater cohesion[9]. TEWL is measured using a Tewameter®[1].

  • Workflow Diagram:

Human_Volunteer_Study_Workflow cluster_0 4-Week Application Phase cluster_1 Post-Application Phase Recruitment Volunteer Recruitment & Baseline Measurements Application Twice Daily Application of Test Creams Recruitment->Application Week2 Week 2 Measurements (Hydration) Application->Week2 Week4 Week 4 Measurements (Hydration, TEWL, Cohesion) Week2->Week4 Cessation Cessation of Product Application Week4->Cessation Moisture_Retention Moisture Retention Measurement (3 days) Cessation->Moisture_Retention

Caption: Workflow for Human Volunteer Skin Barrier Assessment.
In Vitro Permeability Studies Using Porcine Skin

  • Objective: To determine the effect of short-chain ceramides on the permeability of the skin.

  • Methodology:

    • Full-thickness porcine skin is obtained and dermatomed to a thickness of approximately 750 µm.

    • The skin samples are mounted in Franz diffusion cells, which consist of a donor and a receptor chamber[18]. The stratum corneum side faces the donor chamber.

    • The receptor chamber is filled with a phosphate-buffered saline solution and maintained at 32°C to mimic physiological skin temperature[18].

    • A solution containing a model drug (e.g., theophylline (B1681296) or indomethacin) and the test ceramide (e.g., N-Octanoyl-Sphingosine) is applied to the donor chamber[4][5].

    • Samples are withdrawn from the receptor chamber at regular intervals and analyzed by a suitable method (e.g., HPLC) to determine the amount of the model drug that has permeated the skin.

    • The steady-state flux of the drug is calculated to quantify the skin's permeability.

Conclusion

The available evidence strongly suggests that this compound and N-Octanoyl-Sphingosine have opposing effects on the skin barrier. Phytosphingosine-based compounds, including by extension this compound, contribute to the integrity of the skin barrier by promoting keratinocyte differentiation and the formation of natural moisturizing factors, as well as exhibiting anti-inflammatory properties. Conversely, N-Octanoyl-Sphingosine, as a short-chain ceramide, disrupts the lamellar organization of the stratum corneum lipids, leading to increased permeability and a compromised skin barrier. For researchers and professionals in drug development and cosmetics, this distinction is critical when selecting ingredients for formulations intended to repair and enhance the skin's protective functions. Further research involving direct comparative studies would be beneficial to fully elucidate the quantitative differences in their effects.

References

A Comparative Analysis of Short-Chain Versus Long-Chain Phytoceramides in Skin Barrier Function and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of short-chain and long-chain phytoceramides, supported by experimental data. It delves into their differential effects on skin barrier integrity and cellular signaling pathways, offering valuable insights for research and development in dermatology and cosmetology.

Introduction: The Structural and Functional Dichotomy of Phytoceramides

Phytoceramides, plant-derived lipids structurally similar to the ceramides (B1148491) naturally present in the skin's stratum corneum, are pivotal in maintaining skin barrier function and hydration.[1][2][3] Ceramides are composed of a sphingoid base linked to a fatty acid, and the length of this fatty acid chain is a critical determinant of their physiological role.[4][5]

  • Long-chain phytoceramides , typically with acyl chains of 16 carbons or more (e.g., C16-C26), are integral structural components of the lipid lamellae in the stratum corneum.[5] They contribute to the formation of a tightly packed, impermeable barrier that prevents transepidermal water loss (TEWL) and protects against environmental insults.[5][6]

  • Short-chain phytoceramides , with acyl chains generally between 2 and 8 carbons (e.g., C2, C6, C8), are often utilized in experimental settings due to their increased cell permeability.[1][7] However, their effect on the skin barrier is markedly different from their long-chain counterparts.

This guide will explore the experimental evidence that elucidates the contrasting effects of these two classes of phytoceramides.

Comparative Analysis of Skin Barrier Function

The acyl chain length of ceramides has a profound impact on the permeability and integrity of the skin barrier. Experimental data consistently demonstrates that while long-chain ceramides fortify the barrier, short-chain ceramides can disrupt it.

Data Presentation: Quantitative Effects on Skin Permeability

The following table summarizes the quantitative data from in vitro studies on the effects of short-chain versus long-chain ceramides on skin permeability.

Ceramide TypeAcyl Chain LengthExperimental ModelPermeability MarkerFold Increase in Permeability (Compared to Control/Long-Chain)Reference
Short-ChainC6Porcine SkinTheophyllineUp to 10.8[8]
Short-ChainC6Porcine SkinIndomethacinUp to 10.8[8]
Short-ChainC4-C8Porcine SkinTheophylline & IndomethacinSignificant increase, maximal at C6[8]
Long-Chain (Control)NS (Physiological)Porcine SkinTheophylline & IndomethacinNo increase[8]

Cellular Signaling: A Tale of Two Pathways

Beyond their structural role, ceramides are bioactive molecules that participate in various cellular signaling pathways, most notably apoptosis (programmed cell death). The chain length of the ceramide molecule significantly influences its signaling function.

It is now understood that C16-ceramide is a key pro-apoptotic molecule, while very-long-chain ceramides (C22, C24) can have anti-apoptotic or even pro-proliferative effects.[4] Studies have shown that both C16 and C24 ceramides can induce apoptosis in neutrophils, with C16-ceramide being more potent.[2][9]

The pro-apoptotic signaling cascade initiated by short-chain ceramides involves the activation of several key proteins. Ceramide can induce the dephosphorylation of ERK1/2 and the hyperphosphorylation of p38 MAP kinases.[10] This signaling cascade appears to act upstream of the mitochondria, leading to the release of pro-apoptotic proteins such as cytochrome c, Omi, SMAC, and AIF, and subsequent activation of caspase-3.[10]

Signaling Pathway Diagram: Ceramide-Induced Apoptosis

The following diagram illustrates the signaling pathway initiated by pro-apoptotic short-chain ceramides.

Ceramide_Apoptosis_Pathway cluster_stimulus Stimulus cluster_upstream Upstream Signaling cluster_mitochondria Mitochondrial Events cluster_downstream Downstream Signaling Short-Chain Ceramide Short-Chain Ceramide p38 MAPK p38 MAPK Short-Chain Ceramide->p38 MAPK Activates ERK1/2 ERK1/2 Short-Chain Ceramide->ERK1/2 Inhibits (Dephosphorylates) Mitochondrion Mitochondrion p38 MAPK->Mitochondrion ERK1/2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Omi/SMAC/AIF Omi/SMAC/AIF Mitochondrion->Omi/SMAC/AIF Releases Caspase-3 Activation Caspase-3 Activation Cytochrome c->Caspase-3 Activation Omi/SMAC/AIF->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Ceramide-Induced Apoptotic Signaling Pathway.

Experimental Protocols

In Vitro Skin Permeability Study using Franz Diffusion Cells

This protocol outlines a standard procedure for assessing the effect of phytoceramides on skin permeability.

Objective: To quantify the permeation of a marker substance through a skin sample treated with short-chain versus long-chain phytoceramides.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Phosphate-buffered saline (PBS) as receptor fluid

  • Test formulations: Short-chain phytoceramide solution, long-chain phytoceramide solution, and a control vehicle

  • Marker substance (e.g., theophylline, indomethacin)

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Skin Preparation: Thaw frozen excised skin and cut it into sections to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Receptor Phase: Fill the receptor compartment with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the system to equilibrate for at least 30 minutes.

  • Application of Test Formulations: Apply a defined amount of the test formulations (short-chain ceramide, long-chain ceramide, or control) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed PBS.

  • Analysis: Quantify the concentration of the marker substance in the collected samples using a validated HPLC method.

  • Data Calculation: Calculate the cumulative amount of the marker permeated per unit area over time and determine the permeability coefficient.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a comparative study on the effects of phytoceramides on skin barrier function.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cluster_outcome Outcome A Prepare Skin Samples (Human or Porcine) B Mount Skin in Franz Diffusion Cells A->B D Apply Short-Chain Phytoceramide B->D E Apply Long-Chain Phytoceramide B->E F Apply Control Vehicle B->F C Prepare Phytoceramide Formulations C->D C->E C->F G Measure Skin Permeability (e.g., using a marker substance) D->G H Measure Skin Hydration (Corneometer) D->H E->G E->H F->G F->H I Analyze Data (Statistical Comparison) G->I H->I J Comparative Efficacy Report I->J

Caption: Experimental workflow for comparing phytoceramides.

Conclusion

The distinction between short-chain and long-chain phytoceramides is not merely structural but profoundly functional. For drug development and dermatological research, understanding these differences is paramount. Long-chain phytoceramides are essential for maintaining a healthy and robust skin barrier, making them ideal candidates for formulations aimed at restoring barrier function and improving skin hydration. Conversely, the barrier-disrupting properties of certain short-chain ceramides, while detrimental in a therapeutic context for barrier repair, make them valuable tools for in vitro studies investigating cellular signaling pathways and for enhancing the penetration of other active ingredients. The pro-apoptotic nature of short-chain ceramides also warrants careful consideration in their application. This comparative analysis underscores the importance of selecting the appropriate phytoceramide based on the desired biological outcome.

References

A Comparative Guide to Skin Barrier Enhancement: Evaluating the Reproducibility of C4-Phytoceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C4-Phytoceramide's role in skin barrier enhancement. While direct studies on the reproducibility of C4-Phytoceramide are limited, this document synthesizes available data on phytoceramides and compares their performance with other well-established skin barrier-enhancing agents. Experimental data from various sources have been compiled to offer an objective overview for research and development purposes.

Quantitative Data Summary

The following tables summarize the performance of various topical agents in enhancing skin barrier function, as measured by Transepidermal Water Loss (TEWL) and skin hydration (Corneometry). It is important to note that direct comparative studies involving C4-Phytoceramide are not extensively available in the current literature. The data for phytoceramides are based on studies of various natural oil-derived phytoceramides.

Table 1: Comparison of Transepidermal Water Loss (TEWL) Reduction

Active IngredientConcentrationStudy Duration% Reduction in TEWL (Mean)Key Findings
Phytoceramides (general) 3.5%14 daysSignificant improvement in barrier recovery rate compared to control.[1]Natural oil-derived phytoceramides demonstrated a superior ability to improve the recovery rate of damaged stratum corneum compared to a single C18-ceramide NP.[1]
Ceramide NP 0.5%2 weeksMeasurable improvement in skin resilience against tape stripping.[2]Topical application helped distressed skin recover more quickly than a placebo.[2]
Ceramide-dominant moisturizer Not specified28 days13.42%A daily regimen of a ceramide-dominant moisturizing cream and cleanser significantly decreased TEWL.[3]
Niacinamide (Vitamin B3) Not specifiedNot specifiedStimulates ceramide production, leading to reduced water loss.[4]Improves the skin's moisture barrier and is beneficial for both dry and oily skin types.[4]
Isosorbide Dicaprylate 2%Not specifiedSignificant improvement in epidermal barrier function compared to placebo.This novel compound was found to up-regulate genes involved in the formation and function of the stratum corneum.

Table 2: Comparison of Skin Hydration Improvement (Corneometry)

Active IngredientConcentrationStudy Duration% Increase in Hydration (Mean)Key Findings
Phytoceramides (general) 3.5%14 daysSignificant increase compared to C18-ceramide NP control.[1]All tested oil-derived phytoceramides significantly enhanced skin hydration.[1]
Ceramide plus NMF Cream Not specified10 days76.9%Statistically superior to a ceramide-only cream in improving skin hydration.[5]
Ceramide-based Cream Not specified10 days50.1%Significantly improved skin hydration from baseline.[5]
Hyaluronic Acid Not specifiedNot specifiedKnown for its ability to retain moisture in the skin.[4]A key ingredient for skin hydration.[4]
Isosorbide Dicaprylate 2%2 weeks133% improvement in severely dry skin (in combination with 2% glycerol).Demonstrated a three-fold advantage over glycerol (B35011) in providing skin hydration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of skin barrier function.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the integrity of the skin barrier by quantifying the amount of water that evaporates from the epidermis.

Methodology:

  • Instrumentation: An open-chamber TEWL meter (e.g., Tewameter®) is commonly used.

  • Acclimatization: Subjects are required to acclimatize in a controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 15-30 minutes prior to measurement.[6]

  • Measurement Procedure: The probe of the device is placed gently on the skin surface. The device measures the water vapor gradient in the air just above the skin, which is then used to calculate the rate of water loss.

  • Data Expression: TEWL is expressed in grams per square meter per hour (g/m²/h). A lower TEWL value indicates a more intact skin barrier.[7]

  • Considerations: Measurements should be taken at the same anatomical site under consistent conditions to ensure reproducibility. Factors such as perspiration, skin products, and recent water exposure should be avoided before and during measurements.[6]

Skin Hydration Measurement (Corneometry)

Objective: To measure the hydration level of the stratum corneum.

Methodology:

  • Instrumentation: A Corneometer® is a standard device that measures the electrical capacitance of the skin.

  • Principle: The measurement is based on the different dielectric constants of water and other skin substances. Higher water content in the stratum corneum results in a higher capacitance value.

  • Measurement Procedure: The probe of the Corneometer® is pressed against the skin surface. The device provides a reading in arbitrary units (A.U.).

  • Data Expression: Results are expressed as Corneometer units. An increase in the value indicates improved skin hydration.

  • Clinical Studies: In clinical settings, baseline measurements are taken before the application of a product. Subsequent measurements are performed at specified time points (e.g., after a single application, after several weeks of use) to evaluate the product's efficacy.[8]

Signaling Pathways and Experimental Workflows

Ceramide Synthesis and Skin Barrier Formation

Ceramides (B1148491) are crucial for the formation of the lamellar lipid structure in the stratum corneum, which is essential for the skin's barrier function. The synthesis of ceramides in the epidermis is a complex process involving several enzymatic steps. Phytosphingosine (B30862), a key component of many phytoceramides, has been shown to stimulate the expression of dihydroceramide (B1258172) C4-desaturase (DES2), an enzyme that plays a role in the synthesis of certain ceramides.[9] This suggests a mechanism by which C4-phytoceramides can enhance the skin's natural ceramide production and thereby strengthen the barrier.

Ceramide_Signaling_Pathway cluster_0 Epidermal Keratinocyte Sphingomyelin Sphingomyelin Sphingomyelinase Sphingomyelinase Sphingomyelin->Sphingomyelinase Ceramide Ceramide Sphingomyelinase->Ceramide Hydrolysis Differentiation_Apoptosis Cell Differentiation & Apoptosis Regulation Ceramide->Differentiation_Apoptosis Barrier_Formation Stratum Corneum Barrier Formation Ceramide->Barrier_Formation Glucosylceramide Glucosylceramide Beta-glucocerebrosidase Beta-glucocerebrosidase Glucosylceramide->Beta-glucocerebrosidase Beta-glucocerebrosidase->Ceramide Hydrolysis De_novo_synthesis De novo synthesis (Serine + Palmitoyl-CoA) De_novo_synthesis->Ceramide

Caption: Simplified signaling pathway of ceramide synthesis and its role in skin barrier function.

Experimental Workflow for Assessing Skin Barrier Enhancement

The following diagram illustrates a typical workflow for a clinical study evaluating the efficacy of a topical product on skin barrier function.

Experimental_Workflow Subject_Recruitment Subject Recruitment (e.g., with dry skin) Baseline_Measurements Baseline Measurements (TEWL, Corneometry) Subject_Recruitment->Baseline_Measurements Product_Application Randomized Product Application (Test vs. Vehicle Control) Baseline_Measurements->Product_Application Follow_up_Measurements Follow-up Measurements (e.g., Day 1, Day 14, Day 28) Product_Application->Follow_up_Measurements Data_Analysis Statistical Data Analysis Follow_up_Measurements->Data_Analysis Conclusion Conclusion on Product Efficacy Data_Analysis->Conclusion

Caption: A standard workflow for clinical evaluation of skin barrier enhancing products.

References

A Comparative Analysis of N-Butyroyl Phytosphingosine and Free Phytosphingosine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of N-Butyroyl Phytosphingosine (B30862) and free phytosphingosine, supported by available experimental data. The information is intended to assist researchers and professionals in drug development and skincare formulation in understanding the distinct roles and potential applications of these two related molecules.

Executive Summary

Free phytosphingosine is a naturally occurring sphingolipid that plays a direct and active role in the skin's defense system. It exhibits potent antimicrobial and anti-inflammatory properties through various cellular signaling pathways. In contrast, N-Butyroyl Phytosphingosine, as an N-acylated derivative, is a type of ceramide (specifically, a phytoceramide). Its primary function is structural, contributing to the formation and integrity of the skin's lipid barrier. While a healthy skin barrier is crucial for preventing inflammation and microbial ingress, the direct biological activities of N-acylated phytosphingosine derivatives appear to differ significantly from their free sphingoid base counterparts. Direct comparative studies on the bioactivity of this compound versus free phytosphingosine are limited; however, available data on related N-acylated sphingosines and ceramides (B1148491) suggest that the acylation modifies the molecule's primary function from a direct signaling molecule to a structural component.

Data Presentation: A Comparative Overview

Biological ActivityFree PhytosphingosineThis compound (as a Phytoceramide)
Primary Function Direct-acting antimicrobial and anti-inflammatory signaling molecule.Structural component of the stratum corneum; contributes to skin barrier formation and integrity.
Antimicrobial Activity Broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as yeasts[1].Likely possesses a more limited and specific antimicrobial activity. Short-chain ceramides have shown activity against specific bacteria like Neisseria meningitidis and N. gonorrhoeae, but were inactive against S. aureus and E. coli[2]. Free sphingosines are generally more potent and broad-spectrum antimicrobial agents than their N-acylated counterparts[3].
Anti-inflammatory Activity Direct anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK, and reducing the production of inflammatory mediators like prostaglandins (B1171923) and various cytokines[4].Primarily indirect anti-inflammatory effects by restoring and maintaining the skin barrier function, which reduces the penetration of irritants and allergens that can trigger inflammation[5][6]. Ceramides themselves can also be involved in complex inflammatory signaling pathways[7][8][9].
Skin Barrier Function Contributes to skin barrier homeostasis by stimulating the differentiation of keratinocytes and the synthesis of ceramides[4][10].A fundamental building block of the skin's lipid barrier. It integrates into the lamellar structures of the stratum corneum to maintain barrier integrity, improve hydration, and reduce transepidermal water loss (TEWL)[10][11][12][13][14][15].

Experimental Protocols and Methodologies

Antimicrobial Activity Assessment

A common method to determine the antimicrobial efficacy of a compound is the Minimum Inhibitory Concentration (MIC) assay .

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compounds (Free Phytosphingosine and this compound) in a 96-well microtiter plate. add_inoculum Add the microbial inoculum to each well of the microtiter plate. start->add_inoculum Combine inoculum Prepare a standardized microbial inoculum (e.g., bacteria or yeast) in growth medium. inoculum->add_inoculum incubate Incubate the plate at an optimal temperature and duration for microbial growth (e.g., 37°C for 24 hours). add_inoculum->incubate read_plate Visually inspect for turbidity or use a plate reader to measure optical density. incubate->read_plate determine_mic The MIC is the lowest concentration of the test compound that inhibits visible microbial growth. read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity Assessment

The anti-inflammatory potential can be evaluated by measuring the inhibition of inflammatory mediators in cell cultures, such as human keratinocytes or immune cells.

Experimental Workflow: Cytokine Inhibition Assay

Cytokine_Assay cluster_cell_culture Cell Culture & Treatment cluster_incubation_analysis Incubation & Analysis cluster_results Results culture_cells Culture human keratinocytes or macrophages in appropriate medium. pre_treat Pre-treat cells with different concentrations of test compounds (Free Phytosphingosine or this compound). culture_cells->pre_treat induce_inflammation Stimulate inflammation with an inflammatory agent (e.g., LPS or TNF-α). pre_treat->induce_inflammation incubate Incubate for a specific period (e.g., 24 hours). induce_inflammation->incubate collect_supernatant Collect the cell culture supernatant. incubate->collect_supernatant measure_cytokines Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) using ELISA. collect_supernatant->measure_cytokines analyze_data Compare cytokine levels in treated vs. untreated stimulated cells to determine the inhibitory effect. measure_cytokines->analyze_data

Caption: Workflow for assessing anti-inflammatory activity via cytokine inhibition.

Signaling Pathways and Mechanisms of Action

The biological activities of free phytosphingosine and this compound are governed by distinct mechanisms. Free phytosphingosine acts as a signaling molecule, while this compound's effects are primarily structural.

Free Phytosphingosine: Direct Anti-inflammatory Signaling

Free phytosphingosine has been shown to directly interfere with intracellular signaling cascades that promote inflammation. It can inhibit the activation of key transcription factors like NF-κB and the phosphorylation of MAP kinases (p38, ERK, JNK), which are central to the inflammatory response[4].

PHS_Anti_Inflammatory cluster_pathways Intracellular Signaling LPS Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor MAPK MAPK Pathway (p38, ERK, JNK) Receptor->MAPK NFkB NF-κB Pathway (IκBα degradation) Receptor->NFkB PHS Free Phytosphingosine PHS->MAPK Inhibits PHS->NFkB Inhibits Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) MAPK->Pro_Inflammatory_Cytokines Transcription NFkB->Pro_Inflammatory_Cytokines Transcription

Caption: Anti-inflammatory signaling pathway of free phytosphingosine.

This compound: Structural Role in Skin Barrier Function

This compound, as a ceramide, integrates into the lipid matrix of the stratum corneum along with cholesterol and free fatty acids. This creates a highly organized, lamellar structure that is essential for the skin's barrier function. A robust barrier prevents water loss and protects against external aggressors, thereby indirectly mitigating inflammation.

Ceramide_Barrier_Function NBP N-Butyroyl Phytosphingosine (Ceramide) Lipid_Matrix Stratum Corneum Lipid Matrix Organized Lamellar Structure NBP->Lipid_Matrix:f0 Cholesterol Cholesterol Cholesterol->Lipid_Matrix:f0 FFA Free Fatty Acids FFA->Lipid_Matrix:f0 Barrier_Function Healthy Skin Barrier Function Reduced TEWL Protection from Irritants Lipid_Matrix:f1->Barrier_Function:f0

Caption: Structural role of this compound in the skin barrier.

Conclusion

The comparison between free phytosphingosine and this compound highlights a fundamental difference in their primary biological roles. Free phytosphingosine is a bioactive signaling molecule with direct antimicrobial and anti-inflammatory effects. In contrast, this compound is a structural lipid (a phytoceramide) that is integral to the formation and maintenance of the skin's permeability barrier.

For therapeutic applications targeting acute inflammation or microbial skin infections, free phytosphingosine may offer more direct and potent activity. For applications focused on restoring skin barrier integrity, improving hydration, and providing long-term resilience against environmental stressors, this compound and other phytoceramides are the more appropriate choice. The selection between these two molecules should be guided by the specific desired outcome and mechanism of action in the context of dermatological research and product development.

References

Ceramide NP vs. Ceramide AP: A Comparative Guide to Restoring Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491), a class of lipid molecules, are integral components of the stratum corneum, the outermost layer of the skin. They play a pivotal role in maintaining the skin's barrier function, preventing transepidermal water loss (TEWL), and protecting against environmental aggressors. Among the various types of ceramides, Ceramide NP (N-stearoyl-phytosphingosine) and Ceramide AP (α-hydroxy-N-stearoylphytosphingosine) are particularly abundant in the human stratum corneum and are frequently utilized in dermatological and cosmetic formulations for their barrier-restoring properties. This guide provides an objective comparison of Ceramide NP and Ceramide AP, supported by experimental data, to aid researchers and drug development professionals in selecting the appropriate ceramide for their specific applications.

Molecular Structure and Role in the Stratum Corneum

Ceramides are composed of a sphingoid base and a fatty acid. The specific type of sphingoid base and fatty acid determines the ceramide's properties and function.

  • Ceramide NP consists of a phytosphingosine (B30862) base linked to a non-hydroxylated fatty acid (stearic acid). It is the most abundant ceramide in the human stratum corneum, contributing significantly to the overall structural integrity of the lipid barrier.[1] Studies have shown that a decrease in Ceramide NP levels is associated with impaired skin barrier function and conditions like atopic dermatitis.[2][3]

  • Ceramide AP also contains a phytosphingosine base but is distinguished by the presence of an alpha-hydroxy group on its fatty acid chain. This hydroxyl group allows for additional hydrogen bonding, which is believed to contribute to the stability and flexibility of the lipid lamellae within the stratum corneum.[1] Like Ceramide NP, Ceramide AP is also a key component of a healthy skin barrier.[2]

Quantitative Data on Skin Barrier Restoration

Direct comparative studies quantifying the individual efficacy of Ceramide NP versus Ceramide AP are limited in the publicly available scientific literature. Most studies investigate the effects of ceramide mixtures or formulations containing multiple lipid types. However, individual studies on these ceramides provide insights into their respective contributions to skin barrier repair.

Table 1: Summary of Quantitative Data on Ceramide NP for Skin Barrier Function

ParameterExperimental ModelTreatmentResultsReference
Transepidermal Water Loss (TEWL)Human skin with compromised barrier (tape stripping)0.5% Ceramide NP cream vs. placeboSignificant and rapid decrease in TEWL compared to placebo. Increased skin resilience after two weeks of application.[1]
Skin HydrationHuman subjects with dry skinCream containing Ceramide NPStatistically significant improvement in skin hydration.[4]
Stratum Corneum Lipid LevelsHuman subjects with dry, itchy skinMoisturizing cream containing Ceramide NP, cholesterol, and fatty acidsSignificant increase in ceramide, cholesterol, and free fatty acid levels in the stratum corneum after 4 weeks.[5]

Table 2: Summary of Information on Ceramide AP for Skin Barrier Function

ParameterFocus of InformationKey FindingsReference
Stratum Corneum Lipid OrganizationRole in lipid matrixThe alpha-hydroxy group is believed to enhance the stability of the lipid matrix through additional hydrogen bonding. Contributes to maintaining the skin's acid mantle.[1]
Market and Formulation FocusIndustry perspectiveIncreasingly used in formulations for dry, mature, or compromised skin to restore suppleness and flexibility. Supports long-term barrier repair.[6]

It is important to note that many effective commercial formulations utilize a combination of ceramides, including both NP and AP, often in conjunction with cholesterol and free fatty acids to mimic the natural lipid composition of the stratum corneum.[1][5]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of ceramide efficacy for skin barrier restoration.

In Vitro Reconstructed Human Epidermis (RHE) Model for Barrier Function Assessment

This model provides a valuable tool for screening and mechanistic studies of skin barrier-modulating compounds.

Objective: To assess the ability of topically applied Ceramide NP or Ceramide AP to restore a chemically compromised skin barrier in a 3D human skin equivalent.

Methodology:

  • Culture of RHE: Human epidermal keratinocytes are cultured on an inert polycarbonate filter at the air-liquid interface for approximately 10-14 days to form a fully differentiated epidermis.[7][8][9]

  • Barrier Disruption: The barrier function of the RHE is compromised by a short-term topical application of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to induce a controlled increase in TEWL.[9]

  • Treatment Application: Test formulations containing either Ceramide NP, Ceramide AP, or a vehicle control are topically applied to the surface of the compromised RHE.

  • Incubation: The treated RHE models are incubated for a defined period (e.g., 24-48 hours) to allow for barrier recovery.

  • Assessment of Barrier Function:

    • Transepidermal Water Loss (TEWL) Measurement: TEWL is measured using a specialized probe (e.g., Tewameter®) at baseline, after barrier disruption, and after the treatment period. A significant decrease in TEWL in the ceramide-treated groups compared to the vehicle control indicates barrier restoration.[10][11]

    • Histological Analysis: Tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the morphology of the stratum corneum and overall tissue integrity.

    • Lipid Analysis: Lipids are extracted from the stratum corneum of the RHE models and analyzed using techniques like High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify changes in ceramide levels.

Clinical Measurement of Transepidermal Water Loss (TEWL) in Human Subjects

Objective: To evaluate the in vivo efficacy of a topical formulation containing Ceramide NP or Ceramide AP in improving skin barrier function in human subjects with dry or compromised skin.

Methodology:

  • Subject Recruitment: A cohort of subjects with clinically diagnosed dry skin or a compromised skin barrier (e.g., atopic dermatitis-prone skin) is recruited.

  • Baseline Measurements: Baseline TEWL and skin hydration (e.g., using a Corneometer®) are measured on designated test sites on the subjects' skin (e.g., forearm or lower leg).

  • Product Application: Subjects are instructed to apply the test formulation (containing either Ceramide NP or Ceramide AP) and a placebo/vehicle control to the designated test sites according to a specified regimen (e.g., twice daily for 4 weeks).

  • Follow-up Measurements: TEWL and skin hydration measurements are repeated at specified time points throughout the study (e.g., weekly).

  • Data Analysis: Statistical analysis is performed to compare the changes in TEWL and skin hydration from baseline between the active and control groups. A statistically significant decrease in TEWL and an increase in hydration in the ceramide-treated group would indicate improved barrier function.

Signaling Pathways and Mechanisms of Action

While the primary mechanism of action for topically applied ceramides is the direct integration into the stratum corneum's lipid matrix to physically restore the barrier, there is also evidence suggesting that ceramides and their metabolites can act as signaling molecules influencing keratinocyte differentiation and the expression of barrier-related proteins.

Exogenous ceramides can be metabolized by keratinocytes and serve as precursors for the synthesis of other essential lipids.[5] For instance, ceramides can activate the peroxisome proliferator-activated receptor (PPAR) δ, which in turn stimulates the expression of ABCA12, a transporter crucial for the delivery of glucosylceramide to lamellar bodies, a key step in barrier formation.[12] Furthermore, some studies suggest that certain ceramides can influence the expression of proteins involved in keratinocyte differentiation, such as involucrin (B1238512) and loricrin, which are essential for the formation of a healthy stratum corneum.[13] However, specific signaling pathways that are differentially activated by Ceramide NP versus Ceramide AP in the context of skin barrier repair are not yet fully elucidated and require further investigation.

Ceramide_Metabolism_and_Skin_Barrier Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine 3-ketosphinganine -> Sphinganine Serine_PalmitoylCoA->Sphinganine de novo synthesis Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides Ceramide Synthase Ceramides Ceramides (e.g., NP, AP) Dihydroceramides->Ceramides Glucosylceramides Glucosylceramides Ceramides->Glucosylceramides Lamellar_Bodies Lamellar Bodies Glucosylceramides->Lamellar_Bodies Transport via ABCA12 Extracellular_Lipid_Matrix Extracellular Lipid Matrix Lamellar_Bodies->Extracellular_Lipid_Matrix Secretion Skin_Barrier Intact Skin Barrier Extracellular_Lipid_Matrix->Skin_Barrier

Caption: General pathway of ceramide synthesis and its role in skin barrier formation.

Experimental_Workflow Start Start: In Vitro Skin Barrier Repair Assay RHE_Culture 1. Culture Reconstructed Human Epidermis (RHE) Start->RHE_Culture Barrier_Disruption 2. Induce Barrier Disruption (e.g., with SDS) RHE_Culture->Barrier_Disruption Treatment 3. Topical Application of Test Formulations (Ceramide NP, Ceramide AP, Vehicle) Barrier_Disruption->Treatment Incubation 4. Incubation for Barrier Recovery Treatment->Incubation Assessment 5. Assess Barrier Function Incubation->Assessment TEWL TEWL Measurement Assessment->TEWL Quantitative Histology Histological Analysis Assessment->Histology Qualitative Lipid_Analysis Stratum Corneum Lipid Analysis Assessment->Lipid_Analysis Quantitative End End: Comparative Efficacy Data TEWL->End Histology->End Lipid_Analysis->End

Caption: Experimental workflow for in vitro skin barrier repair assessment.

Conclusion

Both Ceramide NP and Ceramide AP are crucial for a healthy and functional skin barrier. The available evidence strongly supports the efficacy of Ceramide NP in reducing TEWL and improving skin hydration, making it a well-substantiated choice for barrier repair formulations. While direct quantitative comparisons are scarce, the unique molecular structure of Ceramide AP , with its additional hydroxyl group, suggests a potentially significant role in enhancing the stability and flexibility of the stratum corneum's lipid matrix.

For drug development and formulation, the choice between Ceramide NP and Ceramide AP may depend on the specific therapeutic goal. For general barrier repair and hydration, Ceramide NP has a more robust body of evidence. For conditions where lipid organization and flexibility are specifically compromised, Ceramide AP could be a valuable component. However, the most effective approach, as suggested by numerous studies, is likely the use of a combination of ceramides, including both NP and AP, along with cholesterol and free fatty acids, to comprehensively replenish the skin's natural lipid barrier. Further head-to-head clinical trials are warranted to definitively delineate the individual contributions and potential synergistic effects of these two important ceramides in restoring skin barrier function.

References

A Comparative Guide to the Quantitative Analysis of N-Butyroyl Phytosphingosine: Validating HPLC-MS/MS and Exploring Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the robust quantification of N-Butyroyl Phytosphingosine, a key short-chain ceramide. We present detailed experimental protocols, performance data, and a comparative look at alternative analytical techniques.

This compound is a member of the sphingolipid family, complex lipids that play crucial roles in cellular processes including signaling, proliferation, and apoptosis. The growing interest in the therapeutic potential of modulating sphingolipid pathways necessitates precise and reliable analytical methods for their quantification in biological matrices.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): The Gold Standard

HPLC-MS/MS has emerged as the preferred method for the quantification of a wide array of lipids, including this compound, owing to its exceptional sensitivity, selectivity, and specificity. This technique combines the powerful separation capabilities of HPLC with the precise detection and identification provided by tandem mass spectrometry.

Experimental Protocol for HPLC-MS/MS Quantification

The following protocol outlines a typical workflow for the quantification of this compound in a biological matrix (e.g., cell lysate, plasma).

1. Sample Preparation (Lipid Extraction):

  • Objective: To efficiently extract lipids, including this compound, from the biological matrix while minimizing contamination.

  • Procedure:

    • To a 1.5 mL microcentrifuge tube containing the sample (e.g., 100 µL of plasma or cell pellet), add an internal standard (e.g., a stable isotope-labeled analogue of this compound).

    • Add a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

2. HPLC Separation:

  • Objective: To chromatographically separate this compound from other lipid species and matrix components.

  • Typical Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.

    • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is employed to elute the lipids.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

3. MS/MS Detection:

  • Objective: To specifically detect and quantify this compound using its unique mass-to-charge ratio (m/z) transitions.

  • Typical Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: The precursor ion (e.g., [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

experimental_workflow Experimental Workflow for HPLC-MS/MS Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sp1 Biological Sample sp2 Add Internal Standard sp1->sp2 sp3 Lipid Extraction (Chloroform/Methanol) sp2->sp3 sp4 Phase Separation sp3->sp4 sp5 Collect Organic Layer sp4->sp5 sp6 Dry Down sp5->sp6 sp7 Reconstitute sp6->sp7 hplc HPLC Separation (C18 Column) sp7->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification (Calibration Curve) msms->quant report Results quant->report

Figure 1: Experimental workflow for the quantification of this compound by HPLC-MS/MS.

Performance Characteristics of HPLC-MS/MS

The validation of an analytical method is crucial to ensure its reliability and accuracy. The table below summarizes typical performance characteristics for the quantification of short-chain ceramides (B1148491), including this compound, using HPLC-MS/MS.

ParameterTypical Performance of HPLC-MS/MS
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) 85 - 115%
Recovery 80 - 110%
Matrix Effect Minimal with appropriate sample cleanup and internal standards

Alternative Analytical Techniques: A Comparative Overview

While HPLC-MS/MS is the gold standard, other techniques can be employed for the analysis of sphingolipids, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile lipids like this compound, derivatization is required to increase their volatility.

Methodology Snapshot:

  • Sample Preparation: Similar lipid extraction followed by a derivatization step (e.g., silylation) to make the analyte suitable for GC analysis.

  • Separation: A gas chromatograph separates the derivatized compounds based on their boiling points and interaction with the stationary phase.

  • Detection: A mass spectrometer detects and identifies the separated compounds.

Performance Comparison:

FeatureHPLC-MS/MSGC-MS
Sensitivity Very HighHigh
Specificity Very HighHigh
Sample Throughput HighModerate
Derivatization Required NoYes
Analyte Suitability Broad range of lipidsVolatile or derivatizable compounds
Cost HighModerate to High
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Commercially available ELISA kits for general ceramides can offer a high-throughput screening alternative.

Methodology Snapshot:

  • Principle: Typically a competitive immunoassay where the ceramide in the sample competes with a labeled ceramide for binding to a limited number of antibody sites. The amount of signal is inversely proportional to the concentration of ceramide in the sample.

  • Procedure: Involves incubation of the sample with the antibody, washing steps, and a final detection step using a substrate that produces a measurable color change.

Performance Comparison:

FeatureHPLC-MS/MSCeramide ELISA
Sensitivity Very HighModerate to High
Specificity High (distinguishes isoforms)Lower (may have cross-reactivity)
Sample Throughput High (with automation)Very High
Quantitative Accuracy HighModerate
Cost per Sample HighLow to Moderate
Expertise Required HighLow

The Role of Phytosphingosine in Cellular Signaling

This compound is a derivative of phytosphingosine, a bioactive sphingoid base. Understanding the signaling pathways involving these molecules provides context for the importance of their accurate quantification. Phytosphingosine and its phosphorylated form, phytosphingosine-1-phosphate (P1P), are involved in regulating key cellular processes.

signaling_pathway Simplified Sphingolipid Signaling Pathway sphingomyelin Sphingomyelin ceramide Ceramide (e.g., N-Butyroyl Phytosphingosine) sphingomyelin->ceramide Sphingomyelinase sphingosine Sphingosine/ Phytosphingosine ceramide->sphingosine Ceramidase apoptosis Apoptosis Cell Cycle Arrest ceramide->apoptosis s1p Sphingosine-1-Phosphate (S1P)/ Phytosphingosine-1-Phosphate (P1P) sphingosine->s1p Sphingosine Kinase proliferation Cell Proliferation Survival s1p->proliferation

Figure 2: A simplified diagram of the sphingolipid signaling pathway, highlighting the central role of ceramide.

Conclusion

For the accurate and reliable quantification of this compound, HPLC-MS/MS stands out as the superior analytical technique. Its high sensitivity, specificity, and ability to distinguish between different ceramide species make it the gold standard for researchers in drug development and life sciences. While alternative methods like GC-MS and ELISA offer advantages in specific contexts, such as lower cost or higher throughput for screening, they generally lack the quantitative precision and specificity of HPLC-MS/MS for this class of analytes. The choice of analytical method should be guided by the specific research question, the required level of accuracy, and the available resources.

A Comparative Analysis of N-Butyroyl Phytosphingosine and Salicyloyl-phytosphingosine in Anti-Aging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective anti-aging compounds is a cornerstone of dermatological research and cosmetic science. Among the myriad of molecules under investigation, derivatives of phytosphingosine, a naturally occurring lipid in the stratum corneum, have garnered significant attention for their potential to mitigate the signs of skin aging. This guide provides an objective comparison of the anti-aging effects of two such derivatives: N-Butyroyl Phytosphingosine and Salicyloyl-phytosphingosine, based on available experimental data.

Executive Summary

This comparison reveals a significant disparity in the level of publicly available, peer-reviewed evidence supporting the anti-aging claims of this compound versus Salicyloyl-phytosphingosine. Salicyloyl-phytosphingosine is supported by robust in vitro and in vivo studies published in scientific journals, demonstrating its efficacy in stimulating procollagen (B1174764) synthesis and reducing wrinkles. In contrast, the evidence for this compound's direct anti-aging effects is limited, with the primary source of information being a patent application that focuses on a closely related molecule, N-hexanoyl-phytosphingosine. While this patent suggests benefits in reducing skin sagging, it lacks the detailed quantitative data and rigorous peer review that underpin the claims for Salicyloyl-phytosphingosine.

Data Presentation: Quantitative Comparison

ParameterThis compound / N-Hexanoyl-phytosphingosineSalicyloyl-phytosphingosineSource
In Vitro Efficacy
Procollagen I SynthesisNot specified in available data.Two-fold increase in adult human fibroblasts (P < 0.01).[1][1]
MMP-1 LevelsGene expression of MMP3 is reduced (qualitative).Reduction observed in vivo (P < 0.05).[1][1][2]
Gene ExpressionRegulates expression of genes related to the extracellular matrix, including positive influence on collagen fibril formation.Reduces the activity of the activator protein-1 (AP-1) transcription factor.[1][1][2]
In Vivo Efficacy (Human Studies)
Wrinkle Reduction"Improvements in skin roughness" (qualitative)."Clear reductions in wrinkle depth and Rz (skin smoothness) together with Ra (skin roughness) parameters were observed (P < 0.05)."[1][1][2]
Skin Sagging/Firmness"Reduces skin deflection" (qualitative).Not specifically measured in the cited study.[2]
Fibrillin-1 DepositionNot specified in available data.Increased deposition observed (P < 0.05).[1][1]
Procollagen-I DepositionNot specified in available data.Increased deposition observed (P < 0.05).[1][1]

Experimental Protocols

Salicyloyl-phytosphingosine

In Vitro Procollagen-I Synthesis Assay [1]

  • Cell Line: Adult human fibroblasts.

  • Treatment: Incubation with Salicyloyl-phytosphingosine.

  • Analysis: The production of procollagen-I was measured. The specific method of quantification (e.g., ELISA, Western blot) is not detailed in the abstract but would typically involve analysis of the cell culture supernatant.

In Vivo Human Study: Short-term Occluded Patch Test [1]

  • Subjects: 5 photoaged volunteers.

  • Treatment: Test products (Salicyloyl-phytosphingosine at 0.05% and 0.2%, all-trans retinoic acid at 0.025%, and vehicle) were applied under occlusion for 8 days.

  • Analysis: Biopsies were taken for histological assessment. Immunohistochemistry was used to assess the expression of fibrillin-1, procollagen-I, and MMP-1.

In Vivo Human Study: Periorbital Wrinkle Reduction [1]

  • Subjects: 30 moderately photoaged female subjects aged 41-69 years.

  • Study Design: A 4-week, half-face, placebo-controlled clinical study.

  • Treatment: An oil-in-water cream containing Salicyloyl-phytosphingosine was compared to a placebo cream.

  • Analysis: Wrinkle depth, skin smoothness (Rz), and skin roughness (Ra) were measured using Fast Optical In Vivo Topometry of Human Skin (FOITS).

N-Hexanoyl-phytosphingosine (as a proxy for this compound)

In Vitro Gene Expression Analysis [2]

  • Cell Line: Fibroblasts.

  • Treatment: Cells were treated with N-hexanoyl-phytosphingosine.

  • Analysis: RNA was extracted, and gene expression analysis was performed using Affymetrix microarrays. The patent mentions the regulation of a series of genes that play a crucial role in tightening the skin.[2]

In Vivo Human Study: Skin Sagging and Roughness [2]

  • Subjects: 60 healthy, postmenopausal Caucasian female subjects aged up to 70 years (mean age 59.4).

  • Study Design: The study involved the application of a formulation containing 0.2% N-hexanoyl-phytosphingosine to the face and was compared to a vehicle control.

  • Analysis: The patent states that improvements in skin sagging, skin roughness, and echogenic parameters were observed.[2] The specific quantitative methods for measuring these parameters are not detailed in the provided text.

Mandatory Visualizations

Signaling Pathways

Salicyloyl_Phytosphingosine_Pathway SP Salicyloyl- phytosphingosine AP1 Activator Protein-1 (AP-1) SP->AP1 inhibits activity Fibroblast Dermal Fibroblast SP->Fibroblast MMP1 MMP-1 (Collagenase) AP1->MMP1 promotes transcription Collagen Collagen Degradation MMP1->Collagen leads to Procollagen Procollagen-I Synthesis Fibrillin Fibrillin-1 Deposition Fibroblast->Procollagen Fibroblast->Fibrillin

Caption: Proposed signaling pathway for Salicyloyl-phytosphingosine.

N_Butyroyl_Phytosphingosine_Pathway NBP N-Butyroyl/ Hexanoyl-phytosphingosine Fibroblast Dermal Fibroblast NBP->Fibroblast Gene_Expression Regulation of Gene Expression Fibroblast->Gene_Expression ECM_Genes Extracellular Matrix (ECM) Genes Gene_Expression->ECM_Genes upregulates MMP3 MMP3 Gene Gene_Expression->MMP3 downregulates Skin_Firmness Increased Skin Firmness & Reduced Sagging ECM_Genes->Skin_Firmness

Caption: Postulated mechanism of N-Butyroyl/Hexanoyl-phytosphingosine.

Experimental Workflows

InVivo_Workflow_SP cluster_0 In Vivo Wrinkle Reduction Study Workflow (Salicyloyl-phytosphingosine) Recruitment Recruit 30 Subjects (41-69 years, photoaged skin) Baseline Baseline Measurement (FOITS) Recruitment->Baseline Treatment 4-Week Half-Face Treatment (SP Cream vs. Placebo) Baseline->Treatment Final_Measurement Final Measurement (FOITS) Treatment->Final_Measurement Analysis Statistical Analysis (Wrinkle Depth, Roughness, Smoothness) Final_Measurement->Analysis

Caption: In vivo clinical study workflow for Salicyloyl-phytosphingosine.

InVivo_Workflow_NBP cluster_1 In Vivo Skin Sagging Study Workflow (N-Hexanoyl-phytosphingosine) Recruitment Recruit 60 Subjects (Postmenopausal, <70 years) Treatment_Period Facial Application of Formulation (0.2% NHP vs. Vehicle) Recruitment->Treatment_Period Assessment Assessment of Skin Sagging, Roughness, and Echogenicity Treatment_Period->Assessment Results Qualitative Report of 'Improvements' Assessment->Results

Caption: In vivo study workflow as inferred from the patent for N-Hexanoyl-phytosphingosine.

Discussion and Conclusion

The comparison between this compound and Salicyloyl-phytosphingosine for anti-aging effects highlights a critical aspect of drug and cosmetic ingredient development: the strength of scientific evidence.

Salicyloyl-phytosphingosine emerges as a compound with a solid foundation of preclinical and clinical data published in a peer-reviewed scientific journal. The dual-action of the salicylic (B10762653) acid moiety, known for its keratolytic and anti-inflammatory properties, combined with the barrier-supporting role of phytosphingosine, is substantiated by evidence of increased procollagen-I and fibrillin-1 deposition, and a reduction in MMP-1.[1] The statistically significant reduction in wrinkles in a well-designed clinical trial provides strong support for its efficacy in treating photoaged skin.[1]

This compound , and its close analog N-hexanoyl-phytosphingosine, present a more speculative case. The attachment of a short-chain fatty acid like butyric acid could potentially enhance skin penetration and may have biological activity, as short-chain fatty acids are known to have various cellular effects. The Korean patent for N-hexanoyl-phytosphingosine suggests that it can reduce skin sagging by modulating the expression of genes related to the extracellular matrix.[2] However, the lack of detailed, publicly available quantitative data from these studies makes it difficult to assess the magnitude of these effects and to compare them directly with other compounds. The claims, while promising, remain to be substantiated by rigorous, peer-reviewed scientific studies.

References

Unveiling the Antimicrobial Potential of N-Butyroyl Phytosphingosine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the antimicrobial landscape reveals the promising, yet under-documented, efficacy of N-Butyroyl Phytosphingosine. This guide offers a cross-study validation of its parent compound, Phytosphingosine, and compares its performance against established topical antimicrobial agents, providing researchers, scientists, and drug development professionals with critical data for future innovations in dermatology and infectious disease.

While direct antimicrobial activity data for this compound remains limited in publicly accessible research, extensive studies on its parent molecule, Phytosphingosine (PS) and its hydrochloride salt (PSHCl), provide a strong foundation for understanding its potential. Phytosphingosine is a naturally occurring lipid found in the stratum corneum of the skin and is known to play a role in the skin's natural defense mechanisms.[1][2] This comparison guide synthesizes the available data on Phytosphingosine and its derivatives and places it in context with commonly used topical antimicrobials, offering a valuable resource for evaluating its prospective applications.

Comparative Antimicrobial Efficacy: Phytosphingosine vs. Standard Topical Agents

The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. Data from various studies have been compiled to compare the in vitro activity of Phytosphingosine and its hydrochloride salt against that of common topical antimicrobials like Clindamycin (B1669177) and Benzoyl Peroxide.

Compound/AgentMicroorganismMIC Range (µg/mL)Reference
Phytosphingosine (PS) & PSHCl Gram-positive bacteria1 - 1024[3]
Staphylococcus aureusMIC90: 0.12 (Clindamycin)[4][5]
Gram-negative bacteria8 - 1024[3]
Candida strains8 - 512[3]
Clindamycin Staphylococcus aureus (methicillin-susceptible)< 0.5[5]
Staphylococcus aureus (methicillin-resistant)> 32[5][6]
Benzoyl Peroxide Cutibacterium acnesMedian MIC: 9375[7][8][9][10]

Note: The MIC values for Phytosphingosine and PSHCl are presented as a range due to variations in activity against different species within the specified microbial groups. The data for Clindamycin and Benzoyl Peroxide are against specific, highly relevant skin pathogens. It is important to note that direct comparison of MIC values across different studies and methodologies should be done with caution.

In-Depth Look at Experimental Protocols

A clear understanding of the methodologies used to generate antimicrobial data is crucial for its interpretation and for designing future studies. The following section details the typical experimental protocols employed in the cited studies.

Minimum Inhibitory Concentration (MIC) Determination by Microdilution Method

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[1]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antimicrobial Antimicrobial Agent SerialDilution Serial Dilution of Agent in 96-well plate Antimicrobial->SerialDilution Microorganism Microbial Culture Inoculation Inoculation of wells with microbial suspension Microorganism->Inoculation Media Growth Media Media->SerialDilution SerialDilution->Inoculation Incubation Incubation at 37°C for 18-24 hours Inoculation->Incubation VisualInspection Visual Inspection for Turbidity (Growth) Incubation->VisualInspection MIC_Determination MIC Determination: Lowest concentration with no visible growth VisualInspection->MIC_Determination Signaling_Pathway cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_outcome Cellular Outcome Phytosphingosine This compound (Positively Charged) CellWall Microbial Cell Wall (Negatively Charged) Phytosphingosine->CellWall Electrostatic Interaction MembraneBinding Binding to Cell Membrane CellWall->MembraneBinding MembraneDisruption Membrane Destabilization & Increased Permeability MembraneBinding->MembraneDisruption Leakage Leakage of Intracellular Components MembraneDisruption->Leakage CellDeath Cell Death Leakage->CellDeath

References

A Comparative Analysis of N-Butyroyl Phytosphingosine and Leading Skin Barrier Repair Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the skin's barrier is paramount to overall skin health, preventing excessive water loss and protecting against environmental aggressors. A compromised barrier is a hallmark of various dermatological conditions, including atopic dermatitis and psoriasis. Consequently, the development of effective barrier repair agents is a significant focus in dermatology and cosmetic science. This guide provides an objective comparison of N-Butyroyl Phytosphingosine (B30862) against other well-established barrier repair agents: Ceramide NP, hyaluronic acid, glycerin, and petrolatum. The performance of these agents is evaluated based on their impact on Transepidermal Water Loss (TEWL) and stratum corneum hydration, supported by experimental data.

Quantitative Performance Data

The following table summarizes the quantitative effects of various barrier repair agents on key skin barrier function parameters. It is important to note that direct comparative studies for topical N-Butyroyl Phytosphingosine are limited. The data presented for phytosphingosine derivatives are based on studies of related compounds and oral supplementation, providing an insight into its potential efficacy.

AgentConcentrationChange in Transepidermal Water Loss (TEWL)Change in Stratum Corneum HydrationStudy Details
Phytosphingosine Derivative (Oral) 2 mg/dayStatistically significant improvement in TEWL score from baseline at week 12 (p=0.005)[1]Not specified12-week, double-blind, randomized, placebo-controlled trial in 41 healthy adults[1]
Ceramide NP (in combination with Ceramide EOP) 0.2% Ceramide NP + 0.02-0.05% Ceramide EOPNot specifiedIncreased by 26% compared to Ceramide NP alone after four weeks[2][3][4]Vehicle-controlled human study with 20 volunteers[2][3][4]
Ceramide-dominant Cream Not specifiedTEWL decreased by 13.42% after 28 days[5]Skin hydration increased by 47.37% after 28 days[5]Clinical study on 44 subjects with oily skin[5]
Ceramide-containing Cream Not specifiedTEWL was 1.21 g m⁻² h⁻¹ lower than the reference cream after 4 weeks[5]Increased by approximately 50% after 4 weeks[5]Randomized, observer-blind, intrapatient-controlled study in 34 adults with dry, eczema-prone skin[5]
Glycerin 20-40%Effective in reducing TEWL[6]Significant increase in skin hydration[6]Review of multiple studies[6]
Hyaluronic Acid (0.1% cream) 0.1%Not specifiedImproved skin hydrationStudy on women with chronoaging
Petrolatum 5%Reduces TEWL by over 98%[7]Significantly increases skin hydrationReview of petrolatum's occlusive properties[7]

Mechanisms of Action and Signaling Pathways

Understanding the underlying mechanisms of these agents is crucial for targeted drug development. Each agent interacts with the skin's biology through distinct pathways to restore barrier function.

This compound and Phytosphingosine Derivatives

Phytosphingosine, a precursor to ceramides (B1148491), plays a vital role in the synthesis of sphingolipids, which are essential components of the stratum corneum lipids. This compound, as a derivative, is expected to follow a similar pathway. Phytosphingosine has been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in keratinocyte differentiation and lipid synthesis[8][9][10][11]. This leads to an increased production of ceramides, thereby strengthening the skin barrier.

This compound This compound PPAR Agonism PPAR Agonism This compound->PPAR Agonism Upregulation of Ceramide Synthesis Genes Upregulation of Ceramide Synthesis Genes PPAR Agonism->Upregulation of Ceramide Synthesis Genes Enhanced Keratinocyte Differentiation Enhanced Keratinocyte Differentiation PPAR Agonism->Enhanced Keratinocyte Differentiation Increased Ceramide Production Increased Ceramide Production Upregulation of Ceramide Synthesis Genes->Increased Ceramide Production Improved Skin Barrier Function Improved Skin Barrier Function Increased Ceramide Production->Improved Skin Barrier Function Enhanced Keratinocyte Differentiation->Improved Skin Barrier Function

Signaling pathway of Phytosphingosine derivatives.
Ceramide NP

Ceramide NP (N-stearoyl-phytosphingosine) is a "skin-identical" lipid, meaning it is naturally found in the stratum corneum. It directly replenishes the depleted ceramide levels in a compromised skin barrier[12]. By integrating into the lamellar lipid structure, Ceramide NP helps to restore the barrier's integrity, reduce TEWL, and improve hydration[12]. The synthesis of ceramides in the epidermis is a complex process involving several enzymatic steps, starting from serine and palmitoyl-CoA[13].

Topical Ceramide NP Topical Ceramide NP Integration into Stratum Corneum Integration into Stratum Corneum Topical Ceramide NP->Integration into Stratum Corneum Restoration of Lamellar Lipid Structure Restoration of Lamellar Lipid Structure Integration into Stratum Corneum->Restoration of Lamellar Lipid Structure Reduced TEWL Reduced TEWL Restoration of Lamellar Lipid Structure->Reduced TEWL Increased Stratum Corneum Hydration Increased Stratum Corneum Hydration Restoration of Lamellar Lipid Structure->Increased Stratum Corneum Hydration Improved Skin Barrier Function Improved Skin Barrier Function Reduced TEWL->Improved Skin Barrier Function Increased Stratum Corneum Hydration->Improved Skin Barrier Function

Mechanism of action for topical Ceramide NP.
Glycerin

Glycerin is a humectant that attracts and binds water from the dermis and the environment to the stratum corneum[14]. Its mechanism of action involves the Aquaporin-3 (AQP3) channels in keratinocytes[15][16][17][18][19]. AQP3 facilitates the transport of water and glycerol (B35011) across the cell membranes, and glycerin has been shown to upregulate AQP3 expression, thereby enhancing skin hydration[15][16][17][18][19].

Topical Glycerin Topical Glycerin Increased Glycerol in Epidermis Increased Glycerol in Epidermis Topical Glycerin->Increased Glycerol in Epidermis Upregulation of Aquaporin-3 (AQP3) Upregulation of Aquaporin-3 (AQP3) Increased Glycerol in Epidermis->Upregulation of Aquaporin-3 (AQP3) Enhanced Water and Glycerol Transport Enhanced Water and Glycerol Transport Upregulation of Aquaporin-3 (AQP3)->Enhanced Water and Glycerol Transport Increased Stratum Corneum Hydration Increased Stratum Corneum Hydration Enhanced Water and Glycerol Transport->Increased Stratum Corneum Hydration Improved Skin Barrier Function Improved Skin Barrier Function Increased Stratum Corneum Hydration->Improved Skin Barrier Function

Signaling pathway for Glycerin in skin hydration.
Hyaluronic Acid

Hyaluronic acid is a glycosaminoglycan and a powerful humectant. Its primary mechanism of action involves binding to the CD44 receptor on keratinocytes[9][20][21][22]. This interaction triggers intracellular signaling cascades that promote keratinocyte proliferation and differentiation, and the formation of lamellar bodies, which are crucial for the secretion of lipids that form the skin's barrier[9][22].

Topical Hyaluronic Acid Topical Hyaluronic Acid Binding to CD44 Receptor Binding to CD44 Receptor Topical Hyaluronic Acid->Binding to CD44 Receptor Activation of Intracellular Signaling Activation of Intracellular Signaling Binding to CD44 Receptor->Activation of Intracellular Signaling Keratinocyte Proliferation & Differentiation Keratinocyte Proliferation & Differentiation Activation of Intracellular Signaling->Keratinocyte Proliferation & Differentiation Lamellar Body Formation Lamellar Body Formation Activation of Intracellular Signaling->Lamellar Body Formation Improved Skin Barrier Function Improved Skin Barrier Function Keratinocyte Proliferation & Differentiation->Improved Skin Barrier Function Lamellar Body Formation->Improved Skin Barrier Function

Hyaluronic Acid-CD44 signaling in skin barrier repair.
Petrolatum

Petrolatum is a highly effective occlusive agent. It forms a hydrophobic film on the skin's surface, which physically prevents transepidermal water loss[7]. This occlusion allows the stratum corneum to rehydrate from within. While primarily acting as an occlusive, recent studies suggest that petrolatum may also have a biological effect by modulating the expression of barrier-related genes.

Topical Petrolatum Topical Petrolatum Formation of Occlusive Film Formation of Occlusive Film Topical Petrolatum->Formation of Occlusive Film Prevention of TEWL Prevention of TEWL Formation of Occlusive Film->Prevention of TEWL Increased Stratum Corneum Hydration Increased Stratum Corneum Hydration Prevention of TEWL->Increased Stratum Corneum Hydration Improved Skin Barrier Function Improved Skin Barrier Function Increased Stratum Corneum Hydration->Improved Skin Barrier Function

Mechanism of action for Petrolatum.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of skin barrier repair agents.

In Vitro Reconstructed Human Epidermis (RHE) Model

This model provides a valuable tool for preclinical efficacy and safety testing of topical formulations.

Objective: To assess the effect of a test compound on the barrier function of a reconstructed human epidermis.

Methodology:

  • Tissue Culture: Normal human epidermal keratinocytes are cultured on an air-liquid interface on a polycarbonate filter insert. This allows for the formation of a stratified, differentiated epidermis that mimics human skin, complete with a functional stratum corneum[23][24][25][26]. The EpiSkin™, EpiDerm™, and EPiTRI models are commercially available examples[21][23][26].

  • Barrier Disruption (Optional): To simulate a compromised barrier, the RHE can be treated with a chemical irritant like sodium dodecyl sulfate (B86663) (SDS) or physically disrupted by tape stripping.

  • Topical Application: The test compound (e.g., this compound formulation) and controls (vehicle, positive control) are applied topically to the surface of the RHE.

  • Incubation: The tissues are incubated for a specified period (e.g., 24, 48, or 72 hours) under controlled temperature and humidity.

  • Barrier Function Assessment:

    • TEWL Measurement: A Tewameter® is used to measure the rate of water vapor loss from the surface of the RHE.

    • Tissue Viability: An MTT assay is performed to assess cell viability, ensuring the test compound is not cytotoxic.

  • Histology and Immunohistochemistry: Tissues can be fixed, sectioned, and stained (e.g., with H&E) to visualize the epidermal structure. Immunohistochemistry can be used to assess the expression of barrier-related proteins like loricrin, filaggrin, and involucrin.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Culture RHE Culture RHE Barrier Disruption Barrier Disruption Culture RHE->Barrier Disruption Topical Application Topical Application Barrier Disruption->Topical Application Incubate Incubate Topical Application->Incubate TEWL Measurement TEWL Measurement Incubate->TEWL Measurement MTT Assay MTT Assay Incubate->MTT Assay Histology Histology Incubate->Histology

Experimental workflow for the RHE model.
In Vivo Measurement of Transepidermal Water Loss (TEWL)

TEWL is a critical parameter for assessing the integrity of the skin barrier[3][27].

Objective: To quantify the rate of water evaporation from the skin surface.

Instrumentation: Tewameter® TM 300 or a similar open-chamber evaporimeter[7][23][28][29][30][31].

Procedure:

  • Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements.

  • Site Selection: A specific area on the volar forearm is typically chosen for measurement. The site should be free of hair, scars, or any visible skin abnormalities.

  • Baseline Measurement: A baseline TEWL reading is taken before the application of any product.

  • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated test area. A control area is left untreated or treated with a vehicle.

  • Post-Application Measurements: TEWL readings are taken at specified time points after product application (e.g., 1, 2, 4, 8, and 24 hours).

  • Probe Handling: The probe of the Tewameter® is held perpendicular to the skin surface with minimal pressure. The open chamber design allows for continuous measurement without occluding the skin[23][31].

  • Data Recording: TEWL is recorded in g/m²/h. Multiple readings are taken at each time point and averaged to ensure accuracy.

In Vivo Measurement of Stratum Corneum Hydration

This measurement provides an indication of the water content in the outermost layer of the skin.

Objective: To quantify the hydration level of the stratum corneum.

Instrumentation: Corneometer® CM 825 or a similar capacitance-based instrument[6][32][33][34][35].

Procedure:

  • Acclimatization: Similar to TEWL measurements, subjects must acclimatize to a controlled environment.

  • Site Selection: The measurement site is typically the volar forearm.

  • Baseline Measurement: A baseline hydration reading is taken before product application.

  • Product Application: A standardized amount of the test product is applied to the test area.

  • Post-Application Measurements: Hydration levels are measured at various time points post-application.

  • Probe Handling: The probe of the Corneometer® is pressed firmly and perpendicularly against the skin surface. The measurement is based on the different dielectric constants of water and other skin components[32].

  • Data Recording: Hydration is expressed in arbitrary units (A.U.). Several measurements are taken and averaged for each time point.

Tape Stripping

This technique is used to sequentially remove layers of the stratum corneum to assess barrier function and the penetration of topical substances.

Objective: To evaluate the integrity of the stratum corneum and analyze its components.

Methodology:

  • Site Selection: A test site on the volar forearm is chosen.

  • Tape Application: A piece of standardized adhesive tape (e.g., D-Squame®) is firmly pressed onto the skin surface with a constant pressure for a defined period (e.g., 2 seconds).

  • Tape Removal: The tape is then rapidly removed in a single, smooth motion.

  • Sequential Stripping: This process is repeated multiple times (e.g., 15-20 times) on the same site to progressively remove layers of the stratum corneum.

  • TEWL Measurement: TEWL can be measured after a certain number of tape strips to assess the degree of barrier disruption.

  • Analysis of Strips: The collected tape strips can be analyzed for:

    • Protein Content: To quantify the amount of stratum corneum removed.

    • Lipid Composition: To analyze the levels of ceramides, cholesterol, and free fatty acids.

    • Biomarker Analysis: To measure the presence of inflammatory markers or other relevant molecules.

Conclusion

The choice of a barrier repair agent depends on the specific application and the desired mechanism of action. While petrolatum remains a gold standard for occlusion, and glycerin and hyaluronic acid are excellent humectants, ceramide-based ingredients like Ceramide NP and phytosphingosine derivatives offer a more targeted approach by replenishing the skin's natural lipid barrier.

This compound, as a derivative of a key ceramide precursor, shows significant promise in stimulating the skin's own barrier-building capacities. Although direct comparative data for its topical application is still emerging, the existing evidence for phytosphingosine's role in upregulating ceramide synthesis suggests its potential as a highly effective agent for restoring and maintaining a healthy skin barrier. Further clinical studies directly comparing the efficacy of this compound with other leading agents are warranted to fully elucidate its position in the armamentarium of barrier repair therapies.

References

Safety Operating Guide

Proper Disposal of N-Butyroyl Phytosphingosine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of N-Butyroyl Phytosphingosine, a synthetic ceramide used in cosmetic and research applications. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to handle this compound with appropriate personal protective equipment (PPE). The compound should be handled in a well-ventilated area, preferably a fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Use safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin Protection: Wear impervious clothing and handle the material with gloves.[1] Gloves should be inspected before use and disposed of properly after handling the compound.[1]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

In the event of exposure, follow these first-aid measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[1]

  • Skin Contact: Wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and seek medical attention.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound, as with any laboratory chemical, must be conducted in a manner that prevents environmental contamination and adheres to institutional and regulatory guidelines.

Step 1: Waste Identification and Segregation

Properly identify and classify this compound waste. This includes unused or expired product, contaminated labware (e.g., vials, pipette tips, gloves), and any spill cleanup materials. It is crucial to segregate this waste from other laboratory waste streams to ensure proper handling.

Step 2: Containment and Labeling

  • Solid Waste: Place solid this compound waste and contaminated materials into a suitable, labeled, and sealed container. The container must be in good condition, with no leaks or cracks.[2]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[2] Do not use abbreviations or chemical formulas.[2] The label should also include the date and the laboratory of origin.

Step 3: Storage

Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[2] Ensure the storage area is well-ventilated.

Step 4: Disposal

The recommended method for the final disposal of this compound is through a licensed chemical destruction facility.[1]

  • Licensed Waste Disposal Service: Arrange for a pickup with your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

  • Incineration: Controlled incineration with flue gas scrubbing is a suitable method for destruction.[1]

  • Environmental Precautions: Do not discharge this compound or its waste into sewer systems or drains.[1] Prevent any leakage or spillage from entering the environment.[1]

Disposal of Contaminated Packaging and Labware

Proper decontamination and disposal of containers and labware are critical to prevent cross-contamination and ensure safety.

ItemDecontamination and Disposal Procedure
Empty Chemical Containers Triple-rinse the container with a suitable solvent.[2][4] Collect the rinsate and treat it as hazardous waste.[2] After triple-rinsing, the container can be punctured to render it unusable and disposed of in a sanitary landfill or recycled if regulations permit.[1]
Contaminated Labware (glassware, etc.) If grossly contaminated, decontaminate by soaking in an appropriate solvent. Collect the solvent as hazardous waste.[5] Non-reusable contaminated labware should be disposed of as hazardous waste.[2]
Contaminated PPE (gloves, etc.) Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1]

Operational Workflow for Disposal

To facilitate a clear understanding of the disposal process, the following workflow diagram outlines the necessary steps from initial handling to final disposal.

cluster_prep Preparation & Handling cluster_waste Waste Collection & Containment cluster_disposal Final Disposal Don PPE Don Appropriate PPE (Gloves, Goggles) Handle Handle in Ventilated Area (Fume Hood) Don PPE->Handle Proceed with caution Segregate Segregate Waste (Solid, Liquid, Labware) Handle->Segregate Generate waste Contain Place in Labeled, Sealed Hazardous Waste Container Segregate->Contain Proper containment Store Store in Designated Secure Area Contain->Store Awaiting pickup Contact EHS Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor Store->Contact EHS Schedule disposal Dispose Dispose via Licensed Chemical Destruction Facility Contact EHS->Dispose Final step

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling N-Butyroyl Phytosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Butyroyl Phytosphingosine. Adherence to these guidelines is critical for ensuring a safe laboratory environment and the integrity of research for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is provided below for quick reference.

PropertyValue
Molecular Formula C22H45NO4[1][2][3]
Molecular Weight 387.6 g/mol [1][2][3]
Appearance Solid
Melting Point 79-81°C[3]
Boiling Point 588.7 ± 50.0 °C (Predicted)[3]
Solubility Chloroform (Slightly), Methanol (Slightly)[3]
Storage Temperature -20°C or Refrigerator[3][4]

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense against potential exposure. The following PPE is mandatory when handling this compound.

  • Eye Protection : Chemical safety glasses with side shields or goggles are required to protect from splashes.

  • Hand Protection : Compatible chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5] Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact.[6] Contaminated gloves should be disposed of as hazardous waste in accordance with applicable laws.[6]

  • Skin and Body Protection : A laboratory coat is mandatory.[5] For larger quantities or when there is a risk of splashing, consider additional protection like a chemical-resistant apron.[5] Impervious clothing should be worn, with the type of protective equipment selected based on the concentration and amount of the substance at the specific workplace.[6]

  • Respiratory Protection : If working with the powdered form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[5] Appropriate exhaust ventilation should be provided where dust is formed.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to proper handling and storage protocols is essential to maintain the stability of this compound and ensure the safety of laboratory personnel.

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.[5]

  • Weighing : If weighing the solid form, perform this in a chemical fume hood or a ventilated balance enclosure to minimize the inhalation of dust particles.[5] Avoid the formation of dust and aerosols.[6]

  • Aliquoting : For frequent use, it is recommended to aliquot a stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[5]

  • Storage : Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed.[5][6] Avoid storage with strong oxidizing agents.[5]

Emergency Procedures

  • In Case of a Spill :

    • Evacuate personnel to safe areas.[6]

    • Use personal protective equipment.[6]

    • For a small solid spill, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[5]

    • For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]

    • Clean the spill area with an appropriate solvent.[5]

    • Prevent further leakage or spillage if safe to do so.[6] Do not let the product enter drains.[6]

  • First Aid Measures :

    • If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

    • In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[6]

    • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

    • If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product : Dispose of unused this compound as hazardous waste.[5] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[6] Contact your institution's environmental health and safety (EHS) office for specific guidelines.[5]

  • Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated and disposed of as hazardous waste.[5]

  • Contaminated Packaging : Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[6] Controlled incineration with flue gas scrubbing is possible for combustible packaging materials.[6]

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Clean & Uncluttered Work Area gather_materials Gather All Necessary Materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh in Ventilated Enclosure don_ppe->weigh dissolve Dissolve/Aliquot as Needed weigh->dissolve storage Store Properly (-20°C) dissolve->storage decontaminate Decontaminate Work Area storage->decontaminate doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe waste Dispose as Hazardous Waste doff_ppe->waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.